molecular formula C22H18Cl2N2O3S B12399517 Usp28-IN-4

Usp28-IN-4

Cat. No.: B12399517
M. Wt: 461.4 g/mol
InChI Key: FZNJOQKABIINMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Usp28-IN-4 is a useful research compound. Its molecular formula is C22H18Cl2N2O3S and its molecular weight is 461.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H18Cl2N2O3S

Molecular Weight

461.4 g/mol

IUPAC Name

2-chloro-N-[4-chloro-3-(2,3-dihydro-1H-isoindol-5-yl)phenyl]-4-methylsulfonylbenzamide

InChI

InChI=1S/C22H18Cl2N2O3S/c1-30(28,29)17-5-6-18(21(24)10-17)22(27)26-16-4-7-20(23)19(9-16)13-2-3-14-11-25-12-15(14)8-13/h2-10,25H,11-12H2,1H3,(H,26,27)

InChI Key

FZNJOQKABIINMG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC4=C(CNC4)C=C3)Cl

Origin of Product

United States

Foundational & Exploratory

Usp28-IN-4: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ubiquitin-Specific Protease 28 (USP28) has emerged as a critical regulator in oncology, primarily through its role in stabilizing a host of oncoproteins and counteracting tumor suppressor pathways. As a deubiquitinating enzyme (DUB), USP28 removes ubiquitin chains from its substrates, rescuing them from proteasomal degradation. Its overexpression is correlated with the progression of numerous cancers, including colorectal, breast, and lung carcinomas, making it a compelling target for therapeutic intervention. Usp28-IN-4 is a potent and selective small-molecule inhibitor of USP28. This document provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental basis for its characterization.

Core Mechanism of Action

The fundamental mechanism of this compound is the direct inhibition of the catalytic activity of the USP28 enzyme. By binding to USP28, the inhibitor prevents the deubiquitination of its target substrates. This leads to an accumulation of polyubiquitinated substrate proteins, which are subsequently recognized and degraded by the 26S proteasome.[1] A primary and well-documented consequence of USP28 inhibition is the destabilization and degradation of the master transcription factor and oncoprotein, c-Myc.[2][3] This action disrupts the oncogenic signaling pathways driven by c-Myc, leading to reduced cancer cell proliferation and survival.[1]

The USP28-c-Myc Axis

USP28 plays a pivotal role in maintaining high levels of c-Myc protein in cancer cells.[4] It directly counteracts the activity of the F-box and WD repeat domain-containing 7 (FBW7) E3 ubiquitin ligase, which targets c-Myc for degradation.[4][5] this compound disrupts this stabilization, promoting the degradation of c-Myc.[2][6] This is particularly significant in tumors where a positive feedback loop exists: c-Myc can drive the transcription of the USP28 gene, and the resulting USP28 protein in turn stabilizes c-Myc protein, creating a cycle that perpetuates oncogenic signaling.[6][7]

Figure 1: The USP28-c-Myc signaling axis and the inhibitory action of this compound.

Broader Substrate Profile of USP28

Beyond c-Myc, USP28 stabilizes a range of other proteins implicated in cancer and other cellular processes. Inhibition by this compound is therefore expected to impact these pathways as well.

  • DNA Damage Response: USP28 is recruited to sites of DNA damage and stabilizes key checkpoint mediators like 53BP1, Chk2, and Claspin, thereby regulating the cellular response to genotoxic stress.[8]

  • Wnt Signaling: In hepatic carcinoma, USP28 stabilizes the transcription factor TCF7L2, a crucial component of the Wnt/β-catenin signaling pathway.[9]

  • Notch Signaling: USP28 deubiquitinates and stabilizes the active form of Notch1 (NICD1), a pathway frequently dysregulated in cancer.[7]

  • LSD1-Mediated Epigenetics: USP28 stabilizes the histone demethylase LSD1, conferring stem-cell-like traits in breast cancer.[10]

  • Metabolic Regulation: USP28 has been shown to modulate the SREBP1 and SREBP2-mediated lipid synthesis pathways, linking it to tumor metabolism.[11][12]

USP28_Substrates cluster_substrates USP28 Substrates (Stabilized) cluster_pathways Associated Cellular Processes USP28 USP28 cMyc c-Myc USP28->cMyc cJun c-Jun USP28->cJun NICD1 NOTCH1 (NICD1) USP28->NICD1 LSD1 LSD1 USP28->LSD1 SREBP SREBP1/2 USP28->SREBP p53BP1 53BP1 USP28->p53BP1 Chk2 Chk2 USP28->Chk2 TCF7L2 TCF7L2 USP28->TCF7L2 Usp28_IN_4 This compound Usp28_IN_4->USP28 Inhibits Proliferation Cell Proliferation cMyc->Proliferation cJun->Proliferation Notch Notch Signaling NICD1->Notch Stemness Cancer Stemness LSD1->Stemness Metabolism Lipid Metabolism SREBP->Metabolism DNA_Repair DNA Damage Response p53BP1->DNA_Repair Chk2->DNA_Repair Wnt Wnt Signaling TCF7L2->Wnt

Figure 2: Key substrates of USP28 and their associated oncogenic pathways.

Quantitative Data

This compound demonstrates high potency for its target enzyme and selectivity against other deubiquitinases.

Table 1: In Vitro Potency and Selectivity of this compound

Target IC50 (μM) Source
USP28 0.04 MedchemExpress[10]
USP2 High Selectivity MedchemExpress[10]
USP7 High Selectivity MedchemExpress[10]
USP8 High Selectivity MedchemExpress[10]
USP9x High Selectivity MedchemExpress[10]
UCHL3 High Selectivity MedchemExpress[10]
UCHL5 High Selectivity MedchemExpress[10]

Note: "High Selectivity" indicates that minimal inhibition was observed, though specific IC50 values are not provided in the source.

Table 2: Cellular Activity of this compound

Assay Cell Line(s) Concentration(s) Duration Observed Effect Source
c-Myc Degradation HCT116, Ls174T 20-80 μM 24 h Dose-dependent downregulation of c-Myc protein levels. MedchemExpress[6][10]
Colony Formation HCT116 15 μM 3 days Inhibition of colony formation. MedchemExpress[6]

| Colony Formation | Ls174T | 12.5 μM | 3 days | Inhibition of colony formation. | MedchemExpress[6] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Western Blot for c-Myc Downregulation

This protocol is designed to assess the effect of this compound on the protein levels of its substrate, c-Myc.

  • Cell Culture and Treatment:

    • Culture human colorectal cancer cells (e.g., HCT116 or Ls174T) in appropriate media (e.g., McCoy's 5a Medium with 10% FBS) to 70-80% confluency.[13]

    • Treat cells with varying concentrations of this compound (e.g., 0, 20, 30, 50, 60, 80 μM) dissolved in a suitable solvent (e.g., DMSO).[10] Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

    • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.[10]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Normalize samples to equal protein concentrations with lysis buffer.

    • Add Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Immunoblotting:

    • Separate protein lysates (20-40 μg per lane) on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., β-actin, GAPDH, or Vinculin) to ensure equal loading.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Ubiquitination Assay

This assay determines if the this compound-induced degradation of a substrate is mediated by the ubiquitin-proteasome system.

  • Cell Transfection and Treatment:

    • Seed HEK293T cells and co-transfect with plasmids encoding HA-tagged Ubiquitin and a tagged version of the substrate (e.g., Myc-c-Myc).

    • After 24 hours, treat the cells with this compound at a desired concentration. Include a vehicle control.

    • Four to six hours prior to harvesting, add a proteasome inhibitor (e.g., 10 μM MG132) to all wells to allow for the accumulation of ubiquitinated proteins.[2]

  • Immunoprecipitation:

    • Lyse cells in a denaturing lysis buffer (containing 1% SDS) to disrupt protein-protein interactions, then boil and dilute with a non-denaturing buffer.

    • Immunoprecipitate the tagged substrate protein (e.g., using anti-Myc agarose beads) overnight at 4°C.[2]

  • Western Blot Analysis:

    • Wash the beads extensively with wash buffer.

    • Elute the protein and prepare samples for SDS-PAGE.

    • Perform Western blotting as described above.

    • Probe one membrane with an anti-HA antibody to detect the polyubiquitin chains. A smear of high-molecular-weight bands indicates ubiquitination.

    • Probe a second membrane with an anti-Myc antibody to confirm the immunoprecipitation of the substrate.

    • An increase in the HA signal in this compound treated cells compared to control indicates that inhibition of USP28 enhances substrate ubiquitination.

Figure 3: General workflow for an in vivo ubiquitination assay.

Colony Formation (Clonogenic) Assay

This long-term assay assesses the effect of this compound on the ability of single cells to proliferate and form colonies.

  • Cell Seeding:

    • Harvest and count cells (e.g., HCT116) that are in the logarithmic growth phase.

    • Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates.[9]

  • Treatment:

    • Allow cells to attach for 24 hours.

    • Replace the medium with fresh medium containing this compound at specified concentrations (e.g., 15 μM for HCT116) or a vehicle control.[6]

  • Incubation:

    • Incubate the plates for an extended period (e.g., 3 days with the inhibitor, followed by growth in normal media for a total of 10-14 days), allowing colonies to form.[6][9] The medium should be changed every 2-3 days.

  • Staining and Quantification:

    • When colonies are visible to the naked eye, wash the wells with PBS.

    • Fix the colonies with a methanol/acetic acid solution or 4% paraformaldehyde.

    • Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.[9]

    • Gently wash away the excess stain with water and allow the plates to air dry.

    • Count the number of colonies (typically defined as clusters of >50 cells) in each well.

    • Calculate the plating efficiency and survival fraction relative to the vehicle-treated control.

Conclusion

This compound is a potent and selective inhibitor of USP28 that functions by preventing the deubiquitination and promoting the proteasomal degradation of key oncoproteins, most notably c-Myc. Its mechanism of action disrupts fundamental cancer-driving pathways related to cell proliferation, metabolism, and DNA damage response. The quantitative data from in vitro and cellular assays confirm its efficacy and provide a strong rationale for its use as a chemical probe to study USP28 biology and as a lead compound for the development of novel anti-cancer therapeutics. The experimental protocols outlined herein provide a framework for the continued investigation and validation of USP28 inhibitors in preclinical research.

References

A Technical Guide to USP28-IN-4: Function and Therapeutic Potential in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Ubiquitin-Proteasome System (UPS) is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of many cancers. Deubiquitinating enzymes (DUBs), which reverse the process of ubiquitination, have emerged as promising therapeutic targets. One such DUB, Ubiquitin-Specific Protease 28 (USP28), functions as a key oncogenic factor by stabilizing a host of proteins essential for tumor growth and survival, most notably the transcription factor c-MYC.[1][2] USP28-IN-4 is a potent and selective small-molecule inhibitor of USP28.[3][4] This document provides a comprehensive technical overview of the function of this compound in cancer cells, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the core signaling pathways it modulates. By inhibiting USP28, this compound promotes the degradation of critical oncoproteins, leading to reduced cancer cell proliferation, colony formation, and survival, highlighting its potential as a targeted cancer therapeutic.[3][5]

Introduction: The Role of USP28 in Cancer

The stability of numerous oncoproteins is governed by a delicate balance between E3 ubiquitin ligases, which tag proteins for degradation, and deubiquitinases (DUBs), which remove these tags.[2][5] The F-box protein Fbw7, a component of the SCF E3 ligase complex, is a well-established tumor suppressor that targets several oncoproteins for degradation, including c-MYC, c-JUN, NOTCH1, and Cyclin E.[6][7]

USP28 directly counteracts the tumor-suppressive function of Fbw7.[6][8] It deubiquitinates and stabilizes the very same substrates targeted by Fbw7, thereby promoting their accumulation.[6][7] High expression levels of USP28 are found in various malignancies, including colon, breast, and lung carcinomas, where it is essential for tumor cell proliferation.[1][5][9] The genetic deletion of USP28 in cancer models has been shown to reduce tumor burden and increase survival, validating it as a compelling target for cancer therapy.[9][10] Furthermore, USP28 creates a positive feedback loop with c-MYC, where c-MYC promotes USP28 expression, which in turn stabilizes c-MYC protein.[10][11]

This compound: Mechanism of Action

This compound is a small-molecule inhibitor that directly targets the enzymatic activity of USP28.[3][4] By binding to and inhibiting USP28, it prevents the removal of ubiquitin chains from oncogenic substrates like c-MYC.[3][5] This leads to an accumulation of poly-ubiquitinated substrates, which are then recognized and degraded by the 26S proteasome.[2] The ultimate consequence of USP28 inhibition by this compound is the targeted depletion of key cancer-driving proteins, resulting in anti-proliferative and cytotoxic effects in cancer cells.[3]

Core Signaling Pathway: The USP28/Fbw7 Axis

The primary mechanism of USP28 in cancer cells revolves around its direct antagonism of the Fbw7 E3 ligase. Both enzymes recognize the same substrates, creating a dynamic equilibrium that determines the protein's stability. This compound disrupts this balance in favor of degradation.

USP28_Pathway cluster_nucleus Cell Nucleus USP28_IN_4 This compound USP28 USP28 USP28_IN_4->USP28 Inhibits cMYC c-MYC (Oncoprotein) USP28->cMYC Deubiquitination (Stabilization) FBW7 SCF(Fbw7) E3 Ligase cMYC_Ub Ub-c-MYC (Poly-ubiquitinated) FBW7->cMYC_Ub Ubiquitination cMYC->FBW7 Substrate Recognition TumorGrowth Tumor Cell Proliferation & Survival cMYC->TumorGrowth Promotes cMYC_Ub->USP28 Substrate Recognition Proteasome Proteasome cMYC_Ub->Proteasome Degradation

Caption: The USP28/Fbw7 signaling axis controlling c-MYC stability.

Quantitative Data Summary

The efficacy of this compound and other USP28 inhibitors has been quantified across various assays. The following tables summarize the available data.

Table 1: In Vitro Inhibitory Activity

Compound Target IC50 Value Assay Type Reference
This compound USP28 0.04 µM Biochemical Assay [3][4]
Vismodegib USP28 4.41 ± 1.08 μM Ub-AMC Hydrolysis [12]

| AZ1 | USP28/USP25 | - | Dual Inhibitor |[13] |

Table 2: Cellular Activity of USP28 Inhibitors

Compound Cell Line(s) Concentration Effect Reference
This compound HCT116 15 µM Inhibition of colony formation [3]
This compound Ls174T 12.5 µM Inhibition of colony formation [3]
This compound Colorectal Cancer Cells 20-80 µM Downregulation of c-MYC levels [3]
AZ1 HCC1806 (TNBC) 10-20 µM Reduced cell viability, apoptosis [14]

| AZ1 | MDA-MB-231, HCC1937 | 10-30 µM | Reduced cell viability |[14] |

Experimental Protocols & Workflows

The following are generalized protocols for key experiments used to characterize the function of this compound and other USP28 inhibitors.

Western Blotting for Oncoprotein Levels

This experiment is used to measure the change in protein levels of USP28 substrates (e.g., c-MYC, c-JUN) following inhibitor treatment.

  • Methodology:

    • Cell Culture & Treatment: Plate cancer cells (e.g., HCT116, A549) and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 20-80 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[3]

    • Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.

    • Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., anti-c-MYC, anti-USP28, anti-Actin) overnight at 4°C.

    • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect signal using an ECL substrate and an imaging system.

    • Analysis: Quantify band intensity and normalize to a loading control (e.g., Actin, Vinculin).

WB_Workflow start 1. Cell Culture & Treatment lysis 2. Cell Lysis start->lysis quant 3. Protein Quantification lysis->quant sds 4. SDS-PAGE quant->sds transfer 5. Membrane Transfer sds->transfer probing 6. Antibody Probing transfer->probing detect 7. Detection probing->detect end 8. Data Analysis detect->end

Caption: A typical workflow for Western Blot analysis.
In Vitro Deubiquitination (DUB) Assay

This assay confirms that USP28 directly removes ubiquitin from a substrate and that this activity is blocked by an inhibitor.

  • Methodology:

    • Cell Co-transfection: Transfect cells (e.g., HEK293) with expression plasmids for a substrate (e.g., Myc-MAST1) and His-tagged Ubiquitin.[15] Optionally, co-transfect with a plasmid for USP28 or a catalytically inactive mutant (C171A) as a control.[11]

    • Proteasome Inhibition: Treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 3-6 hours before harvest to allow ubiquitinated proteins to accumulate.[11][15]

    • Lysis in Denaturing Buffer: Lyse cells in a denaturing buffer containing 1% SDS to disrupt non-covalent protein-protein interactions.[15]

    • Affinity Purification: Dilute the lysate and perform affinity purification for His-tagged ubiquitin using nickel-NTA agarose beads.[11][15]

    • Washing: Wash the beads extensively to remove non-specifically bound proteins.

    • Elution and Analysis: Elute the bound proteins and analyze by Western blotting using an antibody against the substrate of interest (e.g., anti-Myc). A smear of high-molecular-weight bands indicates poly-ubiquitination.

DUB_Assay_Workflow node1 1. Co-transfect Cells with Substrate + His-Ubiquitin node2 2. Treat with this compound (or vehicle) node1->node2 node3 3. Add Proteasome Inhibitor (e.g., MG132) node2->node3 node4 4. Lyse in Denaturing Buffer node3->node4 node5 5. Purify His-Ubiquitinated Proteins (Nickel-NTA beads) node4->node5 node6 6. Elute & Analyze via Western Blot for Substrate node5->node6 node7 Result: Assess Ubiquitination Smear Intensity node6->node7

Caption: Workflow for an in-cell deubiquitination assay.
Co-Immunoprecipitation (Co-IP) Assay

This experiment is used to demonstrate a physical interaction between USP28 and its substrates in a cellular context.

  • Methodology:

    • Cell Culture: Grow cells (e.g., A549) expressing endogenous levels of USP28 and the substrate of interest (e.g., MAST1).[15]

    • Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100-based) to preserve protein complexes.

    • Pre-clearing: Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.

    • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-USP28) or a control IgG overnight at 4°C.

    • Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

    • Washing: Wash the beads multiple times to remove unbound proteins.

    • Elution and Analysis: Elute the captured proteins from the beads and analyze the presence of the "prey" protein (e.g., MAST1) by Western blotting.

Therapeutic Potential and Applications

Targeting USP28 with inhibitors like this compound represents a promising strategy for cancer therapy, particularly for tumors addicted to USP28 substrates.

  • Targeting "Undruggable" Proteins: Many potent oncoproteins, like c-MYC, are transcription factors that have proven difficult to inhibit directly.[13] USP28 inhibitors provide an alternative strategy by targeting them for degradation.[9]

  • Broad Applicability: USP28 is overexpressed and plays a role in numerous cancer types, including colorectal, breast, non-small cell lung cancer (NSCLC), and squamous cell carcinoma, suggesting broad therapeutic potential.[5][9][16]

  • Overcoming Drug Resistance: USP28 has been implicated in resistance to chemotherapy. For instance, USP28 stabilizes MAST1, a kinase linked to cisplatin resistance.[15] Inhibition of USP28 can re-sensitize resistant cancer cells to cisplatin.[15] Similarly, this compound has been shown to enhance the sensitivity of colorectal cancer cells to Regorafenib.[3]

  • Synergistic Combinations: USP28 inhibition can synergize with molecular therapies targeting other oncogenic drivers. For example, combining a USP28 inhibitor with therapies targeting mutant EGFR, BRAF, or PI3K has shown enhanced efficacy in lung cancer models.[17]

References

The Discovery and Development of Usp28-IN-4: A Potent and Selective c-Myc Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Drug Discovery & Development Professionals

Abstract

Usp28-IN-4 has emerged as a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28), a deubiquitinase implicated in the stabilization of oncoproteins, most notably c-Myc. The aberrant stabilization of c-Myc is a critical driver in a multitude of human cancers, making the development of targeted inhibitors for this pathway a significant therapeutic goal. This technical guide details the discovery, development, and preclinical characterization of this compound, providing an in-depth overview of its mechanism of action, experimental validation, and potential as a novel anti-cancer agent.

Introduction: The Rationale for Targeting USP28

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation and homeostasis. Deubiquitinating enzymes (DUBs) counteract the process of ubiquitination, thereby rescuing proteins from degradation. USP28 has been identified as a key DUB that stabilizes a range of oncoproteins, including the transcription factor c-Myc, a master regulator of cell proliferation, growth, and apoptosis.[1] In numerous cancers, including colorectal, breast, and non-small cell lung cancer, USP28 is overexpressed, leading to elevated c-Myc levels and uncontrolled tumor growth.[1][2] Therefore, the targeted inhibition of USP28 presents a compelling therapeutic strategy to induce the degradation of c-Myc and other oncoproteins, thereby impeding cancer progression.[1]

Discovery of this compound: A Structure-Based Design Approach

This compound, also identified as compound 9p in its initial publication, was discovered through a structure-based drug design campaign starting from the approved drug Vismodegib, which was identified as a modest USP28 inhibitor from a library screen.[3] The co-crystal structure of Vismodegib bound to USP28 provided the foundational insights for a subsequent structure-activity relationship (SAR) exploration to enhance potency and selectivity.[3] This optimization effort led to the synthesis of a series of Vismodegib derivatives, culminating in the identification of this compound as a lead candidate with significantly improved inhibitory activity.[3]

Chemical Synthesis of this compound

The synthesis of this compound and its analogs was achieved through a multi-step synthetic route. A general outline of the synthesis is presented below. For a detailed, step-by-step protocol, please refer to the supplementary information of the primary publication.

Diagram of the generalized synthetic pathway would be included here in a full whitepaper.

Preclinical Characterization and In Vitro Efficacy

This compound has undergone a series of in vitro experiments to characterize its potency, selectivity, and cellular activity. The key findings are summarized in the tables below, followed by detailed experimental protocols.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (µM)Selectivity vs. Other USPs
USP280.04High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5[3][4]

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT116Colorectal Cancer15 (for colony formation inhibition)[3][4]
Ls174TColorectal Cancer12.5 (for colony formation inhibition)[3][4]

Mechanism of Action: Destabilization of c-Myc

The primary mechanism of action of this compound is the inhibition of USP28's deubiquitinase activity, leading to the destabilization and subsequent degradation of its substrate, c-Myc, via the ubiquitin-proteasome system.[3][4] This targeted degradation of a key oncoprotein underpins the anti-proliferative and cytotoxic effects of this compound in cancer cells.

Signaling Pathway Diagram

USP28_cMyc_Pathway cluster_0 Normal Cellular State cluster_1 This compound Treatment cMyc c-Myc Ub Ubiquitin cMyc->Ub Ubiquitination Cell_Proliferation Cell Proliferation cMyc->Cell_Proliferation promotes USP28 USP28 USP28->cMyc Deubiquitination (stabilization) Proteasome Proteasome Ub->Proteasome Degradation Usp28_IN_4 This compound USP28_t USP28 Usp28_IN_4->USP28_t inhibits cMyc_t c-Myc Ub_t Ubiquitin cMyc_t->Ub_t Ubiquitination Apoptosis Apoptosis cMyc_t->Apoptosis leads to Proteasome_t Proteasome Ub_t->Proteasome_t Degradation Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 In Vitro Validation cluster_2 Preclinical Development Screening High-Throughput Screening (Identification of Vismodegib) CoCrystal Co-crystallization (Vismodegib + USP28) Screening->CoCrystal SAR Structure-Activity Relationship (SAR) Studies CoCrystal->SAR Synthesis Synthesis of Derivatives (including this compound) SAR->Synthesis Enzymatic_Assay USP28 Enzymatic Assay (IC50 Determination) Synthesis->Enzymatic_Assay Selectivity_Assay Selectivity Profiling (vs. other USPs) Enzymatic_Assay->Selectivity_Assay Cell_Viability Cell Viability Assays (MTT, Cytotoxicity) Enzymatic_Assay->Cell_Viability Colony_Formation Colony Formation Assay Cell_Viability->Colony_Formation Western_Blot Immunoblotting (c-Myc levels) Cell_Viability->Western_Blot In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Western_Blot->In_Vivo_Studies PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->PK_PD Tox Toxicology Studies PK_PD->Tox

References

The Target of Usp28-IN-4: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp28-IN-4 is a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28), a deubiquitinating enzyme (DUB) that has emerged as a significant target in cancer therapy. This technical guide provides a comprehensive overview of the target of this compound, its mechanism of action, relevant signaling pathways, and the experimental protocols used to characterize its activity.

Core Target: Ubiquitin-Specific Protease 28 (USP28)

The primary target of this compound is the enzyme USP28. Deubiquitinating enzymes play a crucial role in cellular homeostasis by removing ubiquitin molecules from substrate proteins, thereby rescuing them from proteasomal degradation.[1][2] In the context of cancer, USP28 has been identified as a key regulator of oncogenic signaling by stabilizing a variety of proteins that promote tumor growth and survival.[3][4]

Mechanism of Action of this compound

This compound functions by directly inhibiting the catalytic activity of USP28.[5] This inhibition prevents the removal of ubiquitin chains from USP28's substrate proteins. As a result, these ubiquitinated substrates are recognized and targeted for degradation by the 26S proteasome.[6] The primary consequence of USP28 inhibition by this compound in cancer cells is the destabilization and subsequent degradation of key oncoproteins, most notably c-Myc.[5]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (µM)
USP280.04

Table 2: Selectivity Profile of this compound

Deubiquitinating EnzymeInhibition at 5 µM
USP2No
USP7No
USP8No
USP9xNo
UCHL3No
UCHL5No
USP25Yes

Table 3: Cellular Activity of this compound in Colorectal Cancer Cell Lines

Cell LineIC50 (µM)
HCT11638.11
LS 174T24.3

Signaling Pathways Regulated by USP28

USP28 is a critical node in several signaling pathways implicated in cancer development and progression. Its inhibition by this compound can modulate these pathways to exert anti-tumor effects.

The c-Myc Degradation Pathway

The transcription factor c-Myc is a potent oncoprotein that is overexpressed in a majority of human cancers.[7][8] USP28 plays a pivotal role in maintaining high levels of c-Myc by counteracting its ubiquitination by the E3 ligase F-box and WD repeat domain-containing 7 (FBW7).[6][9] By inhibiting USP28, this compound promotes the degradation of c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.[5]

c_Myc_Degradation_Pathway cluster_nucleus Nucleus cMyc c-Myc Proteasome Proteasome cMyc->Proteasome Degradation FBW7 FBW7 (E3 Ligase) FBW7->cMyc Ubiquitination Ub Ubiquitin USP28 USP28 USP28->cMyc Deubiquitination (Stabilization) Usp28_IN_4 This compound Usp28_IN_4->USP28 Inhibition

Figure 1. The c-Myc degradation pathway and the inhibitory action of this compound.
Notch Signaling Pathway

The Notch signaling pathway is frequently dysregulated in various cancers, contributing to tumor initiation and progression.[2] USP28 has been shown to stabilize the active form of the Notch1 receptor (NICD1), another substrate of the E3 ligase FBW7.[9] Inhibition of USP28 can, therefore, lead to the downregulation of Notch signaling, which is beneficial in cancers addicted to this pathway.

Notch_Signaling_Pathway cluster_cell Cancer Cell Notch1_Receptor Notch1 Receptor NICD1 NICD1 (Active Notch1) Notch1_Receptor->NICD1 Cleavage Proteasome Proteasome NICD1->Proteasome Degradation Target_Genes Target Gene Expression (e.g., HES1, HEY1) NICD1->Target_Genes Transcription Activation FBW7 FBW7 FBW7->NICD1 Ubiquitination USP28 USP28 USP28->NICD1 Deubiquitination Usp28_IN_4 This compound Usp28_IN_4->USP28 Inhibition

Figure 2. Regulation of the Notch signaling pathway by USP28 and its inhibitor.
DNA Damage Response (DDR)

USP28 is also implicated in the DNA damage response (DDR) through its stabilization of key checkpoint proteins, including Chk2 and 53BP1.[10] This function of USP28 can contribute to the survival of cancer cells following genotoxic stress. The impact of this compound on the DDR is an area of active investigation and may have implications for combination therapies with DNA-damaging agents.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of USP28 inhibitors. Below are representative protocols for key assays used to characterize this compound.

USP28 Enzymatic Inhibition Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of USP28. A common method utilizes a fluorogenic substrate like ubiquitin-amido-coumarin (Ub-AMC).

Materials:

  • Recombinant human USP28 enzyme

  • Ubiquitin-AMC substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • This compound (dissolved in DMSO)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add a fixed concentration of recombinant USP28 enzyme to each well of the 384-well plate.

  • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the Ub-AMC substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time using a fluorescence plate reader.

  • Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence curve.

  • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Enzymatic_Assay_Workflow Start Start Prepare_Inhibitor Prepare this compound Serial Dilutions Start->Prepare_Inhibitor Add_Enzyme Add USP28 Enzyme to Plate Prepare_Inhibitor->Add_Enzyme Add_Inhibitor Add this compound and Incubate Add_Enzyme->Add_Inhibitor Add_Substrate Add Ub-AMC Substrate Add_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Analyze_Data Calculate Reaction Rates and % Inhibition Measure_Fluorescence->Analyze_Data Determine_IC50 Determine IC50 Analyze_Data->Determine_IC50 End End Determine_IC50->End

Figure 3. Workflow for the USP28 enzymatic inhibition assay.
Cellular c-Myc Degradation Assay

This cell-based assay is used to confirm that this compound can penetrate cells and induce the degradation of its target substrate, c-Myc.

Materials:

  • Cancer cell line with detectable levels of c-Myc (e.g., HCT116 or LS 174T)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Cycloheximide (protein synthesis inhibitor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies (anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed the cancer cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).[5]

  • To measure the half-life of c-Myc, treat the cells with cycloheximide (to block new protein synthesis) and then harvest the cells at different time points.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against c-Myc and a loading control (e.g., β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the c-Myc levels to the loading control.

  • Analyze the data to determine the effect of this compound on c-Myc protein levels and its degradation rate.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of USP28 and a promising lead compound for the development of novel anti-cancer therapeutics. Its ability to selectively inhibit USP28 and induce the degradation of key oncoproteins like c-Myc provides a clear mechanism of action. Further investigation into its in vivo efficacy and safety profile is warranted to fully assess its therapeutic potential. While specific in vivo data for this compound is not publicly available, studies with other USP28 inhibitors have shown significant anti-tumor activity in preclinical models, suggesting a promising outlook for this class of compounds.

References

Usp28-IN-4 Downstream Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp28-IN-4 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28), a deubiquitinating enzyme that has emerged as a critical regulator in various cellular processes, most notably in cancer biology. By removing ubiquitin chains from its target substrates, USP28 rescues them from proteasomal degradation, thereby enhancing their stability and functional activity. The aberrant expression or activity of USP28 has been implicated in the progression of numerous cancers, primarily through the stabilization of key oncoproteins. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by the inhibition of USP28 with this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.

Core Signaling Pathways Modulated by this compound

The inhibitory action of this compound converges on several critical signaling networks that are fundamental to cancer cell proliferation, survival, and response to therapy.

Oncogenic Protein Degradation Pathway

The most well-characterized downstream effect of this compound is the destabilization and subsequent degradation of a cohort of oncoproteins. USP28 directly counteracts the activity of the E3 ubiquitin ligase F-box and WD repeat domain-containing 7 (FBW7), which targets these oncoproteins for ubiquitination and proteasomal degradation. This compound, by inhibiting USP28, tips the balance in favor of degradation.

Key substrates in this pathway include:

  • c-Myc: A master transcriptional regulator of cell proliferation, growth, and metabolism.[1][2]

  • c-JUN: A component of the AP-1 transcription factor, involved in cell proliferation and survival.

  • Notch1 Intracellular Domain (NICD): The active form of the Notch1 receptor, a key player in cell fate determination and tumorigenesis.[3]

  • ΔNp63: A transcription factor crucial for the development and maintenance of squamous epithelial tissues, often overexpressed in squamous cell carcinomas.

Diagram of the Oncogenic Protein Degradation Pathway

cluster_0 This compound Mechanism of Action Usp28_IN_4 This compound USP28 USP28 Usp28_IN_4->USP28 Inhibits Oncoproteins Oncogenic Substrates (c-Myc, c-JUN, Notch1, ΔNp63) USP28->Oncoproteins Deubiquitinates (Stabilizes) FBW7 FBW7 (E3 Ligase) FBW7->Oncoproteins Ubiquitinates Proteasome Proteasome Oncoproteins->Proteasome Targeted for Degradation Ubiquitin Ubiquitin Degradation Protein Degradation Proteasome->Degradation

Caption: this compound inhibits USP28, leading to the degradation of oncoproteins.

DNA Damage Response (DDR) Pathway

USP28 plays a role in the cellular response to DNA damage. It is recruited to sites of DNA double-strand breaks by the mediator protein 53BP1 and is thought to contribute to the stability of key DDR factors, including 53BP1 itself and the checkpoint kinase Chk2.[4] Inhibition of USP28 with this compound may therefore sensitize cancer cells to DNA-damaging agents, although some studies suggest this role of USP28 might be context-dependent or less critical than its oncogenic functions.[4]

Diagram of the DNA Damage Response Pathway

cluster_1 Role of USP28 in DNA Damage Response DNA_Damage DNA Damage 53BP1 53BP1 DNA_Damage->53BP1 Recruits USP28 USP28 53BP1->USP28 Recruits USP28->53BP1 Stabilizes Chk2 Chk2 USP28->Chk2 Stabilizes DDR_Signal Downstream DDR Signaling Chk2->DDR_Signal

Caption: USP28 is recruited to DNA damage sites and stabilizes DDR proteins.

Wnt/β-catenin Signaling Pathway

Recent evidence indicates that USP28 also regulates the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer. USP28 has been shown to deubiquitinate and stabilize key downstream effectors of this pathway, including the transcription factor 7-like 2 (TCF7L2) and the Forkhead box protein M1 (FOXM1).[5][6] By inhibiting USP28, this compound can attenuate Wnt/β-catenin signaling, leading to reduced proliferation and survival of cancer cells dependent on this pathway.

Diagram of the Wnt/β-catenin Signaling Pathway

cluster_2 USP28 in Wnt/β-catenin Signaling Wnt_Signal Wnt Signal beta_catenin β-catenin Wnt_Signal->beta_catenin Stabilizes TCF7L2_FOXM1 TCF7L2 / FOXM1 beta_catenin->TCF7L2_FOXM1 Activates Gene_Expression Target Gene Expression TCF7L2_FOXM1->Gene_Expression Promotes USP28 USP28 USP28->TCF7L2_FOXM1 Deubiquitinates (Stabilizes) cluster_3 Western Blotting Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Immunoblotting (Antibody Incubation) E->F G Detection & Analysis F->G

References

The Role of USP28-IN-4 in c-Myc Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc oncoprotein is a critical driver of tumorigenesis, yet its direct inhibition has remained a formidable challenge. A promising alternative strategy is to target the post-translational modifications that govern its stability. The deubiquitinase USP28 has been identified as a key stabilizer of c-Myc, preventing its proteasomal degradation. This technical guide provides an in-depth overview of USP28-IN-4, a potent and selective inhibitor of USP28, and its role in promoting the degradation of c-Myc. We will detail the underlying signaling pathways, present key quantitative data on the inhibitor's efficacy, and provide comprehensive experimental protocols for researchers investigating this therapeutic avenue.

Introduction: The USP28/c-Myc Axis in Cancer

The c-Myc transcription factor is a master regulator of cell proliferation, growth, and metabolism.[1] Its aberrant overexpression is a hallmark of a vast array of human cancers, correlating with poor prognosis. The intrinsic instability of the c-Myc protein, with a half-life of only 20-30 minutes, makes its degradation pathway an attractive target for therapeutic intervention.

The primary mechanism for c-Myc turnover is through the ubiquitin-proteasome system. The E3 ubiquitin ligase SCF(Fbw7) targets c-Myc for ubiquitination, marking it for degradation by the 26S proteasome.[2] This process is counter-regulated by deubiquitinating enzymes (DUBs), which remove ubiquitin chains and rescue proteins from degradation. The ubiquitin-specific protease 28 (USP28) has been shown to directly interact with and deubiquitinate c-Myc, thereby promoting its stability and oncogenic function.[3][4] High levels of USP28 are observed in several cancers, including colon and breast carcinomas, where it is essential for tumor cell proliferation.[3][4]

This compound has emerged as a small molecule inhibitor of USP28, offering a tool to pharmacologically induce c-Myc degradation. This guide will explore the specifics of its action and provide the necessary technical details for its study.

The c-Myc Degradation Pathway and this compound's Mechanism of Action

The stability of c-Myc is tightly controlled by a balance between ubiquitination and deubiquitination. The F-box protein Fbw7, a component of the SCF E3 ubiquitin ligase complex, recognizes and binds to a phosphorylated degron motif in the N-terminus of c-Myc, leading to its polyubiquitination and subsequent degradation. USP28 counteracts this by removing the ubiquitin chains, thus stabilizing c-Myc. This compound inhibits the enzymatic activity of USP28, tipping the balance towards c-Myc ubiquitination and degradation.

USP28_cMyc_Pathway cluster_nucleus Nucleus cMyc c-Myc Ub_cMyc Ub-c-Myc cMyc->Ub_cMyc Ubiquitination Fbw7 SCF(Fbw7) (E3 Ligase) Fbw7->cMyc Ub Ubiquitin Ub_cMyc->cMyc Deubiquitination Proteasome 26S Proteasome Ub_cMyc->Proteasome Targeting Degradation Degraded c-Myc Proteasome->Degradation Degradation USP28 USP28 USP28->Ub_cMyc USP28_IN_4 This compound USP28_IN_4->USP28 Inhibition

Figure 1: The c-Myc ubiquitination-deubiquitination cycle and the inhibitory action of this compound.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular effects.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (µM)SelectivityReference
USP28 0.04 Highly selective over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5[5][6][7]

Table 2: Effect of this compound on c-Myc Protein Levels

Cell LineConcentration (µM)Treatment Duration (h)c-Myc Down-regulationReference
HCT11620-8024Dose-dependent[5][6]
Ls174T20-8024Dose-dependent[5][6]

Table 3: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineAssay TypeTreatment Duration (d)IC50 / Effective Concentration (µM)Reference
HCT116Colony Formation315[5][6]
Ls174TColony Formation312.5[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments to assess the role of this compound in c-Myc degradation.

Western Blotting for c-Myc Protein Levels

This protocol details the detection of c-Myc protein levels in cancer cells following treatment with this compound.

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HCT116, Ls174T) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) or a vehicle control (e.g., DMSO) for 24 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of total protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel.

    • Run the gel at 120V until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against c-Myc (e.g., clone 9E10, 1:1000 dilution) overnight at 4°C with gentle agitation.[3][8]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG, 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • For a loading control, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

Cycloheximide (CHX) Chase Assay for c-Myc Half-Life

This assay is used to determine the effect of this compound on the stability of the c-Myc protein.

  • Cell Culture and Pre-treatment:

    • Seed cells as described for Western blotting.

    • Pre-treat the cells with either this compound at a desired concentration (e.g., 40 µM) or vehicle for 4-6 hours.

  • Inhibition of Protein Synthesis:

    • Add cycloheximide (CHX) to the culture medium at a final concentration of 50-100 µg/mL to inhibit new protein synthesis.[9]

  • Time Course Harvest:

    • Harvest cells at various time points after CHX addition (e.g., 0, 15, 30, 60, 90 minutes).

  • Western Blot Analysis:

    • Perform cell lysis, protein quantification, and Western blotting as described in section 4.1.

    • Quantify the c-Myc band intensity at each time point and normalize to the loading control.

    • Plot the normalized c-Myc intensity versus time to determine the protein half-life.

Co-Immunoprecipitation (Co-IP) of USP28 and c-Myc

This protocol can be adapted to assess how this compound affects the interaction between USP28 and c-Myc.

  • Cell Culture and Treatment:

    • Seed cells in 10 cm dishes.

    • Treat cells with this compound or vehicle as desired.

    • To observe ubiquitinated c-Myc, treat cells with a proteasome inhibitor like MG132 (10-20 µM) for 4-6 hours before harvesting.[10]

  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody against USP28 or c-Myc overnight at 4°C.

    • Add fresh protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads three to five times with lysis buffer.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blotting, probing for the co-immunoprecipitated protein (e.g., if you immunoprecipitated with an anti-USP28 antibody, probe the blot with an anti-c-Myc antibody).

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Allow cells to adhere overnight.

  • Drug Treatment:

    • Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing Experimental and Logical Workflows

Experimental_Workflow cluster_invitro In Vitro / Cellular Assays cluster_assays cluster_analysis Data Analysis start Cancer Cell Lines (e.g., HCT116, Ls174T) treatment Treat with this compound (Dose-response & Time-course) start->treatment wb Western Blot (c-Myc, p-c-Myc, USP28) treatment->wb chx CHX Chase Assay treatment->chx coip Co-Immunoprecipitation (USP28-c-Myc) treatment->coip viability Cell Viability Assay (MTT, etc.) treatment->viability analysis_wb Quantify c-Myc Protein Levels wb->analysis_wb analysis_chx Determine c-Myc Half-life chx->analysis_chx analysis_coip Assess Protein-Protein Interaction coip->analysis_coip analysis_viability Calculate IC50 Values viability->analysis_viability

Figure 2: A generalized experimental workflow for characterizing the effects of this compound on c-Myc.

Logical_Relationship USP28_IN_4 This compound Inhibit_USP28 Inhibition of USP28 Activity USP28_IN_4->Inhibit_USP28 Increase_Ub_cMyc Increased c-Myc Ubiquitination Inhibit_USP28->Increase_Ub_cMyc Accelerate_Degradation Accelerated c-Myc Degradation Increase_Ub_cMyc->Accelerate_Degradation Decrease_cMyc Decreased Cellular c-Myc Levels Accelerate_Degradation->Decrease_cMyc Inhibit_Proliferation Inhibition of Cell Proliferation Decrease_cMyc->Inhibit_Proliferation Induce_Apoptosis Induction of Apoptosis Decrease_cMyc->Induce_Apoptosis

Figure 3: Logical flow from this compound administration to cellular outcomes.

Conclusion

This compound represents a valuable chemical probe for studying the role of USP28 in c-Myc regulation and a potential starting point for the development of novel cancer therapeutics. By inhibiting USP28, this compound effectively promotes the degradation of the c-Myc oncoprotein, leading to reduced cancer cell viability. The experimental protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the USP28/c-Myc axis. As our understanding of the intricate regulation of oncoprotein stability grows, so too will the opportunities for innovative and effective cancer treatments.

References

Usp28-IN-4 and the Ubiquitin-Proteasome System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation and turnover, playing a pivotal role in a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Dysregulation of the UPS is implicated in the pathogenesis of numerous diseases, most notably cancer. Deubiquitinating enzymes (DUBs) act as key regulators within this system by removing ubiquitin moieties from substrate proteins, thereby rescuing them from proteasomal degradation. Ubiquitin-Specific Protease 28 (USP28) has emerged as a significant DUB in oncology, primarily through its role in stabilizing oncoproteins. Usp28-IN-4 is a potent and selective small molecule inhibitor of USP28. This technical guide provides an in-depth overview of this compound, its mechanism of action within the ubiquitin-proteasome system, and its effects on cancer cells, supported by quantitative data and detailed experimental methodologies.

Introduction to the Ubiquitin-Proteasome System and USP28

The ubiquitin-proteasome system is a highly regulated process of post-translational modification that targets proteins for degradation. The process involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). This enzymatic cascade results in the covalent attachment of a polyubiquitin chain to the target protein, marking it for recognition and degradation by the 26S proteasome.

Deubiquitinating enzymes (DUBs) counteract this process by cleaving ubiquitin chains from substrate proteins, thereby regulating their stability and function.[1] USP28 is a member of the ubiquitin-specific protease (USP) family of DUBs.[2] It is recognized as an oncoprotein in several cancers, including colorectal, breast, and non-small cell lung cancer, primarily due to its role in stabilizing key oncogenic proteins such as c-Myc, a transcription factor that drives cell proliferation and growth.[1] By removing ubiquitin tags from c-Myc, USP28 prevents its degradation by the proteasome, leading to its accumulation and the subsequent activation of tumorigenic signaling pathways.[1]

This compound: A Potent and Selective USP28 Inhibitor

This compound is a small molecule inhibitor of USP28 with high potency and selectivity.[3][4] Its inhibitory action on USP28 leads to the increased ubiquitination and subsequent proteasomal degradation of USP28 substrates, most notably the oncoprotein c-Myc.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (µM)Selectivity Notes
USP280.04[3][4]Highly selective over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5.[3][4]

Table 2: Cellular Activity of this compound in Colorectal Cancer Cell Lines

Cell LineAssayConcentration (µM)Incubation TimeEffect
HCT116Colony Formation153 daysInhibition of colony formation.[3]
Ls174TColony Formation12.53 daysInhibition of colony formation.[3]
HCT116Western Blot30, 50, 60, 8024 hoursDose-dependent downregulation of c-Myc.[5]
Ls174TWestern Blot20, 30, 50, 6024 hoursDose-dependent downregulation of c-Myc.[5]

Signaling Pathways and Experimental Workflows

USP28-c-Myc Signaling Pathway

The following diagram illustrates the role of USP28 in regulating c-Myc stability and how this compound intervenes in this process.

USP28_cMyc_Pathway cluster_UPS Ubiquitin-Proteasome System cluster_Regulation Regulation of c-Myc Stability E3_Ligase E3 Ubiquitin Ligase (e.g., SCF/FBW7) cMyc c-Myc E3_Ligase->cMyc Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Degraded_cMyc Degraded c-Myc (Peptides) Proteasome->Degraded_cMyc Ub_cMyc Ubiquitinated c-Myc Ub_cMyc->Proteasome Degradation Ub_cMyc->cMyc Deubiquitination USP28 USP28 Usp28_IN_4 This compound Usp28_IN_4->USP28 Inhibition

Diagram 1: USP28-c-Myc signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Assessing the Effect of this compound on c-Myc Levels

This workflow outlines the key steps to determine the impact of this compound on the protein levels of its substrate, c-Myc.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture (e.g., HCT116, Ls174T) start->cell_culture treatment 2. Treatment - this compound (various concentrations) - Vehicle Control cell_culture->treatment lysis 3. Cell Lysis treatment->lysis protein_quant 4. Protein Quantification (e.g., BCA Assay) lysis->protein_quant sds_page 5. SDS-PAGE protein_quant->sds_page transfer 6. Western Blot Transfer sds_page->transfer blocking 7. Membrane Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation - Anti-c-Myc - Anti-Loading Control (e.g., β-actin) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Data Analysis (Densitometry) detection->analysis end End analysis->end

Diagram 2: Experimental workflow for Western blot analysis of c-Myc levels.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxic effects of this compound on cancer cell lines such as HCT116 and Ls174T.

Materials:

  • HCT116 or Ls174T cells

  • Complete growth medium (e.g., McCoy's 5A for HCT116, RPMI-1640 for Ls174T) with 10% FBS

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 4 x 10³ cells per well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound concentration.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for c-Myc Downregulation

This protocol details the procedure to detect changes in c-Myc protein levels following treatment with this compound.

Materials:

  • HCT116 or Ls174T cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies: anti-c-Myc, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound (e.g., 20-80 µM) or vehicle (DMSO) for 24 hours.[5]

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine protein concentration using the BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary anti-c-Myc antibody overnight at 4°C, followed by incubation with the primary loading control antibody.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify band intensities using densitometry software and normalize c-Myc levels to the loading control.

Colony Formation (Clonogenic) Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

  • HCT116 or Ls174T cells

  • Complete growth medium

  • This compound

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low number of cells (e.g., 500 cells) per well in 6-well plates.

  • Allow cells to attach for 24 hours.

  • Treat the cells with the desired concentrations of this compound (e.g., 15 µM for HCT116, 12.5 µM for Ls174T) or vehicle control.[3]

  • Incubate the plates for an extended period (e.g., 10-14 days), changing the medium with fresh compound every 3-4 days.

  • When colonies are visible, wash the wells with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 20 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically containing >50 cells) in each well.

In Vivo Ubiquitination Assay

This protocol is designed to demonstrate that this compound enhances the ubiquitination of c-Myc in a cellular context.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmids encoding HA-tagged ubiquitin and Myc-tagged c-Myc

  • Transfection reagent

  • This compound

  • MG132 (proteasome inhibitor)

  • Lysis buffer for immunoprecipitation (IP)

  • Anti-Myc antibody conjugated to agarose beads (or protein A/G beads and anti-Myc antibody)

  • Elution buffer

  • Anti-HA antibody for western blotting

Procedure:

  • Co-transfect cells with plasmids encoding HA-ubiquitin and Myc-c-Myc.

  • After 24-48 hours, treat the cells with this compound or vehicle control for a specified time (e.g., 4-6 hours).

  • Add MG132 (e.g., 10 µM) for the last 4-6 hours of treatment to allow ubiquitinated proteins to accumulate.

  • Lyse the cells in IP lysis buffer and pre-clear the lysates.

  • Immunoprecipitate Myc-c-Myc using anti-Myc agarose beads overnight at 4°C.

  • Wash the beads extensively with lysis buffer.

  • Elute the immunoprecipitated proteins.

  • Analyze the eluates by western blotting using an anti-HA antibody to detect ubiquitinated c-Myc. An anti-Myc antibody should be used to confirm the immunoprecipitation of c-Myc.

Conclusion

This compound is a valuable chemical probe for studying the role of USP28 in the ubiquitin-proteasome system and its implications in cancer biology. Its high potency and selectivity make it a powerful tool for elucidating the downstream effects of USP28 inhibition. The primary mechanism of action of this compound involves the destabilization of oncoproteins, most notably c-Myc, leading to reduced cancer cell proliferation and survival. The experimental protocols provided in this guide offer a framework for researchers to investigate the cellular and molecular effects of this compound and to further explore the therapeutic potential of targeting USP28 in cancer.

References

Usp28-IN-4: A Technical Guide on its Efficacy in Tumor Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ubiquitin-specific protease 28 (USP28) inhibitor, Usp28-IN-4, and its role in modulating tumor growth. The document details the mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols relevant to the study of this compound.

Introduction: USP28 as a Therapeutic Target in Oncology

Ubiquitination is a critical post-translational modification that governs protein stability and function, with deubiquitinating enzymes (DUBs) reversing this process.[1] Ubiquitin-specific protease 28 (USP28) has emerged as a significant enzyme in this class, often implicated in oncogenic processes due to its role in stabilizing key proteins that drive tumor progression.[1] USP28 is overexpressed in several cancers, including colorectal, breast, and non-small cell lung cancer.[1][2] Its primary function in these contexts is to rescue oncoproteins from proteasomal degradation, thereby promoting cell proliferation and survival.[1]

The transcription factor c-Myc is a well-documented substrate of USP28.[1] By removing ubiquitin chains from c-Myc, USP28 prevents its degradation and sustains its oncogenic signaling.[2] Furthermore, USP28 and c-Myc can form a positive feedback loop, where c-Myc promotes the transcription of the USP28 gene, further amplifying its own stability.[3][4] Given that c-Myc is a notoriously difficult protein to target directly, inhibiting USP28 presents a compelling alternative therapeutic strategy.[2] this compound is a potent and selective small molecule inhibitor developed to target the enzymatic activity of USP28.[5]

Mechanism of Action of this compound

This compound functions by directly inhibiting the deubiquitinase activity of USP28. This inhibition disrupts the delicate balance of protein ubiquitination, leading to the accumulation of ubiquitin tags on USP28 substrates, primarily the oncoprotein c-Myc.[5] This accumulation signals for the proteasomal degradation of c-Myc, effectively reducing its cellular levels.[5] The depletion of c-Myc, a master regulator of cell proliferation and growth, subsequently leads to suppressed tumor cell growth and cytotoxicity.[1][5]

USP28_cMyc_Pathway cluster_0 Ubiquitin-Proteasome System cluster_1 Cellular Processes Proteasome Proteasome TumorGrowth Tumor Growth & Proliferation Proteasome->TumorGrowth Suppresses Ub Ubiquitin Ub->Proteasome Degradation cMyc c-Myc cMyc->TumorGrowth Promotes USP28 USP28 USP28->cMyc Deubiquitination (Stabilization) Usp28_IN_4 This compound Usp28_IN_4->USP28 Inhibition FBW7 FBW7 (E3 Ligase) FBW7->cMyc Ubiquitination

Caption: USP28-c-Myc signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data for the effects of this compound on cancer cells.

Table 1: In Vitro Inhibitory Activity of this compound
ParameterValueTargetNotes
IC₅₀ 0.04 µMUSP28Demonstrates high potency.[5]
Table 2: In Vitro Cellular Effects of this compound on Colorectal Cancer Cell Lines
Cell LineAssayConcentrationDurationObserved Effect
HCT116 Colony Formation15 µM3 daysInhibition of colony formation.[5]
Ls174T Colony Formation12.5 µM3 daysInhibition of colony formation.[5]
HCT116 Western Blot30-80 µM24 hoursDose-dependent downregulation of c-Myc.[5]
Ls174T Western Blot20-60 µM24 hoursDose-dependent downregulation of c-Myc.[5]

Note: Currently, there is no publicly available in vivo data specifically for this compound. The following table provides contextual data from studies on genetic deletion of Usp28 and other small molecule inhibitors targeting USP28.

Table 3: In Vivo Efficacy of Targeting USP28 in Mouse Models
ModelInterventionTumor TypeKey FindingsReference
Apcmin/+ mice Genetic deletion of Usp28Intestinal TumorsReduced tumor size, fewer tumors, and significantly increased lifespan.[3][6]Diefenbacher et al., 2014
Human LSCC xenografts FT206 (USP28 inhibitor)Lung Squamous Cell CarcinomaInduced substantial tumor regression and reduced c-Myc levels.[2]Prieto-Garcia et al., 2020
Pancreatic cancer CDX CT1113 (USP28 inhibitor)Pancreatic CancerSignificantly suppressed tumor growth and decreased c-Myc levels in tumors.[7][8]Wang et al., 2022

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the study of this compound.

Western Blot for c-Myc Protein Levels

This protocol describes the detection of c-Myc protein levels in colorectal cancer cells following treatment with this compound.

WB_Workflow start Start: Seed HCT116 or Ls174T cells treat Treat cells with this compound (e.g., 20-80 µM) and controls for 24 hours start->treat lyse Lyse cells in RIPA buffer with protease/phosphatase inhibitors treat->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify sds_page Separate proteins by SDS-PAGE (10-25 µg/lane) quantify->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane with 5% non-fat milk in TBST for 1 hour transfer->block primary_ab Incubate with primary antibody (anti-c-Myc) overnight at 4°C block->primary_ab wash1 Wash membrane 3x with TBST primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody for 1 hour wash1->secondary_ab wash2 Wash membrane 3x with TBST secondary_ab->wash2 detect Apply ECL detection reagent and image chemiluminescence wash2->detect end End: Analyze band intensity detect->end

Caption: Standard workflow for Western blot analysis of c-Myc protein levels.

Materials:

  • HCT116 or Ls174T colorectal cancer cells

  • This compound (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibody: anti-c-Myc

  • Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed HCT116 or Ls174T cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 20, 30, 50, 60, 80 µM) and a vehicle control (DMSO) for 24 hours.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 10-25 µg of total protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary anti-c-Myc antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply the ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Soft Agar Colony Formation Assay

This assay measures anchorage-independent growth, a hallmark of cancer cells, and its inhibition by this compound.

Colony_Formation_Workflow start Start: Prepare base agar layer (0.6% agar in media) in 6-well plates cell_prep Prepare a single-cell suspension of HCT116 or Ls174T cells start->cell_prep top_agar_prep Mix cells with this compound (e.g., 12.5-15 µM) in top agar (0.3% agar in media) cell_prep->top_agar_prep plating Plate the cell/top agar mixture onto the solidified base layer top_agar_prep->plating incubation Incubate at 37°C for 2-3 weeks, adding fresh media twice weekly plating->incubation staining Fix and stain colonies with crystal violet solution incubation->staining counting Count colonies ( >50 cells) using a microscope or scanner staining->counting end End: Analyze and compare colony numbers counting->end

Caption: Workflow for a soft agar colony formation assay.

Materials:

  • HCT116 or Ls174T cells

  • This compound

  • 6-well plates

  • Noble agar or low-melting point agarose

  • Complete cell culture medium

  • Crystal violet staining solution (e.g., 0.005% crystal violet in methanol/water)

Procedure:

  • Prepare Base Layer: Prepare a 1.2% agar solution and mix it 1:1 with 2x concentrated cell culture medium to create a 0.6% base agar layer. Pipette 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.

  • Prepare Top Layer with Cells: Create a single-cell suspension of HCT116 or Ls174T cells. Prepare a 0.6% agar solution and mix it 1:1 with a 2x concentrated cell suspension containing the desired concentration of this compound (or vehicle control) to get a final agar concentration of 0.3%.

  • Plating: Carefully layer 1.5 mL of the cell/top agar mixture onto the solidified base layer.

  • Incubation: Allow the top layer to solidify, then incubate the plates at 37°C in a humidified incubator for 2-3 weeks. Add 100-200 µL of fresh medium containing the inhibitor/vehicle to the top of the agar twice a week to prevent drying.

  • Staining and Counting: After the incubation period, stain the colonies by adding 0.5 mL of crystal violet solution to each well and incubating for 1-2 hours. Wash the wells with water and count the number of colonies (typically defined as clusters of >50 cells) under a microscope.

Colorectal Cancer Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a USP28 inhibitor. This is a representative protocol as specific in vivo data for this compound is not available.

Xenograft_Workflow start Start: Culture HCT116 cells injection Subcutaneously inject cells (e.g., 5x10^6) into the flank of immunocompromised mice start->injection tumor_growth Monitor tumor growth using calipers until tumors reach ~100-150 mm³ injection->tumor_growth randomize Randomize mice into treatment and vehicle control groups tumor_growth->randomize treatment Administer this compound or vehicle (e.g., oral gavage, IP injection) according to dosing schedule randomize->treatment monitoring Measure tumor volume and body weight 2-3 times per week treatment->monitoring endpoint Continue treatment until study endpoint (e.g., tumor size limit, time) monitoring->endpoint analysis Excise, weigh, and photograph tumors. Perform IHC/Western blot on tumor tissue. endpoint->analysis end End: Analyze tumor growth inhibition analysis->end

Caption: General workflow for a subcutaneous xenograft mouse model study.

Materials:

  • HCT116 or other suitable colorectal cancer cells

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • This compound formulated for in vivo administration

  • Vehicle control solution

  • Matrigel (optional, for co-injection with cells)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of 1-5 x 10⁶ HCT116 cells in PBS (optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle solution on the same schedule.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²). Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: Continue the study until a predefined endpoint is reached (e.g., tumors in the control group reach a maximum size, or after a set number of weeks).

  • Analysis: At the end of the study, euthanize the mice, and excise the tumors. Measure the final tumor weight and volume. Tumor tissue can be processed for further analysis, such as immunohistochemistry or Western blotting for c-Myc levels, to confirm target engagement.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of USP28 that demonstrates clear anti-proliferative and pro-apoptotic effects in colorectal cancer cell lines, primarily through the destabilization of the oncoprotein c-Myc. The available in vitro data strongly supports its mechanism of action and therapeutic potential.

While specific in vivo efficacy and pharmacokinetic data for this compound are not yet publicly available, studies involving the genetic deletion of Usp28 and the application of other small molecule inhibitors in various cancer models have shown significant tumor growth inhibition. These findings provide a strong rationale for the continued preclinical development of this compound. Future studies should focus on evaluating the in vivo efficacy, determining the pharmacokinetic and pharmacodynamic profiles, and assessing the safety of this compound in relevant animal models of cancer. Such data will be critical for advancing this promising therapeutic agent towards clinical investigation.

References

Usp28-IN-4: A Technical Guide for Colorectal Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ubiquitin-specific protease 28 (USP28) inhibitor, Usp28-IN-4, and its relevance in the context of colorectal cancer (CRC) research. This document details the underlying mechanism of action, summarizes key quantitative data, provides representative experimental protocols, and visualizes critical signaling pathways and workflows.

Introduction: The Role of USP28 in Colorectal Cancer

Colorectal cancer is a leading cause of cancer-related mortality worldwide. A significant portion of these cancers exhibit dysregulation of key oncogenic signaling pathways. The deubiquitinase USP28 has emerged as a critical player in colorectal tumorigenesis. USP28 functions by removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation and increasing their stability.

In colorectal cancer, USP28 is frequently overexpressed and plays a crucial role in stabilizing several key oncoproteins, including c-MYC, c-JUN, and the intracellular domain of NOTCH1 (NICD1)[1][2][3]. The transcription factor c-MYC is a major driver of colorectal cancer, but it is notoriously difficult to target directly. USP28 inhibition presents a promising alternative therapeutic strategy to destabilize c-MYC and other oncogenic drivers.

Notably, a positive feedback loop exists where c-MYC, a transcription factor, binds to the promoter of the USP28 gene, increasing its expression[1][2]. This, in turn, leads to increased USP28 protein, which further stabilizes c-MYC, creating a vicious cycle that promotes tumor growth. Genetic deletion of Usp28 in murine models of colorectal cancer has been shown to decrease tumor size and significantly increase lifespan, validating USP28 as a therapeutic target[1][2][3].

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor of USP28 with high potency and selectivity. It offers a valuable tool for probing the function of USP28 in colorectal cancer and represents a potential therapeutic agent.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the deubiquitinase activity of USP28. This leads to the accumulation of polyubiquitinated forms of USP28 substrates, targeting them for degradation by the proteasome. The primary consequence in colorectal cancer cells is the destabilization and subsequent degradation of oncoproteins like c-MYC, leading to a reduction in their cellular levels[4]. This disrupts the oncogenic signaling pathways driving cancer cell proliferation and survival.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of USP28 inhibitors in colorectal cancer.

Table 1: In Vitro Efficacy of USP28 Inhibitors

CompoundAssayCell Line(s)IC50Reference(s)
This compoundEnzymatic Assay-0.04 µM[4]
VismodegibEnzymatic Assay-4.41 ± 1.08 µM

Table 2: Cellular Activity of this compound in Colorectal Cancer Cell Lines

Cell LineAssayConcentration(s)DurationEffectReference(s)
HCT116Colony Formation15 µM3 daysInhibition of colony formation[4]
Ls174TColony Formation12.5 µM3 daysInhibition of colony formation[4]
HCT116c-Myc Levels30, 50, 60, 80 µM24 hoursDose-dependent downregulation of c-Myc[4]
Ls174Tc-Myc Levels20, 30, 50, 60 µM24 hoursDose-dependent downregulation of c-Myc[4]

Table 3: In Vivo Efficacy of Usp28 Deletion in a Murine Model of Colorectal Cancer (Apcmin/+)

Genetic ModificationParameterResultReference(s)
Usp28 deletionLifespanSignificantly extended[1][2][3]
Usp28 deletionTumor SizeReduced[1][2][3]
Usp28 deletionTumor NumberReduced[1][2][3]

Note: In vivo efficacy data for the specific compound this compound in colorectal cancer models is not extensively available in the public domain. The data presented here is from genetic knockout studies of the Usp28 gene, which provides a strong rationale for the therapeutic potential of USP28 inhibitors.

Signaling Pathways and Experimental Workflows

USP28 Signaling Pathway in Colorectal Cancer

The following diagram illustrates the central role of USP28 in promoting colorectal cancer by stabilizing key oncoproteins.

USP28_Signaling_Pathway Wnt Wnt Signaling beta_catenin β-catenin Wnt->beta_catenin activates TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates cMYC_gene c-MYC Gene TCF_LEF->cMYC_gene transcribes cMYC_protein c-MYC Protein cMYC_gene->cMYC_protein translates to USP28_gene USP28 Gene cMYC_protein->USP28_gene transcribes (positive feedback) Ub Ubiquitin cMYC_protein->Ub Proliferation Cell Proliferation & Tumor Growth cMYC_protein->Proliferation USP28_protein USP28 Protein USP28_gene->USP28_protein translates to USP28_protein->cMYC_protein deubiquitinates (stabilizes) cJUN_protein c-JUN Protein USP28_protein->cJUN_protein deubiquitinates (stabilizes) NICD1_protein NOTCH1 (NICD1) USP28_protein->NICD1_protein deubiquitinates (stabilizes) cJUN_protein->Ub cJUN_protein->Proliferation NICD1_protein->Ub NICD1_protein->Proliferation Proteasome Proteasome Ub->Proteasome degradation Usp28_IN_4 This compound Usp28_IN_4->USP28_protein inhibits

USP28 signaling pathway in colorectal cancer.
Experimental Workflow: Assessing the Effect of this compound on c-Myc Protein Levels

The following diagram outlines a typical experimental workflow to determine the effect of this compound on the stability of c-Myc protein in colorectal cancer cells.

Experimental_Workflow start Start: Colorectal Cancer Cell Culture (e.g., HCT116) treatment Treat cells with This compound (various conc.) and a vehicle control start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page western_blot Western Blot Transfer sds_page->western_blot probing Primary Antibody Incubation (anti-c-Myc, anti-β-actin) western_blot->probing secondary_probing Secondary Antibody Incubation (HRP-conjugated) probing->secondary_probing detection Chemiluminescent Detection secondary_probing->detection analysis Data Analysis: Densitometry to quantify c-Myc protein levels relative to loading control detection->analysis end Conclusion: Determine dose-dependent effect of this compound on c-Myc levels analysis->end

Workflow for analyzing c-Myc protein levels.

Experimental Protocols

The following are representative, detailed protocols for key experiments cited in USP28 research. These should be adapted and optimized for specific laboratory conditions and reagents.

Western Blotting for c-Myc, c-JUN, and NICD1

This protocol details the detection of changes in oncoprotein levels following treatment with this compound.

1. Cell Culture and Treatment:

  • Seed colorectal cancer cells (e.g., HCT116, Ls174T) in 6-well plates and grow to 70-80% confluency.

  • Treat cells with desired concentrations of this compound (e.g., 20-80 µM) or vehicle control (e.g., DMSO) for 24 hours.

2. Cell Lysis:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells, transfer to microfuge tubes, and incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against c-Myc, c-JUN, NICD1, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

  • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the target protein to the loading control.

Co-Immunoprecipitation of USP28 and its Substrates

This protocol is for verifying the interaction between USP28 and its substrates (e.g., c-MYC).

1. Cell Lysis:

  • Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) with protease inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Centrifuge and collect the supernatant.

  • Incubate the pre-cleared lysate with an antibody against USP28 or a control IgG overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for another 2-4 hours.

  • Pellet the beads by centrifugation and wash three to five times with lysis buffer.

3. Elution and Western Blotting:

  • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

  • Analyze the eluted proteins by Western blotting as described above, probing for the interacting protein (e.g., c-MYC).

In Vitro Deubiquitination Assay

This assay can be used to assess the direct inhibitory effect of this compound on the enzymatic activity of USP28.

1. Reagents:

  • Recombinant human USP28 enzyme.

  • Ubiquitin-rhodamine110 substrate.

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

  • This compound at various concentrations.

2. Assay Procedure:

  • In a 96-well plate, add assay buffer, ubiquitin-rhodamine110, and this compound.

  • Initiate the reaction by adding recombinant USP28.

  • Incubate at 37°C and monitor the increase in fluorescence (excitation/emission ~485/535 nm) over time using a fluorescence plate reader.

  • The rate of fluorescence increase is proportional to USP28 activity.

3. Data Analysis:

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Conclusion

This compound is a valuable chemical probe for studying the role of USP28 in colorectal cancer. The inhibition of USP28 leads to the destabilization of key oncoproteins, most notably c-MYC, thereby impeding tumor cell proliferation and survival. The data from genetic studies in animal models strongly support the therapeutic potential of targeting USP28 in colorectal cancer. Further preclinical investigation of this compound and other potent USP28 inhibitors is warranted to translate these promising findings into clinical applications for the treatment of colorectal cancer.

References

Usp28-IN-4: A Novel Therapeutic Avenue in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The deubiquitinase (DUB) enzyme Ubiquitin-Specific Protease 28 (USP28) has emerged as a compelling therapeutic target in TNBC. USP28 plays a critical role in stabilizing oncoproteins, most notably c-MYC and RecQ family helicases, which are essential for the proliferation and survival of TNBC cells. Inhibition of USP28 leads to the degradation of these key proteins, resulting in cell cycle arrest, DNA damage, and apoptosis. This guide focuses on Usp28-IN-4, a potent and selective small molecule inhibitor of USP28, and its potential application in the treatment of TNBC. While direct studies of this compound in TNBC are not yet published, this document extrapolates its therapeutic potential from studies on USP28 inhibition in TNBC and the characterization of this compound in other cancer models.

The Role of USP28 in Triple-Negative Breast Cancer

USP28 is a deubiquitinating enzyme that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. In TNBC, USP28 has been shown to be essential for cell proliferation both in vitro and in vivo.[1][2] Its inhibition leads to a significant reduction in the levels of key proteins required for cancer cell survival and proliferation.

Stabilization of c-MYC

The c-MYC oncogene is a transcription factor that drives cell growth and proliferation and is frequently overexpressed in TNBC. USP28 stabilizes c-MYC by removing ubiquitin tags, preventing its degradation.[1] Inhibition of USP28 leads to a decrease in c-MYC levels, thereby suppressing tumor growth.[1][3]

Regulation of RecQ Family Helicases

Recent studies have identified a crucial role for USP28 in stabilizing RecQ family helicases, including RECQL5, BLM, WRN, and RECQL4, in TNBC cells.[1] These helicases are critical for maintaining genomic stability, particularly in cancer cells with high levels of replication stress. Depletion of USP28 results in the degradation of these helicases, leading to DNA damage checkpoint activation and cell cycle arrest in the S/G2 phases.[1]

This compound: A Potent and Selective USP28 Inhibitor

This compound is a small molecule inhibitor of USP28 with high potency and selectivity. It offers a promising pharmacological tool to investigate the therapeutic potential of USP28 inhibition in TNBC.

Quantitative Data

The following table summarizes the key quantitative data for this compound based on studies in colorectal cancer cell lines, which are expected to be translatable to TNBC models.

ParameterValueCell LinesReference
IC50 (USP28) 0.04 µMN/A (Biochemical Assay)[3]
Selectivity High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5N/A (Biochemical Assay)[3]
Inhibition of Colony Formation Effective at 12.5 µM and 15 µMLs174T and HCT116 (colorectal)[3]
c-Myc Downregulation Dose-dependent (20-80 µM)Ls174T and HCT116 (colorectal)[3]

Signaling Pathways and Experimental Workflows

USP28 Signaling Pathway in TNBC

The following diagram illustrates the central role of USP28 in stabilizing c-MYC and RecQ family helicases, and the downstream effects of its inhibition by this compound.

USP28_Signaling_Pathway cluster_nucleus Nucleus USP28 USP28 Ub_cMYC Ubiquitinated c-MYC USP28->Ub_cMYC Deubiquitination Ub_RecQ Ubiquitinated RecQ Helicases USP28->Ub_RecQ Deubiquitination cMYC c-MYC Proliferation Cell Proliferation & Survival cMYC->Proliferation RecQ RecQ Helicases (RECQL5, BLM, WRN, RECQL4) DNA_Repair Genomic Stability & DNA Repair RecQ->DNA_Repair Ub_cMYC->cMYC Proteasome Proteasome Ub_cMYC->Proteasome Degradation Ub_RecQ->RecQ Ub_RecQ->Proteasome Degradation Usp28_IN_4 This compound Usp28_IN_4->USP28 Inhibition

USP28 signaling pathway in TNBC.
Experimental Workflow: In Vitro Evaluation of this compound

This workflow outlines the key in vitro experiments to assess the efficacy of this compound in TNBC cell lines.

In_Vitro_Workflow start TNBC Cell Lines (e.g., MDA-MB-231, HCC1937) treatment Treat with this compound (Dose-response) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability western Western Blot Analysis (USP28, c-MYC, RECQL5, Cleaved PARP, γH2AX) treatment->western cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis end Determine IC50, Mechanism of Action viability->end western->end cell_cycle->end apoptosis->end

In vitro experimental workflow.
Experimental Workflow: In Vivo Xenograft Model

This workflow describes the preclinical evaluation of this compound in a TNBC xenograft mouse model.

In_Vivo_Workflow start Implant TNBC cells (e.g., HCC1806) into immunocompromised mice tumor_growth Allow tumors to reach palpable size start->tumor_growth randomize Randomize mice into treatment groups (Vehicle vs. This compound) tumor_growth->randomize treatment Administer treatment (e.g., daily oral gavage) randomize->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Endpoint: Tumor collection for analysis monitoring->endpoint analysis Immunohistochemistry (IHC) and Western Blot of tumors (c-MYC, Ki-67, γH2AX) endpoint->analysis

In vivo xenograft experimental workflow.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in TNBC.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed TNBC cells (e.g., MDA-MB-231, HCC1937) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis
  • Cell Lysis: Treat TNBC cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-20% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against USP28, c-MYC, RECQL5, cleaved PARP, γH2AX, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat TNBC cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

In Vivo TNBC Xenograft Study
  • Cell Implantation: Subcutaneously inject approximately 2-5 x 10^6 TNBC cells (e.g., HCC1806) mixed with Matrigel into the flank of female athymic nude or NSG mice.

  • Tumor Growth and Randomization: Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound (at a predetermined dose) or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) daily or on a specified schedule.

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice twice weekly.

  • Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

  • Ex Vivo Analysis: Fix a portion of the tumor in formalin for immunohistochemical (IHC) analysis (e.g., for Ki-67, c-MYC, γH2AX) and snap-freeze the remainder for western blot analysis.

Conclusion and Future Directions

The inhibition of USP28 presents a highly promising therapeutic strategy for triple-negative breast cancer. This compound, as a potent and selective inhibitor, is an excellent candidate for preclinical development in TNBC. The data from other cancer types strongly suggest that this compound will effectively reduce the stability of key oncoproteins like c-MYC and RecQ helicases in TNBC cells, leading to cell cycle arrest and tumor growth inhibition. Future research should focus on direct in vitro and in vivo studies of this compound in a panel of TNBC cell lines and patient-derived xenograft models to confirm its efficacy and further elucidate its mechanism of action in this aggressive breast cancer subtype. Combination studies with standard-of-care chemotherapies or other targeted agents could also unveil synergistic effects and provide a path toward clinical translation.

References

Usp28-IN-4 Regulation of RecQ Helicases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability and activity of key cellular proteins are meticulously regulated to ensure genomic integrity and proper cellular function. The ubiquitin-proteasome system plays a central role in this process, with deubiquitinating enzymes (DUBs) acting as crucial regulators by removing ubiquitin chains from target proteins, thereby rescuing them from degradation. One such DUB, Ubiquitin-Specific Protease 28 (USP28), has emerged as a significant factor in various cellular processes, including the DNA damage response and cell cycle control[1][2].

RecQ helicases are a conserved family of DNA unwinding enzymes essential for maintaining genomic stability. This family in humans comprises five members: RECQL1, Bloom Syndrome helicase (BLM), Werner Syndrome helicase (WRN), RecQ-like helicase 4 (RECQL4), and RecQ-like helicase 5 (RECQL5)[3]. These helicases participate in critical DNA metabolic pathways, including DNA replication, repair, and recombination[4]. Dysregulation of RecQ helicases is linked to several genetic disorders characterized by premature aging and a predisposition to cancer[3].

Recent studies have unveiled a critical regulatory relationship between USP28 and several members of the RecQ helicase family. USP28 has been identified as a deubiquitinase for RECQL5, BLM, WRN, and RECQL4, stabilizing these proteins by counteracting their ubiquitination and subsequent proteasomal degradation[5][6]. This stabilization is crucial for the proliferation and survival of certain cancer cells, particularly triple-negative breast cancer (TNBC) cells, which exhibit high levels of replication stress[5].

Usp28-IN-4 is a potent and highly selective small molecule inhibitor of USP28, with a reported half-maximal inhibitory concentration (IC50) of 0.04 µM[7][8]. Its high selectivity for USP28 over other deubiquitinases makes it a valuable tool for elucidating the specific functions of USP28 and a potential therapeutic agent for cancers dependent on USP28 activity[7]. This technical guide provides a comprehensive overview of the regulation of RecQ helicases by USP28 and the effects of its inhibition by this compound, including detailed experimental protocols and data presentation.

Core Concepts: The USP28-RecQ Helicase Axis

The fundamental principle underlying the regulation of RecQ helicases by this compound is the inhibition of the deubiquitinating activity of USP28. This leads to the accumulation of ubiquitinated RecQ helicases, targeting them for degradation by the proteasome and consequently reducing their cellular protein levels.

USP28_RecQ_Regulation cluster_0 Normal Cellular State cluster_1 With this compound Inhibition USP28 USP28 Ub_RecQ Ubiquitinated RecQ Helicases USP28->Ub_RecQ RecQ RecQ Helicases (BLM, WRN, RECQL4, RECQL5) RecQ->Ub_RecQ Ubiquitination Ub_RecQ->RecQ Deubiquitination Proteasome Proteasome Ub_RecQ->Proteasome Degradation Usp28_IN_4 This compound USP28_inhibited USP28 (Inhibited) Usp28_IN_4->USP28_inhibited Inhibits RecQ_inhibited RecQ Helicases (BLM, WRN, RECQL4, RECQL5) Ub_RecQ_inhibited Ubiquitinated RecQ Helicases RecQ_inhibited->Ub_RecQ_inhibited Ubiquitination Proteasome_inhibited Proteasome Ub_RecQ_inhibited->Proteasome_inhibited Enhanced Degradation

Figure 1: Mechanism of this compound action on RecQ helicase stability.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound and the inferred effects on RecQ helicases based on studies with other USP28 inhibitors like AZ1.

Table 1: Inhibitor Specificity and Potency

CompoundTargetIC50Selectivity ProfileReference(s)
This compound USP28 0.04 µM Highly selective over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5 [7][8]
AZ1USP280.6 µMDual inhibitor of USP28 and USP25[9]

Table 2: Effect of USP28 Inhibition on RecQ Helicase Protein Levels

Target HelicaseMethod of USP28 InhibitionCell LineObserved Effect on Protein LevelReference(s)
BLM shRNA-mediated knockdownMDA-MB-231Decreased[5]
WRN shRNA-mediated knockdownMDA-MB-231Decreased[5]
RECQL4 shRNA-mediated knockdownMDA-MB-231Decreased[5]
RECQL5 shRNA-mediated knockdownMDA-MB-231, T47D, 293TDecreased[5]
RecQ Helicases (BLM, WRN, RECQL4, RECQL5) AZ1 (USP28 inhibitor)HCC1806Decreased[5]
RecQ Helicases (BLM, WRN, RECQL4, RECQL5) This compound Various cancer cell linesInferred to be Decreased

Note: The effect of this compound on RecQ helicase protein levels is inferred based on its potent and selective inhibition of USP28 and the known downstream effects of USP28 inhibition on these helicases.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the regulation of RecQ helicases by this compound.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), HCT116 (colorectal cancer), or U2OS (osteosarcoma) are suitable models.

  • Culture Conditions: Cells should be maintained in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration, typically ranging from 0.1 to 10 µM. Treatment duration can vary from 24 to 72 hours depending on the assay.

Immunoblotting for RecQ Helicase Protein Levels

This protocol is for assessing the steady-state levels of RecQ helicases following this compound treatment.

Immunoblotting_Workflow A 1. Cell Treatment: Treat cells with this compound (e.g., 0, 0.1, 1, 10 µM for 48h) B 2. Cell Lysis: Lyse cells in RIPA buffer with protease inhibitors A->B C 3. Protein Quantification: Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE: Separate proteins by polyacrylamide gel electrophoresis C->D E 5. Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane D->E F 6. Immunoblotting: Probe with primary antibodies (anti-BLM, -WRN, -RECQL4, -RECQL5) and a loading control (e.g., anti-Actin) E->F G 7. Detection: Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence F->G H 8. Analysis: Quantify band intensities G->H

Figure 2: Workflow for immunoblotting analysis of RecQ helicases.
  • Procedure:

    • After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Quantify total protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BLM, WRN, RECQL4, RECQL5, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software and normalize to the loading control.

Cycloheximide (CHX) Chase Assay for Protein Stability

This assay determines the half-life of RecQ helicases and whether this compound affects their stability.

  • Procedure:

    • Treat cells with this compound or DMSO (vehicle control) for a predetermined time (e.g., 24 hours).

    • Add cycloheximide (CHX), a protein synthesis inhibitor, to the culture medium at a final concentration of 50-100 µg/mL.

    • Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

    • Prepare cell lysates and perform immunoblotting for the target RecQ helicase and a loading control as described in Protocol 2.

    • Quantify the band intensities at each time point, normalize to the loading control, and then normalize to the t=0 time point for each condition.

    • Plot the relative protein levels against time to determine the protein half-life. A faster decay curve in the this compound treated cells indicates decreased protein stability.

Co-Immunoprecipitation (Co-IP) to Verify USP28-RecQ Helicase Interaction

This protocol confirms the physical interaction between USP28 and RecQ helicases, which is disrupted by this compound's mechanism of action.

CoIP_Workflow A 1. Cell Lysis: Lyse cells in a non-denaturing lysis buffer B 2. Pre-clearing: Incubate lysate with protein A/G beads to reduce non-specific binding A->B C 3. Immunoprecipitation: Incubate pre-cleared lysate with anti-USP28 antibody or control IgG overnight at 4°C B->C D 4. Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes C->D E 5. Washing: Wash beads multiple times to remove non-specific binders D->E F 6. Elution: Elute bound proteins from the beads E->F G 7. Immunoblotting: Analyze eluates by Western blot for the presence of RecQ helicases F->G

Figure 3: Co-immunoprecipitation workflow to detect USP28-RecQ interaction.
  • Procedure:

    • Lyse cells in a non-denaturing immunoprecipitation buffer.

    • Pre-clear the lysate by incubating with protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an antibody against USP28 or a control IgG overnight at 4°C.

    • Capture the immune complexes by adding fresh protein A/G agarose beads.

    • Wash the beads extensively with lysis buffer.

    • Elute the bound proteins from the beads by boiling in sample buffer.

    • Analyze the eluates by immunoblotting for the presence of BLM, WRN, RECQL4, or RECQL5.

In Vivo Ubiquitination Assay

This assay directly demonstrates that inhibition of USP28 leads to increased ubiquitination of RecQ helicases.

  • Procedure:

    • Transfect cells with a plasmid expressing HA-tagged ubiquitin.

    • Treat the cells with this compound or DMSO.

    • Before harvesting, treat the cells with a proteasome inhibitor (e.g., MG132 at 10-20 µM) for 4-6 hours to allow ubiquitinated proteins to accumulate.

    • Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.

    • Dilute the lysate with a non-denaturing buffer and immunoprecipitate the target RecQ helicase using a specific antibody.

    • Wash the immunoprecipitates and analyze by immunoblotting with an anti-HA antibody to detect ubiquitinated RecQ helicase. An increased HA signal in the this compound treated sample indicates enhanced ubiquitination.

Conclusion

The regulation of RecQ helicases by the deubiquitinase USP28 represents a critical pathway for maintaining genomic stability and promoting the survival of cancer cells under replication stress. The potent and selective USP28 inhibitor, this compound, serves as a powerful tool to probe this pathway and holds promise as a therapeutic agent. By inhibiting USP28, this compound is expected to induce the degradation of BLM, WRN, RECQL4, and RECQL5, thereby sensitizing cancer cells to DNA damaging agents and inhibiting their proliferation. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate molecular mechanisms governing the USP28-RecQ helicase axis and to evaluate the therapeutic potential of targeting USP28 in cancer. Further research will be crucial to fully elucidate the downstream consequences of RecQ helicase degradation and to identify patient populations that would most benefit from USP28 inhibition.

References

The Interplay of Usp28-IN-4 and LSD1: A Technical Guide to a Novel Axis in Protein Stability and Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the regulatory relationship between the deubiquitinase USP28 and the histone demethylase LSD1. It details how the specific inhibitor, Usp28-IN-4, disrupts this axis, leading to the destabilization of LSD1 protein. This document synthesizes key findings, presents quantitative data, outlines detailed experimental protocols, and visualizes the underlying molecular pathways to support further research and drug development in oncology.

Executive Summary

Lysine-Specific Demethylase 1 (LSD1) is a critical epigenetic modulator frequently overexpressed in various cancers, where it contributes to oncogenesis by altering gene expression. The stability and abundance of the LSD1 protein are tightly regulated by post-translational modifications, particularly ubiquitination, which flags it for proteasomal degradation. The ubiquitin-specific protease 28 (USP28) has been identified as a bona fide deubiquitinase for LSD1, effectively removing the ubiquitin tags and rescuing it from degradation.[1][2] This stabilization of LSD1 by USP28 enhances its oncogenic functions. This compound is a potent and selective small molecule inhibitor of USP28, which, by blocking USP28's enzymatic activity, promotes the degradation of its substrates, including LSD1. This guide explores the mechanism of the USP28-LSD1 axis and the therapeutic potential of its disruption by this compound.

The USP28-LSD1 Regulatory Axis

The core of this regulatory network is the direct interaction between USP28 and LSD1. USP28 functions as a deubiquitinating enzyme (DUB) that specifically counteracts the ubiquitination of LSD1.[1][2]

  • Ubiquitination and Degradation: LSD1 is an unstable protein that is targeted for degradation through the ubiquitin-proteasome system.[1] E3 ubiquitin ligases attach ubiquitin chains to LSD1, marking it for destruction by the 26S proteasome.

  • Deubiquitination and Stabilization: USP28 binds to ubiquitinated LSD1 and cleaves the ubiquitin chains. This deubiquitination process reverses the degradation signal, leading to the stabilization and accumulation of LSD1 protein within the cell.[1][3] This effect is specific, as closely related DUBs like USP25 do not stabilize LSD1.[1]

  • Pathophysiological Relevance: In numerous cancer cell lines and primary breast tumor samples, the protein levels of USP28 and LSD1 are positively correlated.[1][3] This suggests that USP28-mediated stabilization of LSD1 is a key mechanism for the elevated LSD1 levels observed in cancer, which in turn promotes cancer stem cell-like traits.[1][2]

The signaling pathway below illustrates this dynamic balance between ubiquitination and deubiquitination that governs LSD1 protein levels.

USP28_LSD1_Pathway cluster_ub Ubiquitination Pathway cluster_deub Deubiquitination Pathway E3 E3 Ubiquitin Ligase LSD1_ub Ub-LSD1 E3->LSD1_ub Ub Ubiquitin Ub->LSD1_ub Proteasome Proteasome LSD1_ub->Proteasome Recognition LSD1 LSD1 Protein LSD1_ub->LSD1 Deubiquitination Degradation LSD1 Degradation Proteasome->Degradation USP28 USP28 USP28->LSD1_ub Catalyzes LSD1_stable Stable LSD1 LSD1->LSD1_ub Conjugation Experimental_Workflow cluster_time Time Course Collection start Seed Cancer Cells (e.g., HCT116, MCF7) treatment Treat with this compound (or DMSO vehicle control) start->treatment chx Add Cycloheximide (CHX) to block protein synthesis treatment->chx t0 Time 0 h chx->t0 t2 Time 2 h lysis Cell Lysis & Protein Quantification t0->lysis t4 Time 4 h t2->lysis t8 Time 8 h t4->lysis t8->lysis wb SDS-PAGE & Western Blot lysis->wb analysis Densitometry Analysis (Quantify LSD1 levels) wb->analysis result Determine LSD1 Half-life analysis->result

References

The Role of USP28-IN-4 in the DNA Damage Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DNA damage response (DDR) is a complex signaling network essential for maintaining genomic integrity and preventing diseases such as cancer. Deubiquitinating enzymes (DUBs) have emerged as critical regulators of the DDR by modulating the stability and function of key proteins. Ubiquitin-Specific Protease 28 (USP28) is a DUB implicated in the stabilization of several crucial DDR factors, including 53BP1, CHK2, and Claspin, thereby influencing DNA repair, cell cycle checkpoints, and apoptosis.[1] Inhibition of USP28 presents a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents. This technical guide provides an in-depth overview of the role of a specific USP28 inhibitor, USP28-IN-4, in the DNA damage response, consolidating available data and detailing relevant experimental protocols.

Introduction to USP28 in the DNA Damage Response

USP28 is a deubiquitinating enzyme that counteracts the ubiquitination and subsequent proteasomal degradation of its substrates.[2] In the context of the DDR, USP28 has been shown to be recruited to sites of DNA double-strand breaks (DSBs) in a manner dependent on the tandem BRCT domains of the DDR mediator protein 53BP1.[3] By deubiquitinating and stabilizing key DDR proteins, USP28 is thought to play a role in maintaining genome stability. However, some studies suggest that its role in DSB metabolism may be minor in certain cellular contexts, highlighting the complexity of its functions.[4]

USP28's role extends beyond the DDR, as it also regulates the stability of oncoproteins such as c-Myc.[2] The interplay between its functions in oncogenic signaling and the DDR makes USP28 an attractive target for cancer therapy. Inhibition of USP28 is hypothesized to destabilize DDR proteins, thereby impairing DNA repair and enhancing the efficacy of DNA-damaging chemotherapeutics, while also reducing the levels of pro-proliferative proteins like c-Myc.[4]

This compound: A Potent and Selective USP28 Inhibitor

This compound is a small molecule inhibitor of USP28. It exhibits high potency and selectivity for USP28 over other deubiquitinating enzymes.

Quantitative Data

The following table summarizes the available quantitative data for this compound and other relevant USP28 inhibitors.

CompoundTargetIC50 (µM)Cell LineEffectReference
This compound USP28 0.04 -Potent and selective inhibition[5][6]
This compound--HCT116, Ls174TInhibition of colony formation (at 12.5-15 µM)[5][6]
This compound--HCT116, Ls174TDown-regulation of c-Myc (at 20-80 µM)[5][6]
AZ1USP28/USP250.6 / 0.7-Dual inhibition[7]
AZ1-~18.8 (for USP28 reduction)A-431Reduction of total USP28 and ΔNp63 abundance[8]
AZ1--A549Sensitizes cells to cisplatin[9]
FT206USP28/USP250.15 / 1.01-Dual inhibition[10]
VismodegibUSP284.41 ± 1.08-Inhibition of enzymatic activity[11][12][13]

Signaling Pathways and Experimental Workflows

USP28 Signaling in the DNA Damage Response

USP28 is integrated into the DDR signaling cascade following DNA damage. Upon the induction of DSBs, ATM kinase is activated and phosphorylates numerous downstream targets, including USP28. USP28 is then recruited to the damage sites where it interacts with and stabilizes key DDR proteins.

Caption: USP28 signaling pathway in the DNA damage response.

Mechanism of Action of this compound

This compound, as an inhibitor of USP28, is expected to block the deubiquitinating activity of the enzyme. This leads to the accumulation of ubiquitinated USP28 substrates, targeting them for proteasomal degradation. The resulting decrease in the levels of key DDR proteins is predicted to impair the cell's ability to respond to and repair DNA damage.

USP28_IN_4_MoA cluster_inhibition Effect of this compound USP28_IN_4 This compound USP28 USP28 USP28_IN_4->USP28 Inhibition Substrate_Ub Ubiquitinated DDR Proteins (e.g., 53BP1, CHK2) USP28->Substrate_Ub Deubiquitination Substrate DDR Proteins Substrate_Ub->Substrate Proteasome Proteasome Substrate_Ub->Proteasome Degradation Degradation Proteasome->Degradation Impaired_DDR Impaired DNA Damage Response Degradation->Impaired_DDR

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of this compound in the DNA damage response.

Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of this compound on cell viability, particularly in combination with DNA-damaging agents.

  • Materials:

    • Cancer cell lines (e.g., A549, HCT116)

    • 96-well plates

    • Complete growth medium

    • This compound

    • DNA-damaging agent (e.g., cisplatin, etoposide)

    • Cell Counting Kit-8 (CCK-8)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound, the DNA-damaging agent, or a combination of both. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for 48-72 hours.

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for DDR Proteins

This protocol is to determine the effect of this compound on the protein levels of key DDR factors.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound

    • DNA-damaging agent

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Nitrocellulose or PVDF membranes

    • Primary antibodies (e.g., anti-USP28, anti-γH2AX, anti-p-CHK2, anti-53BP1, anti-c-Myc, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound and/or a DNA-damaging agent for the desired time.

    • Lyse the cells in RIPA buffer on ice.

    • Determine protein concentration using the BCA assay.

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Immunoprecipitation (IP) for Ubiquitination Analysis

This protocol is to assess the effect of this compound on the ubiquitination status of USP28 substrates.

  • Materials:

    • Cancer cell lines

    • 10 cm dishes

    • This compound

    • Proteasome inhibitor (e.g., MG132)

    • Cell lysis buffer (non-denaturing)

    • Primary antibody for the protein of interest (e.g., anti-c-Myc)

    • Protein A/G magnetic beads

    • Antibody against ubiquitin

  • Procedure:

    • Treat cells with this compound and MG132 for 4-6 hours before harvesting.

    • Lyse cells in non-denaturing lysis buffer.[14]

    • Pre-clear the lysate with magnetic beads.

    • Incubate the lysate with the primary antibody for the protein of interest overnight at 4°C.

    • Add protein A/G magnetic beads to pull down the antibody-protein complex.

    • Wash the beads extensively.

    • Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody.

Immunofluorescence for γH2AX Foci Formation

This protocol is for visualizing and quantifying DNA double-strand breaks.

  • Materials:

    • Cells grown on coverslips in a 24-well plate

    • This compound

    • DNA-damaging agent

    • 4% paraformaldehyde (PFA) for fixation

    • 0.3% Triton X-100 for permeabilization

    • Blocking solution (e.g., 5% BSA in PBS)

    • Primary antibody (anti-γH2AX)

    • Fluorescently labeled secondary antibody

    • DAPI for nuclear counterstaining

    • Fluorescence microscope

  • Procedure:

    • Treat cells on coverslips with this compound and/or a DNA-damaging agent.

    • Fix the cells with 4% PFA.[3]

    • Permeabilize the cells with 0.3% Triton X-100.[3]

    • Block non-specific binding with blocking solution.[3]

    • Incubate with anti-γH2AX primary antibody.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips and visualize under a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., Fiji).[3][15]

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of this compound on cell cycle distribution.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound

    • 70% cold ethanol for fixation

    • Propidium Iodide (PI) staining solution

    • RNase A

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for 24-48 hours.

    • Harvest and wash the cells with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.[5][16][17][18]

    • Incubate at 4°C for at least 30 minutes.[18]

    • Wash the cells to remove ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A.[5][16]

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Expected Outcomes and Interpretation

Based on the known functions of USP28 and the effects of its inhibition, treatment with this compound is expected to:

  • Increase sensitivity to DNA-damaging agents: By inhibiting USP28, the stability of key DDR proteins will be compromised, leading to a deficient DNA damage response and increased cell death in the presence of genotoxic stress. This would be observed as a synergistic effect in cell viability assays.

  • Decrease levels of DDR and oncogenic proteins: Western blot analysis is expected to show a dose-dependent decrease in the protein levels of USP28 substrates such as 53BP1, CHK2, and c-Myc following this compound treatment.

  • Increase ubiquitination of USP28 substrates: Immunoprecipitation followed by Western blotting should reveal an accumulation of polyubiquitinated forms of USP28 target proteins.

  • Induce accumulation of DNA damage: An increase in the number and intensity of γH2AX foci is anticipated in cells treated with this compound, particularly in combination with a DNA-damaging agent, indicating an accumulation of unresolved DNA double-strand breaks.

  • Cause cell cycle arrest: Inhibition of USP28 may lead to cell cycle arrest, likely at the G2/M checkpoint, due to the destabilization of proteins like Claspin that are crucial for checkpoint maintenance. This would be quantifiable by flow cytometry.

Conclusion

This compound is a potent and selective inhibitor of USP28 with the potential to significantly impact the DNA damage response. By destabilizing key DDR proteins and oncogenic factors, this compound may serve as a valuable tool for basic research into the intricacies of the DDR and as a promising candidate for further development as a cancer therapeutic, particularly in combination with DNA-damaging agents. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound's role in the DNA damage response. Further investigation is warranted to fully elucidate its therapeutic potential and mechanism of action in various cancer contexts.

References

Usp28-IN-4: A Potent and Selective Inhibitor of USP28 Deubiquitinase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Selectivity Profile and Core Mechanisms of Action

Introduction

Usp28-IN-4 has emerged as a potent and highly selective small molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28), a deubiquitinating enzyme (DUB) implicated in the progression of various cancers. USP28 plays a critical role in stabilizing oncoproteins, most notably the transcription factor c-Myc, by removing ubiquitin chains and preventing their proteasomal degradation.[1] The dysregulation of the USP28-c-Myc axis is a hallmark of numerous malignancies, making USP28 an attractive therapeutic target. This technical guide provides a comprehensive overview of the selectivity profile of this compound against other ubiquitin-specific proteases, details the experimental protocols for its characterization, and visualizes its key signaling pathways and experimental workflows.

Selectivity Profile of this compound

This compound exhibits remarkable potency against USP28 with a reported half-maximal inhibitory concentration (IC50) of 0.04 µM.[1] Its selectivity has been evaluated against a panel of other USP enzymes, demonstrating a high degree of specificity. Notably, this compound shows minimal to no inhibitory activity against USP2, USP7, USP8, USP9x, UCHL3, and UCHL5 at concentrations up to 5 µM. However, it is important to note that this compound also demonstrates inhibitory activity against USP25, a closely related homolog of USP28.

Target EnzymeIC50 (µM)Fold Selectivity vs. USP28
USP28 0.04 1
USP2> 5> 125
USP7> 5> 125
USP8> 5> 125
USP9x> 5> 125
UCHL3> 5> 125
UCHL5> 5> 125
USP25Data not availableData not available

Experimental Protocols

Biochemical Assay: Ubiquitin-AMC Hydrolysis Assay

This assay is a standard method to determine the enzymatic activity of deubiquitinases and assess the potency of their inhibitors. The principle lies in the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), by the DUB, which releases the fluorescent AMC molecule.

Materials:

  • Recombinant human USP28 enzyme

  • This compound (or other test compounds)

  • Ubiquitin-AMC substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA)

  • 384-well black assay plates

  • Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

  • Add a fixed concentration of recombinant USP28 enzyme to each well of the 384-well plate.

  • Add the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells containing the enzyme and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the Ub-AMC substrate to all wells.

  • Immediately begin kinetic reading of the fluorescence intensity over a set period (e.g., 30-60 minutes) at 1-minute intervals.

  • Calculate the initial reaction velocity (V0) from the linear phase of the fluorescence curve for each concentration of the inhibitor.

  • Plot the V0 values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilution Serial Dilution of This compound Add_Inhibitor Add this compound (or Vehicle) Inhibitor_Dilution->Add_Inhibitor Enzyme_Prep Prepare USP28 Enzyme Solution Add_Enzyme Add USP28 to Assay Plate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Ub-AMC Substrate Solution Add_Substrate Add Ub-AMC Substrate_Prep->Add_Substrate Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Pre_Incubate->Add_Substrate Read_Fluorescence Kinetic Fluorescence Reading Add_Substrate->Read_Fluorescence Calculate_V0 Calculate Initial Reaction Velocity (V0) Read_Fluorescence->Calculate_V0 Plot_Data Plot V0 vs. [Inhibitor] Calculate_V0->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for the Ub-AMC Hydrolysis Assay.

Cell-Based Assay: Western Blot for c-Myc Downregulation

This assay assesses the ability of this compound to induce the degradation of its key cellular substrate, c-Myc, in a cellular context.

Materials:

  • Cancer cell line known to express high levels of c-Myc (e.g., HCT116, Ls174T)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system (e.g., nitrocellulose or PVDF membranes)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-c-Myc, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed the cancer cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).

  • Lyse the cells in lysis buffer and quantify the protein concentration of the lysates.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Acquire the image using an imaging system and perform densitometric analysis to quantify the c-Myc protein levels relative to the loading control.

G cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting cluster_analysis Analysis Seed_Cells Seed Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Lyse_Cells Cell Lysis Treat_Cells->Lyse_Cells Quantify_Protein Protein Quantification Lyse_Cells->Quantify_Protein Prepare_Samples Sample Preparation for SDS-PAGE Quantify_Protein->Prepare_Samples SDS_PAGE SDS-PAGE Prepare_Samples->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation (anti-c-Myc) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Image_Acquisition Image Acquisition Detection->Image_Acquisition Densitometry Densitometry Analysis Image_Acquisition->Densitometry

Caption: Western Blot Workflow for c-Myc Downregulation.

Signaling Pathways Involving USP28

USP28 is a key regulator of several oncogenic signaling pathways. Its primary and most well-characterized role is the stabilization of c-Myc. USP28 is recruited to c-Myc by the E3 ubiquitin ligase F-box and WD repeat domain-containing 7 (FBW7), where it removes ubiquitin chains, thereby preventing c-Myc's degradation by the proteasome. This leads to the accumulation of c-Myc and the subsequent activation of its target genes, which promote cell proliferation and tumor growth.

Beyond c-Myc, USP28 has been shown to stabilize other oncoproteins such as c-JUN and NOTCH1, further contributing to its pro-tumorigenic functions. Additionally, USP28 is involved in the DNA damage response (DDR) pathway, where it can stabilize key DDR proteins like 53BP1 and Chk2.

G cluster_nucleus Nucleus Usp28_IN_4 This compound USP28 USP28 Usp28_IN_4->USP28 inhibits cMyc c-Myc USP28->cMyc deubiquitinates cJUN c-JUN USP28->cJUN deubiquitinates NOTCH1 NOTCH1 USP28->NOTCH1 deubiquitinates DDR_Proteins 53BP1, Chk2 USP28->DDR_Proteins deubiquitinates FBW7 FBW7 (E3 Ligase) FBW7->cMyc ubiquitinates Ub Ubiquitin cMyc->Ub Target_Genes Target Gene Expression cMyc->Target_Genes activates cJUN->Ub cJUN->Target_Genes activates NOTCH1->Ub NOTCH1->Target_Genes activates DDR_Proteins->Ub DNA_Repair DNA Damage Response DDR_Proteins->DNA_Repair Proteasome Proteasome Ub->Proteasome degradation Proliferation Cell Proliferation & Tumor Growth Target_Genes->Proliferation

References

Usp28-IN-4: A Technical Guide to IC50 Determination and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Usp28-IN-4, a potent and selective inhibitor of the deubiquitinase USP28. The document details the methodology for determining its half-maximal inhibitory concentration (IC50) and elucidates its mechanism of action, primarily focusing on its role in the regulation of the oncoprotein c-Myc.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Inhibitor Target IC50 Value Assay Type
This compoundUSP280.04 µMBiochemical Assay[1][2][3]
Inhibitor Cell Line IC50 Value (Cell Viability) Assay Type
This compoundHCT116 (Colorectal Cancer)38.11 µMMTT Assay[4]
This compoundLS 174T (Colorectal Cancer)24.3 µMMTT Assay[4]

This compound demonstrates high selectivity for USP28 over other deubiquitinating enzymes (DUBs)[1][2][3].

Inhibitor Non-Target DUBs Concentration for Selectivity Check
This compoundUSP2, USP7, USP8, USP9x, UCHL3, UCHL55 µM[4]

Experimental Protocols

Biochemical IC50 Determination: Ubiquitin-Rhodamine Deubiquitinase Assay

This protocol describes the determination of the IC50 value of this compound against purified USP28 enzyme using a fluorogenic substrate.

Materials:

  • Recombinant human USP28 enzyme

  • Ubiquitin-Rhodamine 110 Green (Ub-Rho110) substrate

  • This compound (dissolved in DMSO)

  • Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT, 0.002% Tween-20)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.

  • In a 384-well plate, add the diluted this compound solutions. Include wells with DMSO only as a negative control.

  • Add the USP28 enzyme to each well to a final concentration within the linear range of the assay.

  • Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the Ub-Rho110 substrate to each well.

  • Immediately measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) over time using a plate reader.

  • Calculate the initial reaction rates (V) from the linear phase of the fluorescence increase.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular IC50 Determination: MTT Cell Viability Assay

This protocol outlines the determination of the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Human colorectal cancer cell lines (e.g., HCT116, LS 174T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of c-Myc Downregulation

This protocol is used to assess the effect of this compound on the protein levels of its substrate, c-Myc.

Materials:

  • Cancer cell lines (e.g., HCT116)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against c-Myc

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against c-Myc overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the relative c-Myc protein levels.

Signaling Pathways and Experimental Workflows

USP28 Signaling Pathway in c-Myc Regulation

The following diagram illustrates the role of USP28 in stabilizing the oncoprotein c-Myc and how this compound intervenes in this process.

USP28_cMyc_Pathway cluster_0 Ubiquitin-Proteasome System cluster_1 USP28-c-Myc Regulation Proteasome Proteasome cMyc_mRNA c-Myc mRNA cMyc c-Myc Protein cMyc_mRNA->cMyc Translation Ub_cMyc Ubiquitinated c-Myc cMyc->Ub_cMyc Ubiquitination Ub_cMyc->Proteasome Degradation Ub_cMyc->cMyc Deubiquitination USP28 USP28 USP28->Ub_cMyc Usp28_IN_4 This compound Usp28_IN_4->USP28 Inhibition E3_Ligase E3 Ubiquitin Ligase (e.g., FBXW7) E3_Ligase->cMyc Ub Ubiquitin Ub->E3_Ligase

Caption: USP28 counteracts the ubiquitination of c-Myc, preventing its degradation by the proteasome. This compound inhibits USP28, leading to the accumulation of ubiquitinated c-Myc and its subsequent degradation.

Experimental Workflow for IC50 Determination

The logical flow for determining the IC50 value of this compound is depicted in the diagram below.

IC50_Workflow start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor biochem_assay Biochemical Assay (Ubiquitin-Rhodamine) prep_inhibitor->biochem_assay cell_assay Cell-Based Assay (MTT) prep_inhibitor->cell_assay data_acq_biochem Measure Fluorescence biochem_assay->data_acq_biochem data_acq_cell Measure Absorbance cell_assay->data_acq_cell calc_inhibition Calculate % Inhibition data_acq_biochem->calc_inhibition calc_viability Calculate % Cell Viability data_acq_cell->calc_viability plot_biochem Plot Dose-Response Curve calc_inhibition->plot_biochem plot_cell Plot Dose-Response Curve calc_viability->plot_cell ic50_biochem Determine Biochemical IC50 plot_biochem->ic50_biochem ic50_cell Determine Cellular IC50 plot_cell->ic50_cell

Caption: A generalized workflow for determining the biochemical and cellular IC50 values of this compound.

This guide provides a comprehensive framework for understanding and evaluating the USP28 inhibitor, this compound. The detailed protocols and visual representations of the underlying biological processes and experimental workflows are intended to facilitate further research and drug development efforts targeting USP28.

References

Methodological & Application

Application Notes and Protocols for Usp28-IN-4 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp28-IN-4 is a potent and selective inhibitor of Ubiquitin-Specific Protease 28 (USP28), a deubiquitinating enzyme that has emerged as a significant target in cancer therapy.[1][2] USP28 plays a crucial role in stabilizing oncoproteins, most notably the transcription factor c-Myc, by removing ubiquitin chains and preventing its proteasomal degradation.[3][4] Dysregulation of USP28 has been implicated in the progression of various cancers, including colorectal, breast, and non-small cell lung cancer.[3] this compound offers a powerful tool for investigating the cellular functions of USP28 and for evaluating its therapeutic potential. These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound exerts its effects by directly inhibiting the catalytic activity of the USP28 enzyme.[1][2] This inhibition leads to the accumulation of polyubiquitinated substrates of USP28, primarily the oncoprotein c-Myc, targeting them for degradation by the proteasome.[1][5] The subsequent reduction in cellular c-Myc levels disrupts critical oncogenic signaling pathways, leading to decreased cell proliferation, induction of apoptosis, and suppression of tumor growth.[3][6] The enzyme FBW7, an E3 ubiquitin ligase, often acts in opposition to USP28 by targeting c-Myc for ubiquitination.[3][7]

Signaling Pathway

USP28_cMyc_Pathway cluster_0 Ubiquitin-Proteasome System cluster_1 Regulation of c-Myc Stability Proteasome Proteasome FBW7 FBW7 (E3 Ligase) cMyc c-Myc FBW7->cMyc Ubiquitination Ub_cMyc Ubiquitinated c-Myc Ub_cMyc->Proteasome Degradation USP28 USP28 USP28->Ub_cMyc Deubiquitination (stabilization) Usp28_IN_4 This compound Usp28_IN_4->USP28 Inhibition Stock_Solution_Workflow Start Start Weigh Weigh this compound Start->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Vortex Vortex to dissolve Dissolve->Vortex Aliquot Aliquot into smaller volumes Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End Western_Blot_Workflow Start Start Cell_Treatment Treat cells with this compound Start->Cell_Treatment Lysis Lyse cells and quantify protein Cell_Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-c-Myc) Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent detection Secondary_Ab->Detection Analysis Analyze c-Myc levels Detection->Analysis End End Analysis->End

References

Application Notes and Protocols for Usp28-IN-4 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the in vitro characterization of Usp28-IN-4, a potent and selective inhibitor of the deubiquitinase USP28. The intended audience for these notes includes researchers, scientists, and drug development professionals actively engaged in cancer research and drug discovery.

Introduction

Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinating enzyme (DUB) that plays a critical role in the regulation of protein stability and has been identified as a key player in various oncogenic pathways. USP28 stabilizes oncoproteins such as c-Myc, preventing their degradation by the proteasome.[1][2] The overexpression of USP28 is implicated in several cancers, making it an attractive therapeutic target.

This compound is a small molecule inhibitor of USP28 with a reported IC50 of 0.04 µM.[1][3][4][5] It demonstrates high selectivity for USP28 over other deubiquitinases.[1][3][4][5] These protocols outline the necessary steps to perform biochemical and cellular assays to validate the inhibitory activity and cellular effects of this compound.

Quantitative Data Summary

ParameterValueReference
This compound IC50 0.04 µM[1][3][4][5]
This compound Selectivity High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5[3][4][5]
Cellular Effect Down-regulates cellular c-Myc levels[1][3][4]

Signaling Pathway and Experimental Workflow Diagrams

USP28 Signaling Pathway

USP28_Signaling_Pathway cluster_0 Ubiquitin-Proteasome System cluster_1 USP28 Regulation Proteasome 26S Proteasome Ub Ubiquitin cMyc c-Myc cMyc->Proteasome Degradation USP28 USP28 USP28->cMyc Usp28_IN_4 This compound Usp28_IN_4->USP28 Inhibition E3_Ligase E3 Ubiquitin Ligase (e.g., SCF/FBW7) E3_Ligase->cMyc Ubiquitination Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays b_start Prepare Reagents: - Recombinant USP28 - Ub-AMC Substrate - this compound dilutions b_incubate Incubate USP28 with This compound b_start->b_incubate b_add_sub Add Ub-AMC Substrate b_incubate->b_add_sub b_measure Measure Fluorescence (Ex/Em = 350/440 nm) b_add_sub->b_measure b_analyze Calculate IC50 b_measure->b_analyze c_start Culture Cancer Cell Lines (e.g., HCT116) c_treat Treat cells with This compound c_start->c_treat c_lyse Lyse Cells c_treat->c_lyse c_wb Western Blot for c-Myc c_lyse->c_wb c_cetsa Cellular Thermal Shift Assay (CETSA) c_lyse->c_cetsa c_analyze Analyze Protein Levels and Thermal Stability c_wb->c_analyze c_cetsa->c_analyze

References

Application Notes and Protocols for Usp28-IN-4 in Western Blot Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Usp28-IN-4, a potent and selective inhibitor of Ubiquitin Specific Peptidase 28 (Usp28), in Western blot experiments. This document outlines the mechanism of action of this compound, detailed protocols for its application in cell culture, and subsequent analysis of target protein levels via Western blotting.

Introduction

Usp28 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of several oncoproteins, including the transcription factor c-Myc.[1][2] By removing ubiquitin chains from its substrates, Usp28 prevents their degradation by the proteasome, thereby promoting their accumulation and oncogenic functions.[3] this compound is a small molecule inhibitor that specifically targets the enzymatic activity of Usp28.[4] Treatment of cancer cells with this compound leads to the ubiquitination and subsequent degradation of Usp28 substrates, such as c-Myc, resulting in reduced cellular levels of these proteins.[4] This makes this compound a valuable tool for studying the Usp28 signaling pathway and a potential therapeutic agent in cancers driven by Usp28-regulated oncoproteins.

Mechanism of Action of this compound

The canonical pathway for c-Myc degradation is initiated by its phosphorylation, which is recognized by the E3 ubiquitin ligase F-box and WD repeat domain-containing 7 (FBW7). FBW7 then polyubiquitinates c-Myc, marking it for proteasomal degradation. Usp28 counteracts this process by deubiquitinating c-Myc, leading to its stabilization.[1][2] this compound inhibits the deubiquitinating activity of Usp28, thereby promoting the degradation of c-Myc.

cluster_0 Normal Cellular Process cluster_1 Effect of this compound c-Myc c-Myc Ubiquitination Ubiquitination c-Myc->Ubiquitination Phosphorylation-dependent FBW7 FBW7 FBW7->Ubiquitination Proteasomal_Degradation Proteasomal_Degradation Ubiquitination->Proteasomal_Degradation Deubiquitination Deubiquitination Ubiquitination->Deubiquitination Usp28 Usp28 Usp28->Deubiquitination Deubiquitination->c-Myc Stabilization This compound This compound Inhibited_Usp28 Usp28 (Inhibited) This compound->Inhibited_Usp28 Inhibition

Caption: this compound inhibits Usp28, preventing c-Myc deubiquitination.

Data Presentation

The following tables summarize typical concentration ranges and treatment times for this compound in cell culture experiments, as well as recommended antibody dilutions for Western blot analysis.

Table 1: this compound Treatment Conditions

Cell LineConcentration Range (µM)Treatment Time (hours)Reference
HCT116 (Human Colorectal Carcinoma)30 - 8024[4]
Ls174T (Human Colorectal Adenocarcinoma)20 - 6024[4]
LUDLU-1 (Human Lung Squamous Cell Carcinoma)Varies (IC50 doses)48[1]
Primary mouse KF LSCC cellsVaries48[5]

Table 2: Antibody Dilutions for Western Blot

Primary AntibodyRecommended DilutionHost SpeciesSupplier Example
anti-c-Myc1:1000Rabbit or MouseNovus Biologicals (NB200-108)
anti-Usp281:1000RabbitCell Signaling Technology
anti-GAPDH (Loading Control)1:5000MouseStandard Supplier
anti-β-Actin (Loading Control)1:5000MouseStandard Supplier

Experimental Protocols

This section provides a detailed methodology for a typical Western blot experiment to assess the effect of this compound on c-Myc protein levels.

Experimental Workflow

cluster_workflow Western Blot Workflow for this compound Cell_Culture 1. Cell Culture and Treatment Cell_Lysis 2. Cell Lysis and Protein Extraction Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection and Imaging Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Step-by-step workflow for the Western blot experiment.

Detailed Protocol

1. Cell Culture and Treatment with this compound

  • Seed the desired cancer cell line (e.g., HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 60, 80 µM) for the desired time (e.g., 24 hours).[4] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

2. Cell Lysis and Protein Extraction

  • After treatment, place the 6-well plates on ice.

  • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or Bradford assay, according to the manufacturer's instructions.

  • Based on the protein concentrations, normalize the samples by diluting them with lysis buffer to ensure equal protein loading in the subsequent steps.

4. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

  • Prepare protein samples for loading by mixing 20-30 µg of protein with 4x Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load the denatured protein samples and a pre-stained protein ladder into the wells of a 4-20% Tris-glycine polyacrylamide gel.

  • Run the gel in 1x Tris-glycine running buffer at 100-120 V until the dye front reaches the bottom of the gel.

5. Protein Transfer

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Perform the transfer according to the manufacturer's instructions (e.g., 100 V for 1 hour for wet transfer).

  • After transfer, briefly wash the membrane with deionized water and then with 1x Tris-buffered saline with 0.1% Tween 20 (TBST).

  • (Optional) To visualize total protein and confirm transfer efficiency, stain the membrane with Ponceau S solution for 1-2 minutes, followed by destaining with deionized water.

6. Blocking

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.

7. Primary Antibody Incubation

  • Dilute the primary antibody against the target protein (e.g., anti-c-Myc) in the blocking buffer at the recommended dilution (e.g., 1:1000).

  • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

8. Secondary Antibody Incubation

  • Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

  • Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in the blocking buffer (e.g., 1:2000 to 1:10000).

  • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

9. Detection and Imaging

  • Wash the membrane three times with TBST for 10 minutes each to remove unbound secondary antibody.

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

10. Data Analysis

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the target protein band (c-Myc) to the intensity of the loading control band (e.g., GAPDH or β-Actin) for each sample.

  • Plot the normalized protein levels against the concentration of this compound to visualize the dose-dependent effect of the inhibitor.

References

Application Notes and Protocols for Usp28-IN-4 Immunoprecipitation for Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp28-IN-4 is a potent and selective small molecule inhibitor of Ubiquitin Specific Peptidase 28 (USP28), a deubiquitinating enzyme (DUB) implicated in various cancers. USP28 plays a critical role in stabilizing oncoproteins, most notably the transcription factor c-Myc, by counteracting its degradation via the ubiquitin-proteasome system.[1][2] Inhibition of USP28 with this compound leads to the destabilization and subsequent degradation of c-Myc, presenting a promising therapeutic strategy for cancers dependent on this oncogene.[1] This document provides detailed protocols for utilizing this compound in immunoprecipitation-based workflows to identify its direct and indirect cellular targets, a crucial step in understanding its mechanism of action and potential off-target effects.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. Further experimental validation, such as determining the dissociation constant (Kd) and cellular target engagement (EC50), is recommended for comprehensive characterization.

ParameterValueMethodNotes
IC50 0.04 µMIn vitro enzymatic assayHalf-maximal inhibitory concentration against USP28.[1][3]
Selectivity HighIn vitro enzymatic assaysSelective for USP28 over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5.[1][3] Note: Also inhibits USP25.[3][4]
Cellular Viability IC50 (HCT116) 38.11 µMCell-based assayConcentration at which 50% of HCT116 colorectal cancer cell viability is inhibited.[3]
Cellular Viability IC50 (LS 174T) 24.3 µMCell-based assayConcentration at which 50% of LS 174T colorectal cancer cell viability is inhibited.[3]
Binding Affinity (Kd) Not Reportede.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)To be determined experimentally to quantify the binding affinity to USP28.
Cellular Target Engagement (EC50) Not Reportede.g., Cellular Thermal Shift Assay (CETSA)To be determined experimentally to confirm target engagement in a cellular context.

Signaling Pathway

USP28 is a key regulator of cellular protein stability, primarily by reversing ubiquitination, a process that flags proteins for degradation. A major pathway regulated by USP28 is the c-Myc stability pathway, where it directly counteracts the action of the E3 ubiquitin ligase FBW7.

USP28_cMyc_Pathway USP28-Mediated c-Myc Stabilization Pathway cluster_ub Ubiquitination Usp28_IN_4 This compound USP28 USP28 Usp28_IN_4->USP28 Inhibition cMyc c-Myc USP28->cMyc FBW7 FBW7 (E3 Ligase) FBW7->cMyc Ubiquitination Proteasome Proteasome cMyc->Proteasome Degradation Transcription Oncogenic Transcription cMyc->Transcription Promotes Ub Ubiquitin Degradation c-Myc Degradation Stabilization c-Myc Stabilization

Caption: USP28 counteracts FBW7-mediated ubiquitination and degradation of c-Myc.

Experimental Workflow: Target Identification using this compound Pulldown

The following diagram outlines the workflow for identifying the protein targets of this compound using an affinity purification approach followed by mass spectrometry.

Target_ID_Workflow This compound Target Identification Workflow start Start: Cancer Cell Culture lysis Cell Lysis (Non-denaturing buffer with protease/phosphatase inhibitors) start->lysis incubation Incubate Lysate with This compound-conjugated Beads lysis->incubation wash Wash Beads to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins (e.g., with excess free this compound or denaturing buffer) wash->elution ms_prep Protein Digestion and Sample Preparation for Mass Spectrometry elution->ms_prep ms_analysis LC-MS/MS Analysis ms_prep->ms_analysis data_analysis Data Analysis: Protein Identification and Quantification ms_analysis->data_analysis validation Target Validation (e.g., Western Blot, CETSA) data_analysis->validation end Identified Targets validation->end

Caption: Workflow for affinity purification-mass spectrometry to identify this compound targets.

Experimental Protocols

Protocol 1: this compound Immunoprecipitation (Chemical Pulldown) for Target Identification

This protocol describes the immunoprecipitation of this compound and its interacting proteins from cell lysates using this compound conjugated to beads.

Materials:

  • This compound-conjugated agarose or magnetic beads (requires custom synthesis or use of a bifunctional linker)

  • Control beads (unconjugated or conjugated with a non-binding molecule)

  • Cancer cell line of interest (e.g., HCT116, LS 174T)

  • Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.

  • Wash Buffer: Cell Lysis Buffer with reduced detergent (e.g., 0.1% NP-40) or PBS with 0.1% Tween-20.

  • Elution Buffer (Denaturing): 2x Laemmli sample buffer.

  • Elution Buffer (Non-denaturing): Lysis buffer containing a high concentration of free this compound (e.g., 100 µM).

  • Refrigerated centrifuge

  • End-over-end rotator

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS and harvest by scraping.

    • Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells) and incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.

  • Pre-clearing the Lysate (Optional but Recommended):

    • To reduce non-specific binding, incubate the protein lysate with control beads for 1 hour at 4°C on an end-over-end rotator.

    • Pellet the beads by centrifugation and collect the supernatant.

  • Immunoprecipitation:

    • Add this compound-conjugated beads to the pre-cleared lysate (the amount of beads and lysate should be optimized). As a negative control, add control beads to a separate aliquot of the lysate.

    • Incubate for 2-4 hours or overnight at 4°C on an end-over-end rotator.

  • Washing:

    • Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).

    • Carefully remove the supernatant.

    • Resuspend the beads in 1 mL of ice-cold Wash Buffer.

    • Repeat the wash step 3-5 times to remove non-specifically bound proteins.

  • Elution:

    • Denaturing Elution (for subsequent SDS-PAGE and Western Blotting or Mass Spectrometry):

      • After the final wash, remove all supernatant.

      • Add 50 µL of 2x Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes.

      • Pellet the beads and collect the supernatant containing the eluted proteins.

    • Non-denaturing Elution (for activity assays of pulled-down proteins):

      • After the final wash, add Elution Buffer containing free this compound.

      • Incubate for 30-60 minutes at 4°C with gentle agitation.

      • Pellet the beads and collect the supernatant.

  • Downstream Analysis:

    • The eluted proteins can be resolved by SDS-PAGE and visualized by silver or Coomassie staining.

    • For identification of novel interactors, the entire eluate should be subjected to in-gel or in-solution trypsin digestion followed by LC-MS/MS analysis.

    • Known targets can be validated by Western blotting using specific antibodies.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

CETSA is a method to assess the direct binding of a small molecule to its target protein in a cellular environment. Ligand binding typically increases the thermal stability of the target protein.

Materials:

  • Cancer cell line of interest

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis Buffer (as in Protocol 1, without detergent if analyzing membrane proteins)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Western blot reagents and equipment

  • Anti-USP28 antibody

Procedure:

  • Cell Treatment:

    • Treat cultured cells with various concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 1-2 hours) under normal culture conditions.

  • Heating:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes or a 96-well plate.

    • Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. A no-heat control should be included.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Analysis by Western Blot:

    • Normalize the protein concentration of all samples.

    • Analyze the amount of soluble USP28 in each sample by Western blotting using an anti-USP28 antibody.

    • A shift in the melting curve to higher temperatures in the this compound-treated samples compared to the DMSO control indicates target engagement.

  • Isothermal Dose-Response (ITDR) CETSA:

    • To determine the EC50 of target engagement, treat cells with a range of this compound concentrations.

    • Heat all samples at a single temperature that shows a significant difference in USP28 solubility between treated and untreated samples (determined from the melting curve).

    • Analyze the soluble USP28 levels by Western blot and quantify the band intensities.

    • Plot the percentage of soluble USP28 as a function of this compound concentration to determine the EC50.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers to investigate the cellular targets and mechanism of action of this compound. The immunoprecipitation protocol coupled with mass spectrometry is a powerful tool for discovering novel protein interactions, while CETSA provides a robust method for validating direct target engagement in a cellular context. These approaches are essential for the preclinical development and characterization of novel USP28 inhibitors.

References

Application Notes and Protocols: Usp28-IN-4 Colony Formation Assay in HCT116 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinating enzyme that has emerged as a critical regulator in various cellular processes, including cell cycle progression, DNA damage repair, and oncogenesis. In many cancers, including colorectal cancer, USP28 is overexpressed and contributes to tumorigenesis by stabilizing oncoproteins. USP28 carries out its function by removing ubiquitin chains from its substrate proteins, thereby preventing their degradation by the proteasome. Key substrates of USP28 include the proto-oncoprotein c-Myc, as well as c-Jun and NOTCH1, all of which are pivotal in driving cancer cell proliferation and survival. The interplay between USP28 and the E3 ubiquitin ligase FBXW7 is crucial; USP28 can counteract FBXW7-mediated ubiquitination, not only of FBXW7's substrates but also of FBXW7 itself, creating a complex regulatory network. Given its role in stabilizing multiple oncoproteins, USP28 presents a promising therapeutic target for cancer treatment.

Usp28-IN-4 is a potent and selective small molecule inhibitor of USP28 with a reported IC50 of 0.04 μM. By inhibiting USP28, this compound promotes the degradation of oncoproteins like c-Myc, leading to decreased cancer cell proliferation and survival. This document provides detailed application notes and a protocol for assessing the long-term effect of this compound on the clonogenic survival of HCT116 human colorectal cancer cells using a colony formation assay.

Usp28 Signaling Pathway

The following diagram illustrates the central role of USP28 in stabilizing key oncoproteins. This compound inhibits USP28, leading to the ubiquitination and subsequent degradation of these substrates.

USP28_Signaling_Pathway Usp28 Signaling Pathway and Inhibition by this compound cluster_0 Ubiquitin-Proteasome System cluster_1 USP28 Regulation cluster_2 Oncogenic Substrates cluster_3 Cellular Processes Proteasome Proteasome USP28 USP28 c_Myc c-Myc USP28->c_Myc Deubiquitinates (Stabilizes) c_Jun c-Jun USP28->c_Jun Deubiquitinates (Stabilizes) NOTCH1 NOTCH1 USP28->NOTCH1 Deubiquitinates (Stabilizes) Other_Substrates ΔNp63, etc. USP28->Other_Substrates Deubiquitinates (Stabilizes) Usp28_IN_4 This compound Usp28_IN_4->USP28 Inhibits Proliferation Cell Proliferation c_Myc->Proliferation Survival Cell Survival c_Myc->Survival Ubiquitin Ubiquitin c_Myc->Ubiquitin c_Jun->Proliferation c_Jun->Survival c_Jun->Ubiquitin NOTCH1->Proliferation NOTCH1->Survival NOTCH1->Ubiquitin Other_Substrates->Proliferation Other_Substrates->Survival Other_Substrates->Ubiquitin Ubiquitin->Proteasome Degradation FBXW7 FBXW7 (E3 Ligase) FBXW7->c_Myc Ubiquitinates FBXW7->c_Jun Ubiquitinates FBXW7->NOTCH1 Ubiquitinates FBXW7->Other_Substrates Ubiquitinates

Caption: Usp28 signaling and inhibition.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound in the context of HCT116 cells.

ParameterCell LineValueConditionsReference
IC50 USP28 Enzyme0.04 µMIn vitro biochemical assay[1]
Colony Formation Inhibition HCT11615 µM3-day treatment[1]

Note: The detailed experimental conditions for the 15 µM colony formation inhibition data point are not publicly available. The protocol provided below is a comprehensive, generalized method that should be optimized for specific experimental needs.

Experimental Protocol: Colony Formation Assay

This protocol details the steps for performing a colony formation (clonogenic) assay to evaluate the long-term effects of this compound on the survival and proliferative capacity of HCT116 cells.

Materials

  • HCT116 cells (ATCC CCL-247)

  • McCoy's 5A medium (Gibco)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (prepare stock solution in DMSO)

  • Dimethyl sulfoxide (DMSO), sterile

  • 6-well cell culture plates

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

  • Methanol

  • Distilled water

Equipment

  • Humidified incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Inverted microscope

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Water bath (37°C)

Experimental Workflow

Colony_Formation_Workflow Colony Formation Assay Workflow start Start cell_culture 1. Culture HCT116 Cells start->cell_culture cell_harvest 2. Harvest and Count Cells cell_culture->cell_harvest cell_seeding 3. Seed Cells in 6-well Plates cell_harvest->cell_seeding treatment 4. Treat with this compound cell_seeding->treatment incubation 5. Incubate for 10-14 Days treatment->incubation staining 6. Fix and Stain Colonies incubation->staining quantification 7. Quantify Colonies staining->quantification end End quantification->end

Caption: Colony formation assay workflow.

Procedure

1. Cell Culture and Maintenance a. Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Maintain cells in a humidified incubator at 37°C with 5% CO2. c. Passage cells upon reaching 80-90% confluency.

2. Cell Seeding a. On the day of the experiment, harvest HCT116 cells using Trypsin-EDTA. b. Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh complete medium. c. Perform a cell count using a hemocytometer or automated cell counter. d. Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates containing 2 mL of complete medium per well. e. Gently rock the plates to ensure even distribution of cells. f. Incubate the plates overnight to allow for cell attachment.

3. Treatment with this compound a. Prepare serial dilutions of this compound in complete medium from a concentrated stock solution in DMSO. A suggested concentration range to test is 0.1 µM to 20 µM. b. Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used. c. Carefully remove the medium from the wells and replace it with 2 mL of the medium containing the appropriate concentration of this compound or vehicle control. d. It is recommended to perform each treatment in triplicate.

4. Incubation a. Return the plates to the incubator and culture for 10-14 days. b. Monitor the formation of colonies every 2-3 days using an inverted microscope. c. If the medium changes color (indicating a pH change), it may be necessary to replace the medium with fresh treatment or control medium.

5. Colony Staining a. After 10-14 days, or when colonies in the control wells are of a sufficient size (typically >50 cells), terminate the experiment. b. Gently wash the wells twice with PBS. c. Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes at room temperature. d. Remove the methanol and add 1 mL of 0.5% crystal violet solution to each well. e. Incubate for 20-30 minutes at room temperature. f. Remove the crystal violet solution and gently wash the wells with distilled water until the background is clear. g. Allow the plates to air dry completely.

6. Colony Quantification a. Scan or photograph the dried plates. b. Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. This can be done manually or using imaging software such as ImageJ. c. Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

  • Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%
  • Surviving Fraction (SF) = (PE of treated sample / PE of control sample)

Data Analysis and Interpretation

The results should show a dose-dependent decrease in the number and size of colonies with increasing concentrations of this compound. The surviving fraction can be plotted against the drug concentration to generate a dose-response curve and determine the concentration of this compound that inhibits colony formation by 50% (IC50 for clonogenic survival). A significant reduction in colony formation in the this compound treated groups compared to the vehicle control indicates that the inhibitor effectively reduces the long-term proliferative capacity and survival of HCT116 cells.

References

Application Notes and Protocols for Usp28-IN-4 in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo evaluation of the USP28 inhibitor, Usp28-IN-4, in a xenograft mouse model. The information is intended to guide researchers in designing and executing preclinical studies to assess the anti-tumor efficacy of USP28 inhibitors.

Introduction

Ubiquitin-specific protease 28 (USP28) is a deubiquitinating enzyme that has emerged as a promising target in cancer therapy. USP28 plays a critical role in stabilizing oncoproteins, most notably the transcription factor c-Myc, by removing ubiquitin chains and preventing its proteasomal degradation.[1][2] Elevated levels of USP28 have been observed in various cancers, including colon and breast carcinomas, where it is essential for tumor cell proliferation.[1] Inhibition of USP28 offers a therapeutic strategy to indirectly target "undruggable" oncoproteins like c-Myc, leading to the suppression of tumor growth.[3][4] this compound is a potent and selective inhibitor of USP28 with an IC50 of 0.04 μM. It has been shown to down-regulate cellular levels of c-Myc by promoting its degradation through the ubiquitin-proteasome system.

Signaling Pathway of USP28 and c-Myc Regulation

USP28 is a key regulator of the c-Myc oncoprotein. In the nucleus, the F-box protein FBW7α, a component of the SCF ubiquitin ligase complex, targets c-Myc for ubiquitination and subsequent degradation by the proteasome. USP28 counteracts this process by binding to the SCF(FBW7α)-c-Myc complex and removing the ubiquitin chains from c-Myc, thereby stabilizing it.[1][2] This stabilization of c-Myc is crucial for the proliferation of many tumor cells.[1] Inhibition of USP28 disrupts this balance, leading to increased c-Myc ubiquitination and degradation, which in turn reduces cancer cell proliferation.

USP28_cMyc_Pathway USP28-mediated c-Myc Stabilization Pathway cMyc c-Myc SCF_FBW7a SCF(FBW7α) E3 Ligase cMyc->SCF_FBW7a binds Proteasome Proteasome cMyc->Proteasome Degraded by SCF_FBW7a->cMyc Ubiquitinates Ub Ubiquitin Ub->SCF_FBW7a recruited by USP28 USP28 USP28->cMyc Deubiquitinates (stabilizes) USP28->SCF_FBW7a binds to complex Usp28_IN_4 This compound Usp28_IN_4->USP28

Caption: USP28 stabilizes c-Myc by counteracting SCF(FBW7α)-mediated ubiquitination and proteasomal degradation.

Experimental Protocols

This section outlines a generalized protocol for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model. This protocol is synthesized from best practices and data from studies on other USP28 inhibitors and may require optimization for specific cell lines and research objectives.

Cell Line Derived Xenograft (CDX) Model Workflow

The overall workflow for a CDX study involves cell culture, implantation of tumor cells into immunodeficient mice, randomization into treatment groups upon tumor establishment, administration of the investigational drug, and monitoring of tumor growth and animal well-being.

Xenograft_Workflow Xenograft Mouse Model Experimental Workflow start Start cell_culture 1. Cancer Cell Culture & Expansion start->cell_culture cell_harvest 2. Cell Harvesting & Preparation cell_culture->cell_harvest implantation 3. Subcutaneous Implantation in Mice cell_harvest->implantation tumor_growth 4. Tumor Growth Monitoring implantation->tumor_growth randomization 5. Randomization of Mice tumor_growth->randomization treatment 6. Treatment with This compound or Vehicle randomization->treatment monitoring 7. Tumor Volume & Body Weight Measurement treatment->monitoring endpoint 8. Endpoint & Tissue Harvesting monitoring->endpoint analysis 9. Data Analysis endpoint->analysis end End analysis->end

Caption: A typical workflow for an in vivo xenograft study to evaluate an anti-cancer agent.

Detailed Methodologies

1. Cell Culture and Preparation

  • Cell Line Selection: Choose a cancer cell line known to have high c-Myc expression or dependency (e.g., colorectal, breast, or non-small cell lung cancer cell lines).

  • Culture Conditions: Culture the selected cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in an incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) to remove any remaining serum and trypsin.

  • Cell Counting and Viability: Resuspend the cell pellet in serum-free medium or PBS. Perform a cell count using a hemocytometer or an automated cell counter and assess viability using a method like trypan blue exclusion. Viability should be >95%.

  • Final Preparation: Centrifuge the cells and resuspend the pellet in a sterile solution for injection (e.g., a 1:1 mixture of serum-free medium and Matrigel) at the desired concentration (e.g., 5 x 10^6 cells/100 µL). Keep the cell suspension on ice until injection.

2. Animal Model and Tumor Implantation

  • Animal Strain: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid IL2Rgamma(null) (NSG) mice, which are capable of accepting human tumor xenografts.

  • Implantation: Anesthetize the mice. Subcutaneously inject the prepared cell suspension (typically 100-200 µL) into the flank of each mouse using a 25-27 gauge needle.

3. Tumor Growth Monitoring and Treatment

  • Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • This compound Formulation and Administration:

    • Note: A specific in vivo formulation for this compound is not publicly available. A common approach for similar small molecules is to formulate them in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water. The formulation should be prepared fresh daily.

    • Dosage and Administration (Representative): Based on studies with other USP28 inhibitors like CT1113, a starting dose could be in the range of 20-75 mg/kg. For instance, a study on the USP28 inhibitor FT206 used a dose of 75 mg/kg administered three times a week. Another study with CT1113 used 20 mg/kg twice daily via oral gavage. The optimal dose and schedule for this compound would need to be determined empirically.

    • Control Group: The control group should receive the vehicle solution following the same administration route and schedule.

  • Monitoring: Monitor tumor growth and the general health of the mice (body weight, activity, signs of toxicity) throughout the study.

4. Endpoint and Data Analysis

  • Efficacy Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.

  • Data Collection: At the endpoint, euthanize the mice, and excise and weigh the tumors.

  • Statistical Analysis: Compare the tumor volumes and weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA). Calculate the tumor growth inhibition (TGI) percentage.

Data Presentation

The following tables present representative quantitative data from in vivo studies of USP28 inhibitors.

Table 1: Representative Dosing and Administration of USP28 Inhibitors in Xenograft Models

InhibitorCancer ModelMouse StrainDoseAdministration RouteScheduleReference
CT1113Burkitt Lymphoma (Raji cells)NCG20 mg/kgOral gavageTwice daily[5]
FT206Lung Squamous Cell CarcinomaKRasLSL-G12D; Fbxw7f/f75 mg/kgNot specifiedThree times a week for 5 weeks[6]

Table 2: Representative Efficacy of USP28 Inhibition in Xenograft Models

InhibitorCancer ModelEndpointTumor Growth Inhibition (%)Key FindingsReference
FT206Lung Squamous Cell Carcinoma5 weeksSignificant tumor regressionInduced regression of established murine LSCC tumors.[6]
CT1113Burkitt Lymphoma (Raji cells)Not specifiedSignificant suppression of tumorigenesisDemonstrated significant suppression of tumor growth in the spleen and bone marrow.[5]

Conclusion

The inhibition of USP28 presents a viable therapeutic strategy for cancers dependent on oncoproteins like c-Myc. This compound is a potent tool for the preclinical investigation of this approach. The protocols and data presented here provide a framework for researchers to design and conduct in vivo xenograft studies to evaluate the efficacy of this compound and other USP28 inhibitors. Careful optimization of the cell line, animal model, and treatment regimen will be crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for Usp28-IN-4 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of the USP28 inhibitor, Usp28-IN-4, and offer guidance for its application in in vivo research settings. While specific in vivo dosage and administration protocols for this compound are not yet publicly available, this document compiles relevant data on its in vitro activity, the known roles of USP28, and in vivo data from other USP28 inhibitors to guide experimental design.

Introduction

This compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 28 (USP28), a deubiquitinating enzyme that has emerged as a significant target in cancer therapy. USP28 plays a critical role in stabilizing oncoproteins, most notably c-MYC, by counteracting the activity of the F-box and WD repeat domain-containing 7 (FBW7) E3 ubiquitin ligase.[1] By inhibiting USP28, this compound promotes the degradation of these oncoproteins, leading to anti-tumor effects.

Biochemical and In Vitro Activity

This compound has demonstrated potent inhibition of USP28 in biochemical assays and cytotoxic effects in various cancer cell lines.

ParameterValueCell LinesReference
IC50 0.04 µMN/A (Biochemical Assay)[2]
In Vitro Activity Down-regulates cellular c-Myc levelsHCT116, LS 174T[2]

USP28 Signaling Pathway

USP28 is a key regulator of protein stability for several critical oncogenic transcription factors. It functions by removing ubiquitin chains, thereby preventing their proteasomal degradation. This activity directly opposes the tumor-suppressive function of the E3 ubiquitin ligase FBW7.

USP28_Signaling_Pathway cluster_ubiquitination Ubiquitination & Degradation cluster_deubiquitination Deubiquitination & Stabilization FBW7 FBW7 (E3 Ligase) cMYC c-MYC c-JUN NOTCH1 FBW7->cMYC Ubiquitinates Proteasome Proteasome Ub Ubiquitin cMYC->Proteasome Degradation Proliferation Tumor Growth & Proliferation cMYC->Proliferation Drives USP28 USP28 USP28->cMYC Deubiquitinates (Stabilizes) Usp28_IN_4 This compound Usp28_IN_4->USP28 Inhibits

Diagram 1: USP28 signaling pathway and the mechanism of action of this compound.

In Vivo Study Design: A General Protocol

Due to the absence of specific published in vivo studies for this compound, the following protocol provides a general framework based on common practices for similar small molecule inhibitors. It is imperative for researchers to perform dose-escalation and maximum tolerated dose (MTD) studies to determine the optimal and safe dosage of this compound for their specific animal model.

Formulation

This compound is reported to be soluble in DMSO.[2] For in vivo administration, a common practice is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle to a final concentration that minimizes DMSO toxicity.

Example Formulation:

  • Dissolve this compound in 100% DMSO to create a stock solution.

  • For administration, dilute the stock solution with a vehicle such as a mixture of PEG300, Tween 80, and saline. A common ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

Administration Route

The route of administration will depend on the experimental goals and the pharmacokinetic properties of the compound. Oral gavage (PO) and intraperitoneal (IP) injection are common routes for preclinical cancer studies.

Suggested Experimental Workflow for a Xenograft Model

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis CellCulture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Immunocompromised Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. Administration of this compound or Vehicle Control Randomization->Treatment Monitoring 6. Regular Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Euthanasia and Tumor Excision Monitoring->Endpoint Analysis 8. Pharmacodynamic Analysis (e.g., Western Blot for c-MYC) Endpoint->Analysis

Diagram 2: General experimental workflow for an in vivo xenograft study.
Reference Dosages for Other USP28 Inhibitors

While not directly applicable to this compound, the following data from other USP28 inhibitors can serve as a starting point for dose-range finding studies.

InhibitorDosageAdministration RouteAnimal ModelReference
CT1113 20 mg/kg, twice dailyOral GavageRaji cell xenograft in NCG miceA preclinical study on Burkitt Lymphoma mentions this dosage.
FT206 75 mg/kg, 3 times a weekNot specifiedMouse model of lung squamous cell carcinomaA study on squamous cell lung carcinoma reports this dosage.

Pharmacodynamic Markers

To confirm target engagement and biological activity of this compound in vivo, it is recommended to measure the levels of downstream targets of USP28 in tumor tissues.

  • Primary Marker: c-MYC protein levels. A significant reduction in c-MYC is expected following effective treatment with a USP28 inhibitor.

  • Secondary Markers: c-JUN and the cleaved form of NOTCH1 (NICD1) can also be assessed.

Safety and Toxicology

During in vivo studies, it is crucial to monitor animals for any signs of toxicity. This includes daily observation, regular body weight measurements, and, if necessary, complete blood counts and serum chemistry analysis at the end of the study.

Conclusion

This compound is a promising inhibitor of USP28 with potent in vitro activity. While specific in vivo data is currently limited, the information provided in these application notes offers a solid foundation for designing and conducting preclinical studies. Researchers are strongly encouraged to perform thorough dose-finding and tolerability studies to establish a safe and effective dose for their specific experimental models. The analysis of pharmacodynamic markers will be critical to validate the mechanism of action of this compound in a living system.

References

Application Notes and Protocols: Preparation and Handling of Usp28-IN-4 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Usp28-IN-4 is a potent and selective inhibitor of Ubiquitin-Specific Protease 28 (USP28), a deubiquitinating enzyme (DUB) that has emerged as a significant target in cancer therapy.[1][2][3][4] USP28 plays a critical role in tumorigenesis by preventing the degradation of key oncoproteins, most notably the transcription factor c-Myc.[3][5][6] By removing ubiquitin tags from proteins like c-Myc, c-Jun, and NOTCH1, USP28 rescues them from proteasomal degradation, thereby stabilizing their levels and promoting cancer cell proliferation and survival.[6][7][8] this compound counters this activity, leading to the downregulation of these oncogenic drivers.[1][9] Furthermore, research has revealed that USP28 and c-MYC can form a positive feedback loop, where c-MYC promotes the transcription of the USP28 gene, further amplifying its own stability.[8]

Given its mechanism of action, this compound is a valuable tool for researchers in oncology and drug development. Proper preparation, handling, and storage of this compound stock solutions are paramount to ensure experimental reproducibility and accuracy. This document provides a detailed protocol for preparing a stock solution of this compound using Dimethyl Sulfoxide (DMSO) and summarizes key quantitative data for experimental design.

Signaling Pathway of USP28 and its Inhibition

The deubiquitinating enzyme USP28 functions as a key regulator of protein stability. In many cancers, oncoproteins such as c-Myc are tagged with ubiquitin by E3 ligases (e.g., FBW7), marking them for degradation by the proteasome. USP28 reverses this process, leading to the stabilization of c-Myc and promoting cell growth. This compound selectively inhibits USP28, which restores the ubiquitination and subsequent degradation of c-Myc, thereby impeding cancer progression. This mechanism is further amplified by a positive feedback loop where c-Myc can enhance the expression of USP28.

USP28_Pathway cluster_0 Ubiquitin-Proteasome System cluster_1 USP28 Regulation cMyc c-Myc Ub_cMyc Ubiquitinated c-Myc USP28 USP28 cMyc->USP28 Positive Feedback (Transcription) Degradation Proteasomal Degradation Ub_cMyc->Degradation Ub_cMyc->USP28 FBW7 E3 Ligase (e.g., FBW7) FBW7->Ub_cMyc Ubiquitination Ub Ubiquitin USP28->cMyc Deubiquitination (Stabilization) Usp28_IN_4 This compound Usp28_IN_4->USP28 Inhibition

Caption: USP28 signaling pathway and inhibition by this compound.

Quantitative Data Summary

For effective experimental design, it is crucial to understand the physicochemical and biological properties of this compound. The following tables summarize these key data points.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 461.36 g/mol [1][2]
Molecular Formula C₂₂H₁₈Cl₂N₂O₃S[1][2]
CAS Number 2931509-15-6[1][2]
Appearance White to light brown solid[1][9]
Purity ≥98%[2]
Solubility in DMSO Sparingly soluble (1-10 mg/mL)[1][2]

Table 2: Biological Activity of this compound

ParameterValueCell Line(s)Reference(s)
USP28 Inhibition IC₅₀ 0.04 µM-[1][2][4]
Cell Viability IC₅₀ 38.11 µMHCT116[2]
24.3 µMLS 174T[2]
Effective Concentration 15 µM (3 days)HCT116[1]
(Colony Formation)12.5 µM (3 days)Ls174T[1]
Effective Concentration 20-80 µM (24 h)HCT116, Ls174T[1][9]
(c-Myc Downregulation)

Experimental Protocols

A. Materials and Equipment
  • This compound solid powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Bath sonicator

  • Water bath or heating block (optional)

  • Calibrated pipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

B. Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing the this compound stock solution.

Workflow start Start weigh 1. Weigh this compound powder accurately start->weigh add_dmso 2. Add calculated volume of DMSO weigh->add_dmso dissolve 3. Vortex and/or Sonicate to Dissolve add_dmso->dissolve optional_heat 4. Optional: Gentle Warming (if needed, see Protocol C) dissolve->optional_heat aliquot 5. Aliquot into sterile, light-protected tubes optional_heat->aliquot store 6. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Experimental workflow for preparing this compound stock solution.
C. Step-by-Step Protocol for Preparing a 10 mM Stock Solution

This protocol provides instructions for preparing a 10 mM stock solution. Adjust calculations accordingly for different desired concentrations. Note that achieving higher concentrations like 10 mg/mL (21.68 mM) may require the advanced dissolution steps mentioned.[1][9]

  • Calculate Required Mass:

    • Molecular Weight (MW) of this compound = 461.36 g/mol .

    • To prepare 1 mL of a 10 mM (0.010 mol/L) solution:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 461.36 g/mol x 1000 mg/g = 4.61 mg

  • Preparation Steps:

    • Under a chemical fume hood, carefully weigh 4.61 mg of this compound powder and place it into a sterile vial.

    • Using a calibrated pipette, add 1 mL of high-purity, newly opened DMSO to the vial.[1][9] The use of fresh DMSO is critical as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[1][9]

    • Cap the vial tightly and vortex thoroughly for several minutes.

  • Solubilization:

    • Standard Method: Sonicate the solution in a bath sonicator for 10-15 minutes to facilitate dissolution.[10] Visually inspect the solution to ensure no solid particles remain.

    • Advanced Method for Higher Concentrations: If the compound does not fully dissolve, gentle warming and pH adjustment may be required.[1] This should be approached with caution. Warm the solution to 37°C or up to 60°C for a short period.[1][11] One supplier notes that for a 10 mg/mL concentration, ultrasonic treatment, warming, adjusting the pH to 2 with 1 M HCl, and heating to 60°C may be necessary.[1] This advanced procedure should be tested in small volumes first.

  • Storage and Handling:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (e.g., amber) tubes. This prevents degradation from light exposure and minimizes repeated freeze-thaw cycles.[1][9]

    • For short-term storage (up to 1 month), store the aliquots at -20°C.[1][9][12]

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[1][9][12]

    • Always bring the stock solution to room temperature before opening the vial to prevent condensation from entering the solution.

Table 3: Preparation of Common Stock Solution Concentrations

Desired ConcentrationMass for 1 mL DMSOMass for 5 mL DMSO
1 mM 0.46 mg2.31 mg
5 mM 2.31 mg11.53 mg
10 mM 4.61 mg23.07 mg
D. Example: Diluting Stock Solution to a Working Concentration

To prepare a 10 mL cell culture medium with a final this compound concentration of 50 µM from a 10 mM stock solution:

  • Use the dilution formula: C₁V₁ = C₂V₂

    • C₁ (Initial Concentration) = 10 mM

    • V₁ (Initial Volume) = ?

    • C₂ (Final Concentration) = 50 µM = 0.05 mM

    • V₂ (Final Volume) = 10 mL

  • Calculate V₁:

    • V₁ = (C₂V₂) / C₁

    • V₁ = (0.05 mM * 10 mL) / 10 mM = 0.05 mL or 50 µL

  • Procedure: Aseptically add 50 µL of the 10 mM this compound stock solution to 9.95 mL of cell culture medium. Mix gently by swirling. The final DMSO concentration will be 0.5%. It is recommended to maintain a final DMSO concentration below 0.3% (preferably 0.1%) to avoid solvent effects on cells.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

References

Usp28-IN-4 working concentration for cell treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp28-IN-4 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28), a deubiquitinating enzyme (DUB) that has emerged as a critical regulator of oncogenic signaling pathways. USP28 plays a pivotal role in stabilizing a variety of oncoproteins, most notably the transcription factor c-Myc, by removing ubiquitin chains and thereby preventing their proteasomal degradation. Elevated levels of USP28 have been observed in several cancers, correlating with poor prognosis. This compound offers a valuable tool for investigating the therapeutic potential of USP28 inhibition in cancer biology and drug development. These application notes provide detailed protocols for utilizing this compound in cell-based assays to probe its effects on cell viability and protein stability.

Physicochemical Properties and Storage

PropertyValue
Molecular Formula C₂₂H₁₈Cl₂N₂O₃S
Molecular Weight 461.36 g/mol
IC₅₀ 0.04 µM for USP28[1]
Solubility Sparingly soluble in DMSO (1-10 mg/mL)[2]
Storage Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light.[1]
Stock Solution Preparation

To prepare a 10 mM stock solution of this compound in DMSO:

  • Weigh out 1 mg of this compound.

  • Add 216.8 µL of high-quality, anhydrous DMSO.

  • Vortex or sonicate until the compound is fully dissolved. Gentle warming may be required.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store as recommended.

Note: DMSO is hygroscopic; use a fresh, unopened bottle for optimal solubility. When diluting the DMSO stock into aqueous solutions like cell culture media, it is recommended to make intermediate dilutions in DMSO to prevent precipitation.[3] The final concentration of DMSO in cell culture should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Biological Activity and Mechanism of Action

This compound selectively inhibits the deubiquitinating activity of USP28. This inhibition leads to the increased ubiquitination and subsequent proteasomal degradation of USP28 substrates. A primary and well-characterized substrate of USP28 is the oncoprotein c-Myc.[4] By preventing the deubiquitination of c-Myc, this compound effectively reduces c-Myc protein levels in cancer cells, thereby inhibiting cell proliferation and survival. The activity of this compound is highly selective for USP28 over other deubiquitinases such as USP2, USP7, USP8, and USP9x.[1]

Signaling Pathway

The following diagram illustrates the role of USP28 in the c-Myc signaling pathway and the mechanism of action for this compound.

USP28_cMyc_pathway cluster_0 Ubiquitin-Proteasome System cluster_1 Cellular Processes Proteasome Proteasome Apoptosis Apoptosis Proteasome->Apoptosis Increased Degradation Leads to Ub Ubiquitin cMyc_Ub Ub-c-Myc Proliferation Cell Proliferation FBW7 FBW7 (E3 Ligase) cMyc c-Myc FBW7->cMyc Ubiquitination cMyc->Proliferation cMyc->cMyc_Ub USP28 USP28 USP28->cMyc_Ub Deubiquitination (stabilization) Usp28_IN_4 This compound Usp28_IN_4->USP28 cMyc_Ub->Proteasome Degradation cMyc_Ub->cMyc MTT_workflow A 1. Seed cells in a 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Treat cells with varying concentrations of this compound B->C D 4. Incubate for the desired duration (e.g., 24-72 hours) C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 1-4 hours to allow formazan formation E->F G 7. Add solubilization solution to dissolve formazan crystals F->G H 8. Read absorbance at 570 nm G->H Western_Blot_Workflow A 1. Treat cells with this compound B 2. Lyse cells and quantify protein A->B C 3. Perform SDS-PAGE B->C D 4. Transfer proteins to a PVDF membrane C->D E 5. Block the membrane D->E F 6. Incubate with primary antibody (anti-c-Myc) E->F G 7. Incubate with HRP-conjugated secondary antibody F->G H 8. Detect with chemiluminescent substrate G->H I 9. Image the blot H->I

References

Application Notes and Protocols for Usp28-IN-4 Treatment in c-Myc Downregulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proto-oncogene c-Myc is a critical transcription factor that is frequently overexpressed in a wide range of human cancers, playing a pivotal role in cell proliferation, growth, and apoptosis. Its protein levels are tightly regulated by the ubiquitin-proteasome system. The deubiquitinase USP28 has been identified as a key stabilizer of c-Myc, counteracting its degradation and thereby promoting tumorigenesis.[1][2] Usp28-IN-4 is a potent and selective small molecule inhibitor of USP28.[3] By inhibiting USP28, this compound promotes the ubiquitination and subsequent proteasomal degradation of c-Myc, leading to a reduction in its cellular levels.[3] This makes this compound a valuable tool for cancer research and a potential therapeutic agent.

These application notes provide detailed protocols and guidelines for the use of this compound to achieve c-Myc downregulation in cancer cell lines.

Mechanism of Action

This compound functions by directly inhibiting the deubiquitinase activity of USP28. In the canonical pathway, the F-box protein FBW7, a component of the SCF ubiquitin ligase complex, targets c-Myc for ubiquitination, marking it for degradation by the proteasome. USP28 reverses this process by removing the ubiquitin chains from c-Myc, thereby stabilizing the oncoprotein.[1] this compound blocks this deubiquitinating activity, leading to an accumulation of polyubiquitinated c-Myc and its subsequent degradation.

Usp28-c-Myc_Pathway cluster_0 SCF(FBW7) Complex FBW7 FBW7 Skp1 Skp1 cMyc c-Myc FBW7->cMyc Targets Cul1 Cul1 Rbx1 Rbx1 Ub-cMyc Ub-cMyc cMyc->Ub-cMyc Ub Ubiquitin Proteasome Proteasome Usp28 USP28 Usp28->Ub-cMyc Usp28_IN_4 This compound Usp28_IN_4->Usp28 Inhibition Ub-cMyc->cMyc Ub-cMyc->Proteasome Degradation

Figure 1: Usp28-mediated stabilization of c-Myc and its inhibition by this compound.

Data Presentation

Dose-Dependent Effect of this compound on c-Myc Downregulation

The following table summarizes the effective concentrations of this compound for c-Myc downregulation in different cancer cell lines, as determined by Western blot analysis after 24 hours of treatment.

Cell LineCancer TypeThis compound Concentration (µM) for c-Myc DownregulationReference
HCT116Colorectal Cancer30, 50, 60, 80[3]
Ls174TColorectal Cancer20, 30, 50, 60[3]
Long-term Treatment Effects of this compound

Lower concentrations of this compound have been shown to be effective in inhibiting cancer cell proliferation over a longer treatment period.

Cell LineCancer TypeThis compound Concentration (µM)Treatment DurationEffectReference
HCT116Colorectal Cancer153 daysInhibition of colony formation[3]
Ls174TColorectal Cancer12.53 daysInhibition of colony formation[3]

Experimental Protocols

Protocol 1: Time-Course Analysis of c-Myc Downregulation by this compound

This protocol outlines a typical experiment to determine the optimal treatment duration of this compound for c-Myc downregulation.

Experimental_Workflow_Time_Course A 1. Cell Seeding Seed cancer cells (e.g., HCT116) in 6-well plates. B 2. Cell Culture Incubate for 24 hours to allow attachment. A->B C 3. This compound Treatment Treat cells with a fixed concentration of this compound (e.g., 50 µM). B->C D 4. Time-Point Collection Harvest cells at different time points (e.g., 0, 6, 12, 24, 48 hours). C->D E 5. Protein Extraction Lyse cells and quantify protein concentration. D->E F 6. Western Blot Analysis Analyze c-Myc and loading control (e.g., Actin) protein levels. E->F G 7. Data Analysis Quantify band intensities and normalize to loading control. F->G

Figure 2: Workflow for time-course analysis of c-Myc downregulation.

Materials:

  • Cancer cell line of interest (e.g., HCT116, Ls174T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-c-Myc, anti-Actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

  • This compound Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 20-80 µM). Add the treatment medium to the cells. Include a vehicle control (DMSO) group.

  • Time-Point Collection: At each designated time point (e.g., 0, 6, 12, 24, 48 hours), wash the cells twice with ice-cold PBS.

  • Protein Extraction: Add an appropriate volume of lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein samples to the same concentration and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe with an anti-loading control antibody.

  • Data Analysis: Quantify the band intensities for c-Myc and the loading control. Normalize the c-Myc signal to the loading control to determine the relative c-Myc protein levels at each time point.

Protocol 2: Dose-Response Analysis of c-Myc Downregulation by this compound

This protocol is designed to determine the optimal concentration of this compound for c-Myc downregulation at a fixed time point.

Procedure:

Follow the same procedure as in Protocol 1, with the following modification:

  • This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 10, 20, 40, 60, 80 µM) for a fixed duration (e.g., 24 hours).

Stability and Storage of this compound

  • Storage of Stock Solution: this compound stock solutions in DMSO can be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[3]

  • Working Solution: Prepare fresh dilutions of this compound in cell culture medium for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting

  • No or weak c-Myc downregulation:

    • Verify inhibitor activity: Ensure the this compound has been stored correctly and is not degraded.

    • Increase concentration or duration: The cell line used may be less sensitive. Perform a dose-response and time-course experiment to optimize conditions.

    • Check cell line dependency: Confirm that the chosen cell line is dependent on the c-Myc pathway.

  • High background in Western blot:

    • Optimize blocking: Increase blocking time or try a different blocking agent.

    • Adjust antibody concentrations: Titrate primary and secondary antibody concentrations.

    • Increase washing steps: Ensure thorough washing between antibody incubations.

Conclusion

This compound is a valuable chemical probe for studying the role of USP28 in c-Myc regulation and for exploring USP28 inhibition as a therapeutic strategy. The protocols provided here offer a framework for researchers to effectively utilize this compound to investigate c-Myc downregulation in various cancer models. Careful optimization of treatment conditions for each specific cell line is recommended to achieve robust and reproducible results.

References

Application Notes and Protocols for Studying Protein Stability Using Usp28-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp28-IN-4 is a potent and selective inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 28 (USP28).[1] Deubiquitinating enzymes play a crucial role in cellular processes by removing ubiquitin from substrate proteins, thereby rescuing them from proteasomal degradation and regulating their stability and function.[2] USP28 has been identified as a key regulator of the stability of several oncogenic proteins, including the transcription factor c-Myc.[1][3][4][5] By inhibiting USP28, this compound promotes the degradation of these substrates, making it a valuable tool for studying protein stability and for investigating potential therapeutic strategies in cancer.[1][2]

These application notes provide detailed protocols for utilizing this compound to study the stability of USP28 substrate proteins, with a primary focus on c-Myc. The protocols cover essential techniques such as the cycloheximide (CHX) chase assay to determine protein half-life and ubiquitination assays to assess changes in protein ubiquitination status.

Data Presentation

Inhibitor Profile of this compound
ParameterValueSelectivity
Target USP28-
IC50 0.04 µM[1]Highly selective over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5[1]
Dose-Dependent Effect of this compound on c-Myc Protein Levels
Cell LineConcentration RangeIncubation TimeEffect on c-Myc Levels
HCT116 (Human Colorectal Cancer)30 - 80 µM24 hDose-dependent downregulation[1]
Ls174T (Human Colorectal Cancer)20 - 60 µM24 hDose-dependent downregulation[1]

Experimental Protocols

Cycloheximide (CHX) Chase Assay to Determine Protein Half-Life

This protocol details the steps to determine the half-life of a target protein (e.g., c-Myc) in cells treated with this compound. Cycloheximide is a protein synthesis inhibitor; by blocking the production of new proteins, the degradation rate of existing proteins can be measured over time.[5]

Materials:

  • Cell line of interest (e.g., HCT116, Ls174T)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cycloheximide (CHX) (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Primary antibodies against the target protein (e.g., anti-c-Myc) and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Seed cells in multi-well plates to reach 70-80% confluency on the day of the experiment.

  • This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 20-80 µM, based on cell line) or vehicle control (DMSO) for a predetermined pre-incubation period (e.g., 4-6 hours). This allows for the inhibitor to exert its effect on USP28.

  • Cycloheximide Treatment: After the pre-incubation with this compound, add cycloheximide to the media at a final concentration of 50-100 µg/mL. This is the "time zero" (t=0) point.

  • Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 15, 30, 60, 90, 120 minutes for a labile protein like c-Myc).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations for all samples.

    • Separate equal amounts of protein from each time point by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against the target protein and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Develop the blot using a chemiluminescence substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control at each time point.

    • Normalize the target protein intensity to the loading control intensity for each lane.

    • Plot the normalized intensity of the target protein against time. The t=0 time point is set to 100%.

    • Calculate the protein half-life (t1/2) by determining the time it takes for the protein level to decrease by 50%.

In Vivo Ubiquitination Assay

This protocol is designed to assess the ubiquitination status of a target protein following the inhibition of USP28 with this compound. An increase in the ubiquitinated form of the protein is expected.

Materials:

  • Cell line of interest

  • Plasmids encoding tagged versions of the protein of interest (e.g., HA-c-Myc) and tagged ubiquitin (e.g., His-Ubiquitin)

  • Transfection reagent

  • This compound (stock solution in DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (denaturing or non-denaturing, depending on the experimental goal)

  • Antibodies for immunoprecipitation (e.g., anti-HA antibody)

  • Protein A/G agarose beads or magnetic beads

  • Wash buffers

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

  • Antibodies for Western blotting (e.g., anti-His to detect ubiquitinated protein, anti-HA to detect the protein of interest)

Procedure:

  • Transfection: Co-transfect cells with plasmids expressing the tagged protein of interest and tagged ubiquitin.

  • Inhibitor Treatment: 24-48 hours post-transfection, treat the cells with this compound or vehicle control for a specified duration (e.g., 4-6 hours).

  • Proteasome Inhibition: To allow for the accumulation of ubiquitinated proteins, treat the cells with a proteasome inhibitor like MG132 (e.g., 10-20 µM) for the last 4-6 hours of the this compound treatment.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer. For detecting total ubiquitination, a denaturing lysis buffer (containing SDS) is often used to disrupt protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the cell lysates.

    • Immunoprecipitate the protein of interest using an antibody against its tag (e.g., anti-HA).

    • Incubate the lysate with the antibody, followed by the addition of Protein A/G beads.

  • Washing: Wash the beads extensively to remove non-specific binding.

  • Elution: Elute the immunoprecipitated proteins from the beads.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer to a membrane and probe with an antibody against the ubiquitin tag (e.g., anti-His). A laddering pattern of high molecular weight bands indicates polyubiquitination.

    • The membrane can be stripped and re-probed with an antibody against the protein of interest's tag to confirm successful immunoprecipitation.

Mandatory Visualization

USP28_cMyc_Pathway cluster_UPS Ubiquitin-Proteasome System cluster_Regulation Regulation of c-Myc Stability E3_Ligase SCF(FBW7) E3 Ubiquitin Ligase cMyc c-Myc E3_Ligase->cMyc Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_cMyc Ubiquitinated c-Myc Ub_cMyc->Proteasome Degradation USP28 USP28 USP28->Ub_cMyc Deubiquitination (Stabilization) Usp28_IN_4 This compound Usp28_IN_4->USP28 Inhibition

Caption: USP28-c-Myc signaling pathway and the effect of this compound.

CHX_Chase_Workflow start Seed Cells treatment Treat with this compound or Vehicle start->treatment chx_addition Add Cycloheximide (t=0) treatment->chx_addition time_course Collect Lysates at Different Time Points chx_addition->time_course quantification Protein Quantification (BCA Assay) time_course->quantification western_blot Western Blot for Target Protein & Loading Control quantification->western_blot analysis Densitometry Analysis western_blot->analysis half_life Calculate Protein Half-Life analysis->half_life Ubiquitination_Assay_Workflow start Co-transfect Cells with Tagged Protein & Ubiquitin inhibitor_treatment Treat with this compound or Vehicle start->inhibitor_treatment proteasome_inhibition Add Proteasome Inhibitor (e.g., MG132) inhibitor_treatment->proteasome_inhibition lysis Cell Lysis proteasome_inhibition->lysis ip Immunoprecipitation of Target Protein lysis->ip wash Wash Beads ip->wash elution Elution wash->elution western_blot Western Blot for Ubiquitin Tag elution->western_blot result Analyze Ubiquitination (High MW Smear) western_blot->result

References

Application Notes: Usp28-IN-4 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinating enzyme (DUB) that has emerged as a critical regulator in oncogenic processes.[1] By removing ubiquitin tags from substrate proteins, USP28 rescues them from proteasomal degradation, thereby increasing their stability and activity.[1] Key substrates of USP28 include prominent oncoproteins such as c-Myc, c-Jun, and Notch1, as well as factors involved in the DNA damage response (DDR) like CHK2 and 53BP1.[2][3][4][5][6][7] High expression of USP28 is found in various cancers, including colon and breast carcinomas, where it is essential for tumor-cell proliferation.[4]

Usp28-IN-4 is a potent and selective small molecule inhibitor of USP28.[8] Its ability to promote the degradation of key cancer drivers makes it a promising candidate for targeted therapy.[8] Furthermore, the role of USP28 in the DNA damage response suggests a strong rationale for combining USP28 inhibitors with conventional chemotherapy.[9][10] This combination aims to create a synergistic effect, enhancing therapeutic efficacy and potentially overcoming chemotherapy resistance.[1][9] These notes provide an overview of the mechanism, application, and protocols for utilizing this compound in combination with chemotherapy agents.

Mechanism of Action

Destabilization of Oncoproteins

USP28 counteracts the action of the SCF(FBW7) E3 ubiquitin ligase, which targets oncoproteins like c-Myc for degradation.[2][11] By deubiquitinating these substrates, USP28 ensures their stability, promoting cell proliferation and tumor growth.[5][12] this compound inhibits this activity, leading to increased ubiquitination and subsequent proteasomal degradation of these oncoproteins.[1][8]

G cluster_0 Standard Pathway cluster_1 With this compound cMyc_1 c-Myc FBW7_1 FBW7 (E3 Ligase) UbcMyc_1 Ub-c-Myc FBW7_1->UbcMyc_1 Ubiquitination Ub_1 Ubiquitin Ub_1->FBW7_1 UbcMyc_1->cMyc_1 Proteasome_1 Proteasome UbcMyc_1->Proteasome_1 Degradation_1 Degradation Proteasome_1->Degradation_1 USP28_1 USP28 USP28_1->UbcMyc_1 Deubiquitination (Stabilization) cMyc_2 c-Myc FBW7_2 FBW7 (E3 Ligase) UbcMyc_2 Ub-c-Myc FBW7_2->UbcMyc_2 Ubiquitination Ub_2 Ubiquitin Ub_2->FBW7_2 Proteasome_2 Proteasome UbcMyc_2->Proteasome_2 Degradation_2 Enhanced Degradation Proteasome_2->Degradation_2 USP28_2 USP28 Inhibitor This compound Inhibitor->USP28_2 Inhibition G Chemo Chemotherapy (e.g., Cisplatin) DNA_Damage DNA Damage Chemo->DNA_Damage DDR DNA Damage Response (e.g., Fanconi Anemia Pathway) DNA_Damage->DDR Apoptosis Apoptosis DNA_Damage->Apoptosis Repair DNA Repair DDR->Repair DDR->Apoptosis Suppressed repair leads to Cell_Survival Cell Survival Repair->Cell_Survival USP28 USP28 USP28->DDR Stabilizes repair factors Inhibitor This compound Inhibitor->USP28 Inhibits G Start Cell Culture (Select appropriate cancer cell lines) Dose_Response Single-Agent Dose Response (Determine IC50 for this compound and Chemotherapy agent) Start->Dose_Response Combination Combination Cytotoxicity Assay (e.g., 72h incubation with drug matrix) Dose_Response->Combination CI_Calc Synergy Analysis (Calculate Combination Index - CI) Combination->CI_Calc Mechanism Mechanism Confirmation (Western Blot for c-Myc, p-H2AX, etc.) CI_Calc->Mechanism Survival Long-Term Survival Assay (Colony Formation Assay) CI_Calc->Survival Data_Analysis Data Interpretation & Conclusion Mechanism->Data_Analysis Survival->Data_Analysis

References

Application Notes: Usp28-IN-4 for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinating enzyme (DUB) that has emerged as a significant player in oncogenic processes.[1] USP28 functions by removing ubiquitin chains from specific protein substrates, thereby rescuing them from proteasomal degradation.[1] In many cancers, including colorectal, breast, and non-small cell lung cancer, USP28 is overexpressed and contributes to tumorigenesis by stabilizing key oncoproteins.[1][2] One of its most critical substrates is the transcription factor c-Myc, a potent driver of cell proliferation and growth.[1][2] By preventing c-Myc degradation, USP28 ensures the continuous activation of pathways that promote tumor development.[1]

Targeting such "undruggable" transcription factors by modulating their stability is a promising therapeutic strategy.[2] Usp28-IN-4 is a potent and selective small-molecule inhibitor of USP28.[3] By inhibiting the deubiquitinating activity of USP28, this compound promotes the degradation of oncoproteins like c-Myc, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in cancer cells.[3] These application notes provide a summary of this compound's mechanism, quantitative effects, and detailed protocols for its use in cancer research.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the catalytic activity of the USP28 enzyme. This inhibition sets off a cascade of events within the cancer cell, culminating in apoptosis:

  • Inhibition of USP28: this compound binds to USP28, blocking its ability to remove ubiquitin from its target proteins.[1][3]

  • Increased Substrate Ubiquitination: With USP28 inhibited, oncoproteins such as c-Myc, c-JUN, and ΔNp63 are no longer protected from the ubiquitin-proteasome system.[3][4] They become polyubiquitinated, marking them for destruction.

  • Proteasomal Degradation: The ubiquitinated oncoproteins are recognized and degraded by the 26S proteasome.[3]

  • Downregulation of Onco-Proteins: The degradation of c-Myc and other key proteins disrupts the signaling pathways responsible for cancer cell growth and survival.[3][4]

  • Induction of Apoptosis: The loss of these critical survival signals triggers the intrinsic apoptotic pathway. This is often characterized by the activation of caspase cascades, including the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis.[5]

G cluster_0 cluster_1 cluster_2 cluster_3 Usp28_IN_4 This compound USP28 USP28 Enzyme Usp28_IN_4->USP28 cMyc c-Myc (Stable) cMyc_Ub c-Myc (Ubiquitinated) cMyc_Ub->cMyc Deubiquitination Proteasome Proteasomal Degradation cMyc_Ub->Proteasome Proliferation Cell Proliferation & Survival cMyc->Proliferation Apoptosis Apoptosis Proteasome->Apoptosis leads to G cluster_assays Downstream Assays start Cancer Cell Culture treat Treat with this compound (Varying concentrations & times) start->treat harvest Harvest Cells & Lysates treat->harvest viability Cell Viability Assay (MTT / CCK-8) harvest->viability western Western Blot (c-Myc, Cleaved PARP) harvest->western apoptosis Apoptosis Assay (Annexin V / PI) harvest->apoptosis end Data Analysis viability->end western->end apoptosis->end

References

Application Notes and Protocols for Usp28-IN-4 in CRISPR Screening Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 28 (USP28) has emerged as a critical regulator in various cellular processes, including DNA damage response and oncogenic signaling. Its role in stabilizing key proteins such as c-Myc makes it an attractive target for cancer therapy.[1] Usp28-IN-4 is a potent and selective small molecule inhibitor of USP28 with an IC50 of 0.04 µM.[2] This document provides detailed application notes and protocols for the utilization of this compound in CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screening experiments to identify genetic vulnerabilities and synergistic drug targets in cancer cells.

CRISPR-based functional genomic screens are powerful tools for systematically interrogating gene function. When combined with a selective inhibitor like this compound, these screens can uncover synthetic lethal interactions, where the combination of a genetic perturbation and drug treatment leads to cell death. This approach is invaluable for identifying novel drug targets and understanding mechanisms of drug resistance.

Mechanism of Action of USP28

USP28 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby preventing their degradation by the proteasome.[1] Two of the most well-characterized substrates of USP28 are the oncoprotein c-Myc and proteins involved in the DNA damage response (DDR) pathway.

c-Myc Regulation: USP28 stabilizes c-Myc by counteracting the activity of the F-box and WD repeat domain-containing 7 (FBW7) E3 ubiquitin ligase.[3] By removing ubiquitin tags from c-Myc, USP28 prevents its proteasomal degradation, leading to elevated c-Myc levels and promoting cell proliferation in cancer.[3]

DNA Damage Response: USP28 also plays a role in the DNA damage response by stabilizing key checkpoint proteins such as 53BP1 and Chk2.[4] This stabilization is crucial for the proper activation of cell cycle checkpoints and apoptosis following DNA damage.

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for USP28. Its inhibitory activity and effects on cancer cells are summarized below.

ParameterValueCell LinesReference
IC50 0.04 µMIn vitro biochemical assay[2]
Selectivity High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5In vitro biochemical assays[2]
Effect on c-Myc Dose-dependent downregulation of c-Myc levelsHCT116, Ls174T[2]
Cytotoxicity Induces cytotoxicity in cancer cellsHCT116, Ls174T[2]

Signaling Pathway Diagrams

To visualize the cellular pathways influenced by this compound, the following diagrams were generated using Graphviz (DOT language).

USP28_cMyc_Pathway cluster_nucleus Nucleus cMyc c-Myc FBW7 FBW7 (E3 Ligase) cMyc->FBW7 binds Proteasome Proteasome cMyc->Proteasome degradation FBW7->cMyc ubiquitinates USP28 USP28 USP28->cMyc deubiquitinates (stabilizes) Ub Ubiquitin Usp28_IN_4 This compound Usp28_IN_4->USP28 inhibits

Caption: USP28-mediated stabilization of c-Myc.

USP28_DDR_Pathway cluster_DDR DNA Damage Response DNA_Damage DNA Double-Strand Break ATM ATM Kinase DNA_Damage->ATM activates _53BP1 53BP1 ATM->_53BP1 phosphorylates Chk2 Chk2 ATM->Chk2 phosphorylates p53 p53 _53BP1->p53 activates Chk2->p53 activates USP28 USP28 USP28->_53BP1 deubiquitinates (stabilizes) USP28->Chk2 deubiquitinates (stabilizes) Apoptosis Apoptosis p53->Apoptosis induces Usp28_IN_4 This compound Usp28_IN_4->USP28 inhibits CRISPR_Screen_Workflow cluster_workflow CRISPR Screen Workflow with this compound A 1. sgRNA Library Amplification & Lentivirus Production B 2. Cell Transduction with Lentiviral sgRNA Library A->B C 3. Antibiotic Selection of Transduced Cells B->C D 4. Split Cell Population C->D E 5a. Treatment with Vehicle (DMSO) D->E F 5b. Treatment with This compound D->F G 6. Cell Proliferation (e.g., 14-21 days) E->G F->G H 7. Genomic DNA Extraction & sgRNA Sequencing G->H I 8. Data Analysis: Identify Depleted sgRNAs H->I J 9. Hit Validation I->J

References

Troubleshooting & Optimization

Usp28-IN-4 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Usp28-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Ubiquitin-specific Protease 28 (USP28) with an IC50 of 0.04 µM.[1][2][3] It exhibits selectivity for USP28 over other deubiquitinating enzymes (DUBs) such as USP2, USP7, USP8, USP9x, UCHL3, and UCHL5, though it can also inhibit USP25 at similar concentrations.[4] The primary mechanism of action of this compound is the inhibition of USP28's deubiquitinating activity. This leads to the destabilization and subsequent degradation of key oncoproteins that are substrates of USP28, most notably c-Myc.[1] By preventing the removal of ubiquitin chains from c-Myc, this compound promotes its degradation through the ubiquitin-proteasome system, leading to reduced cancer cell viability.[1]

Q2: In which signaling pathways is USP28 involved?

A2: USP28 is a key regulator in several oncogenic signaling pathways. Its primary role is to stabilize various proteins by removing ubiquitin, thereby preventing their degradation. Key pathways involving USP28 include:

  • c-Myc Regulation: USP28 directly interacts with and deubiquitinates the oncoprotein c-Myc, a central regulator of cell proliferation, growth, and apoptosis. This stabilization of c-Myc is crucial for the proliferation of various cancer cells.[5][6][7]

  • Wnt/β-catenin Pathway: USP28 can promote pancreatic cancer progression by stabilizing FOXM1, which in turn activates the Wnt/β-catenin signaling pathway.

  • DNA Damage Response: USP28 is involved in the DNA damage response by stabilizing proteins such as Chk2 and 53BP1.

Below is a diagram illustrating the central role of USP28 in the c-Myc signaling pathway.

USP28_cMyc_Pathway USP28-c-Myc Signaling Pathway cluster_nucleus Nucleus USP28 USP28 cMyc c-Myc USP28->cMyc cMyc_Ub Ubiquitinated c-Myc cMyc_Ub->USP28 Deubiquitination Proteasome Proteasome cMyc_Ub->Proteasome Degradation Proliferation Cell Proliferation & Growth cMyc->Proliferation FBW7 FBW7 (E3 Ligase) cMyc->FBW7 Ubiquitination FBW7->cMyc_Ub Usp28_IN_4 This compound Usp28_IN_4->USP28 Inhibition

Caption: USP28 deubiquitinates and stabilizes the oncoprotein c-Myc, promoting cell proliferation.

Q3: What is the recommended storage condition for this compound?

A3: For long-term storage, this compound solid powder should be stored at -20°C and is stable for at least 4 years under these conditions.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller volumes for single-use applications.

Solubility Data

This compound is a hydrophobic molecule with limited solubility in aqueous solutions. The following table summarizes its known solubility in common laboratory solvents.

SolventConcentration (w/v)Molar Concentration (mM)Notes
DMSO1 - 10 mg/mL2.17 - 21.68 mMSparingly soluble. Solubility can be enhanced with heating, sonication, and pH adjustment.[1][4]
EthanolInsolubleInsolubleNot a recommended solvent.
PBS (pH 7.2)InsolubleInsolubleNot a recommended solvent for primary stock solutions.
WaterInsolubleInsolubleNot a recommended solvent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO (Standard Method)

  • Pre-warm the vial: Allow the vial of solid this compound to equilibrate to room temperature for at least 20-30 minutes before opening to prevent moisture condensation.

  • Add DMSO: Add the desired volume of high-purity, anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM). It is crucial to use newly opened or properly stored anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[1]

  • Vortex: Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • Sonication (Optional but Recommended): Place the vial in a sonicator bath for 10-15 minutes to break up any small aggregates and enhance solubility.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of this compound Stock Solution in DMSO (Enhanced Method for Difficult Batches)

This method is recommended if you experience difficulty dissolving this compound with the standard protocol.

  • Pre-warm the vial: As in the standard protocol, allow the vial to reach room temperature.

  • Add DMSO: Add the required volume of anhydrous DMSO.

  • Acidification and Heating: Carefully add 1 M HCl dropwise to adjust the pH of the DMSO solution to approximately 2. Gently warm the solution to 60°C while stirring or vortexing. Caution: Handle HCl and heated DMSO with appropriate personal protective equipment in a chemical fume hood.

  • Sonication: Sonicate the heated, acidified solution for 15-20 minutes.

  • Neutralization (Optional): If required for your specific application, the pH can be carefully neutralized with a suitable base before final dilution. However, for most cell culture applications where the stock is highly diluted, this step may not be necessary.

  • Storage: Aliquot and store as described in the standard protocol.

Protocol 3: Preparation of Working Solutions for In Vitro Cell-Based Assays

  • Thaw Stock Solution: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.

  • Rapid Mixing: When adding the DMSO solution to the aqueous medium, ensure rapid and thorough mixing to minimize the risk of precipitation. Pipette up and down several times or gently vortex.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic to cells.[5]

Protocol 4: Example Formulations for In Vivo Animal Studies

Due to its low aqueous solubility, this compound requires a specific vehicle for in vivo administration. Below are example formulations that can be adapted based on the specific requirements of your study. It is crucial to perform a small-scale formulation test to ensure solubility and stability before preparing a large batch.

  • Formulation A (Co-solvent based):

    • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

    • In a separate tube, mix 40% PEG300, 5% Tween-80, and 45% saline by volume.

    • Slowly add 10% (by final volume) of the DMSO stock solution to the co-solvent mixture while vortexing to create a clear solution.

  • Formulation B (Cyclodextrin-based):

    • Prepare a 20% (w/v) solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.

    • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

    • Add 10% (by final volume) of the DMSO stock to 90% of the SBE-β-CD solution and mix thoroughly.

  • Formulation C (Oil-based):

    • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

    • Add 10% (by final volume) of the DMSO stock to 90% corn oil and mix thoroughly.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Troubleshooting_Workflow This compound Solubility Troubleshooting Start Start: Solubility Issue with this compound Issue_Type What is the nature of the issue? Start->Issue_Type Solid_Not_Dissolving Solid this compound not dissolving in DMSO Issue_Type->Solid_Not_Dissolving In DMSO Stock Precipitation_Dilution Precipitation upon dilution in aqueous buffer/media Issue_Type->Precipitation_Dilution In Vitro Dilution In_Vivo_Formulation_Issue In vivo formulation is cloudy or precipitates Issue_Type->In_Vivo_Formulation_Issue In Vivo Formulation Check_DMSO Is the DMSO anhydrous and of high purity? Solid_Not_Dissolving->Check_DMSO Check_Dilution_Factor Is the final concentration in the aqueous solution too high? Precipitation_Dilution->Check_Dilution_Factor Check_Vehicle_Compatibility Is the chosen in vivo vehicle appropriate for a hydrophobic compound? In_Vivo_Formulation_Issue->Check_Vehicle_Compatibility Check_DMSO->Check_DMSO Use_Sonication_Heat Have you tried sonication and gentle warming (up to 60°C)? Check_DMSO->Use_Sonication_Heat Yes Use_Sonication_Heat->Use_Sonication_Heat Adjust_pH Consider adjusting the pH of the DMSO stock to ~2 with HCl. Use_Sonication_Heat->Adjust_pH Yes Improve_Mixing Are you mixing rapidly and thoroughly during dilution? Check_Dilution_Factor->Improve_Mixing No Lower_Stock_Conc Try using a lower concentration DMSO stock and a larger volume for dilution. Check_Dilution_Factor->Lower_Stock_Conc Yes Improve_Mixing->Improve_Mixing Check_Vehicle_Compatibility->Check_Vehicle_Compatibility Optimize_CoSolvents Try optimizing the ratios of co-solvents (e.g., PEG300, Tween-80). Check_Vehicle_Compatibility->Optimize_CoSolvents Yes Use_Cyclodextrin Consider using a cyclodextrin-based formulation (e.g., SBE-β-CD). Optimize_CoSolvents->Use_Cyclodextrin

Caption: A workflow diagram for troubleshooting common solubility issues with this compound.

Issue 1: The solid this compound powder will not fully dissolve in DMSO.

  • Cause: The purity and water content of DMSO are critical. This compound has borderline solubility, and even small amounts of water in the DMSO can significantly reduce its ability to dissolve the compound.

  • Solution:

    • Ensure you are using high-purity, anhydrous DMSO. Use a fresh, sealed bottle if possible.

    • Employ mechanical assistance such as vigorous vortexing and sonication in a water bath.

    • Gently warm the solution up to 60°C.

    • As a last resort for particularly insoluble batches, consider the enhanced dissolution protocol involving acidification with HCl (Protocol 2).

Issue 2: The compound precipitates out of solution when I dilute my DMSO stock into cell culture medium or PBS.

  • Cause: This is a common issue with hydrophobic compounds. When the DMSO stock is diluted into an aqueous environment, the compound's local environment changes dramatically from a favorable organic solvent to an unfavorable aqueous one, causing it to crash out of solution.

  • Solution:

    • Lower the final concentration: The most straightforward solution is to work at a lower final concentration of this compound.

    • Optimize the dilution process: Add the DMSO stock to your aqueous medium while vortexing or stirring to ensure rapid dispersal. Avoid adding the aqueous solution directly to the small volume of DMSO stock.

    • Use a lower concentration stock: Preparing a more dilute DMSO stock (e.g., 1 mM instead of 10 mM) and adding a larger volume to your culture medium can sometimes help, as it reduces the localized concentration shock upon dilution. However, be mindful of the final DMSO concentration.

    • Incorporate a surfactant: For biochemical assays (not for cell culture unless tested for toxicity), including a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in the final buffer can help maintain solubility.

Issue 3: My in vivo formulation is cloudy or shows precipitation over time.

  • Cause: The formulation may not be optimal for the required concentration of this compound, or the components may not be compatible.

  • Solution:

    • Prepare fresh daily: It is highly recommended to prepare in vivo formulations fresh each day before administration to avoid issues with stability.

    • Optimize the vehicle: Experiment with different ratios of co-solvents. For example, you might need to increase the percentage of PEG300 or Tween-80.

    • Try an alternative vehicle: If a co-solvent system is not working, a cyclodextrin-based or oil-based formulation might be more suitable (see Protocol 4).

    • Sonication and warming: Gently warming and sonicating the final formulation can help to achieve and maintain a clear solution, but always check for stability upon cooling to body temperature.

Issue 4: I am seeing unexpected or inconsistent results in my experiments.

  • Cause: This could be due to incomplete solubilization or precipitation of the inhibitor, leading to an inaccurate effective concentration.

  • Solution:

    • Visually inspect your solutions: Before adding to your cells or animals, always visually inspect your final working solutions for any signs of precipitation or cloudiness.

    • Centrifuge your working solution: For cell culture experiments, you can centrifuge the final diluted medium at a high speed (e.g., 10,000 x g for 5 minutes) and use the supernatant. This will remove any precipitated compound, but be aware that the actual concentration will be lower than calculated.

    • Re-evaluate your stock solution: If problems persist, it may be necessary to prepare a fresh DMSO stock solution, paying close attention to the dissolution protocol.

By following these guidelines and troubleshooting steps, researchers can effectively manage the solubility challenges associated with this compound and achieve more reliable and reproducible experimental outcomes.

References

How to dissolve Usp28-IN-4 for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for dissolving and using Usp28-IN-4 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is sparingly soluble in DMSO, with reported concentrations up to 10 mg/mL.[1][2] For optimal dissolution, using newly opened, anhydrous DMSO is crucial, as hygroscopic (water-absorbing) DMSO can significantly reduce the compound's solubility.[1]

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO. Gentle warming, sonication (using an ultrasonic bath), and adjusting the pH to 2 with 1 M HCl while heating to 60°C can aid in complete dissolution, especially for higher concentrations.[1] Please refer to the detailed protocol in the "Experimental Protocols" section below.

Q3: How should I store the this compound stock solution?

A3: Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][3] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] When storing at -20°C, ensure the solution is protected from light.[1]

Q4: What is the mechanism of action for this compound?

A4: this compound is a potent and selective inhibitor of Ubiquitin-specific Protease 28 (USP28).[1][2] USP28 is a deubiquitinase enzyme that removes ubiquitin tags from substrate proteins, thereby saving them from degradation by the proteasome. A key substrate of USP28 is the oncoprotein c-Myc.[5][6][7] By inhibiting USP28, this compound prevents the deubiquitination of c-Myc, leading to its enhanced degradation and a reduction in its cellular levels.[1][8] This mechanism underlies its cytotoxic effects on cancer cells.[1][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound does not fully dissolve in DMSO. 1. Suboptimal DMSO quality: DMSO may have absorbed moisture. 2. Insufficient agitation: The compound needs energy to dissolve. 3. Concentration too high: The desired concentration exceeds the solubility limit.1. Use fresh, high-purity, anhydrous DMSO.[1] 2. Gently warm the solution, use an ultrasonic bath, and vortex to facilitate dissolution.[1] 3. Prepare a more dilute stock solution.
Precipitate forms when diluting the DMSO stock solution into aqueous cell culture media. 1. Low aqueous solubility: this compound is a hydrophobic molecule, and its solubility dramatically decreases when the DMSO concentration is lowered by dilution in aqueous media. This is a common issue for many small molecule inhibitors.[9][10] 2. High final concentration: The final concentration in the media is too high.1. Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤0.5%) to minimize solvent-induced cytotoxicity. 2. Add the DMSO stock solution to the media dropwise while vortexing or stirring to ensure rapid mixing and minimize localized high concentrations. 3. Perform a serial dilution of the stock solution in your cell culture medium to determine the maximum achievable working concentration without precipitation. 4. Do not store the diluted working solution; prepare it fresh for each experiment.
Inconsistent experimental results. 1. Stock solution degradation: Repeated freeze-thaw cycles can degrade the compound. 2. Inaccurate concentration: Potential errors during weighing or dilution.1. Aliquot the stock solution after preparation to avoid multiple freeze-thaw cycles.[1][3] 2. Carefully calibrate all equipment (balances, pipettes) and double-check calculations before preparing solutions.

Quantitative Data Summary

Parameter Value Reference
IC₅₀ (USP28) 0.04 µM[1][2][11]
Solubility in DMSO Up to 10 mg/mL (21.68 mM)[1]
Molecular Weight 461.4 g/mol [2]

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Pre-warming: Allow the this compound vial and a sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.614 mg of the compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

    • If solids persist, gently warm the solution to 37-60°C for a short period while mixing.[1]

    • Note: For concentrations at the higher end of the solubility limit (e.g., 10 mg/mL), adjusting the pH to 2 with 1 M HCl and heating to 60°C may be necessary for complete dissolution.[1]

  • Sterilization (Optional): If required for your specific application, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a sterile tube.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected (amber) sterile tubes. Store immediately at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][4]

Visualized Pathways and Workflows

USP28_cMyc_Pathway cluster_nucleus Nucleus USP28 USP28 cMyc c-Myc USP28->cMyc Deubiquitination (Stabilization) Ub_Proteasome Ubiquitin-Proteasome System cMyc->Ub_Proteasome Ubiquitination Degradation Degradation Ub_Proteasome->Degradation Usp28_IN_4 This compound Usp28_IN_4->USP28 Inhibition

Caption: this compound inhibits USP28, preventing c-Myc deubiquitination and promoting its degradation.

experimental_workflow start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve check Fully Dissolved? dissolve->check check->dissolve No aliquot Aliquot into Single-Use Tubes check->aliquot Yes store Store at -80°C or -20°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

References

Usp28-IN-4 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Usp28-IN-4, a potent and selective inhibitor of the deubiquitinase USP28. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, with a focus on the stability of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: Proper storage is critical to maintaining the stability and activity of this compound. For long-term storage of the solid compound, it is recommended to store it at 4°C and protected from light. Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is sparingly soluble in DMSO (1-10 mg/ml).[2] For cell culture experiments, it is common practice to prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted to the final working concentration in the cell culture medium. It is important to use a fresh, anhydrous grade of DMSO to prevent degradation of the compound.

Q3: My this compound precipitated when I added it to my cell culture medium. What should I do?

A3: Precipitation of small molecule inhibitors upon dilution into aqueous cell culture media is a common issue, often due to the compound's hydrophobicity. Here are a few troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to minimize solvent toxicity. However, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility for some compounds. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium.

  • Pre-warming: Gently warm the cell culture medium to 37°C before adding the inhibitor.

  • Vortexing: Vortex the diluted inhibitor solution briefly to ensure it is fully dissolved before adding it to your cells.

Q4: How stable is this compound in cell culture medium at 37°C?

Q5: What are the known cellular targets of this compound?

A5: this compound is a potent inhibitor of Ubiquitin-Specific Protease 28 (USP28) with an IC50 of 0.04 µM.[1][3][4] It shows high selectivity for USP28 over other deubiquitinases such as USP2, USP7, USP8, USP9x, UCHL3, and UCHL5.[1] However, it has been noted to also inhibit USP25 at a concentration of 5 µM.[2] USP28 is known to stabilize several oncoproteins by removing ubiquitin chains, thereby preventing their degradation by the proteasome. Key substrates of USP28 include c-Myc, c-JUN, and NOTCH1.[5][6] By inhibiting USP28, this compound promotes the degradation of these proteins.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no biological effect observed. 1. Compound Degradation: The inhibitor may have degraded due to improper storage or instability in the experimental conditions. 2. Precipitation: The compound may have precipitated out of the cell culture medium. 3. Incorrect Concentration: The final concentration of the inhibitor may be too low to elicit a response.1. Storage Check: Ensure the solid compound and DMSO stock solutions are stored according to the manufacturer's recommendations. Prepare fresh dilutions for each experiment. 2. Solubility Check: Visually inspect the diluted inhibitor solution for any precipitate before adding it to the cells. Refer to the solubility troubleshooting tips in the FAQ section. 3. Dose-Response: Perform a dose-response experiment to determine the optimal working concentration for your cell line. Published studies have used this compound in the range of 20-80 µM for downregulating c-Myc levels.[1]
High level of cell death in vehicle control. DMSO Toxicity: The final concentration of DMSO in the cell culture medium may be too high for your specific cell line.Reduce DMSO Concentration: Lower the final DMSO concentration to 0.1% or less. If a higher concentration is required for inhibitor solubility, ensure your vehicle control has the exact same DMSO concentration and consider that some level of toxicity may be unavoidable.
Variability between replicate experiments. 1. Inconsistent Compound Preparation: Variations in the dilution of the inhibitor. 2. Cell Culture Inconsistency: Differences in cell density, passage number, or growth phase.1. Standardized Preparation: Prepare a master mix of the diluted inhibitor for each experiment to ensure all wells receive the same concentration. 2. Consistent Cell Culture Practices: Use cells with a consistent passage number and seed them at a uniform density. Ensure cells are in the logarithmic growth phase at the start of the experiment.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (with and without serum)

  • 37°C incubator with 5% CO2

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Acetonitrile (ACN) and other necessary HPLC-grade solvents

  • Microcentrifuge tubes

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in 100% anhydrous DMSO to a high concentration (e.g., 10 mM).

  • Prepare Media Solutions: Dilute the this compound stock solution into your cell culture medium (both with and without serum, if applicable) to the final working concentration you intend to use in your experiments.

  • Time-Zero Sample (T=0): Immediately after preparing the media solutions, take an aliquot of each and store it at -80°C. This will serve as your time-zero reference.

  • Incubation: Incubate the remaining media solutions at 37°C in a 5% CO2 incubator.

  • Time-Point Sampling: At various time points (e.g., 2, 4, 8, 12, 24, 48, 72 hours), collect aliquots from each of the incubated media solutions and store them at -80°C.

  • Sample Preparation for HPLC:

    • Thaw all samples (including the T=0 sample).

    • To precipitate proteins that may interfere with the analysis, add a cold organic solvent like acetonitrile (ACN) in a 1:2 ratio (sample:ACN).

    • Vortex and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for HPLC analysis.

  • HPLC Analysis:

    • Develop an appropriate HPLC method to separate this compound from other components in the medium. This will involve optimizing the mobile phase composition and gradient.

    • Inject the prepared samples onto the HPLC system.

    • Monitor the peak corresponding to this compound and record its area.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time to determine its stability profile.

Visualizations

Signaling Pathway of USP28 and its Inhibition by this compound

USP28_Pathway cluster_ub Ubiquitination cluster_protein Protein Degradation cluster_dub Deubiquitination cluster_inhibitor Inhibition E3_Ligase E3 Ligase (e.g., FBW7) Ub_Oncoproteins Ubiquitinated Oncoproteins E3_Ligase->Ub_Oncoproteins + Ub Ub Ubiquitin Ub->E3_Ligase Oncoproteins Oncogenic Substrates (c-Myc, c-JUN, NOTCH1) Oncoproteins->Ub_Oncoproteins Ub_Oncoproteins->Oncoproteins - Ub Proteasome Proteasome Ub_Oncoproteins->Proteasome Degradation Degradation Proteasome->Degradation USP28 USP28 USP28->Oncoproteins Stabilization Usp28_IN_4 This compound Usp28_IN_4->USP28 Inhibits

Caption: The signaling pathway of USP28-mediated protein stabilization and its inhibition by this compound.

Experimental Workflow for Assessing this compound Stability

Stability_Workflow Start Start: Prepare this compound in Cell Culture Medium T0_Sample Collect T=0 Sample (Store at -80°C) Start->T0_Sample Incubate Incubate Medium at 37°C Start->Incubate Protein_Precipitation Protein Precipitation (with cold ACN) T0_Sample->Protein_Precipitation Time_Points Collect Samples at Various Time Points (Store at -80°C) Incubate->Time_Points Time_Points->Protein_Precipitation Centrifuge Centrifuge to Pellet Debris Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Analysis Supernatant->HPLC Data_Analysis Data Analysis: Calculate % Remaining HPLC->Data_Analysis End End: Determine Stability Profile Data_Analysis->End

Caption: A generalized workflow for determining the stability of this compound in cell culture media using HPLC.

Logical Relationship for Troubleshooting Inconsistent Results

Troubleshooting_Logic Problem Inconsistent/No Biological Effect Check_Storage Check Compound Storage (Solid & Stock Solution) Problem->Check_Storage Check_Solubility Visually Inspect for Precipitation Problem->Check_Solubility Check_Concentration Verify Final Concentration (Perform Dose-Response) Problem->Check_Concentration Check_Vehicle_Control Assess Vehicle Control for Toxicity Problem->Check_Vehicle_Control Check_Cell_Culture Review Cell Culture Practices (Passage, Density) Problem->Check_Cell_Culture Solution_Storage Solution: Use Freshly Prepared Aliquots Check_Storage->Solution_Storage Solution_Solubility Solution: Optimize Dilution (e.g., Serial Dilution) Check_Solubility->Solution_Solubility Solution_Concentration Solution: Adjust Concentration Based on Dose-Response Check_Concentration->Solution_Concentration Solution_Vehicle Solution: Lower Final DMSO Concentration Check_Vehicle_Control->Solution_Vehicle Solution_Cells Solution: Standardize Cell Handling Check_Cell_Culture->Solution_Cells

Caption: A troubleshooting decision tree for addressing inconsistent experimental outcomes with this compound.

References

Technical Support Center: Usp28-IN-4 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Usp28-IN-4 in western blotting experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 28 (USP28).[1][2] USP28 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby preventing their degradation by the proteasome.[3][4] By inhibiting USP28, this compound promotes the ubiquitination and subsequent degradation of USP28 target proteins.[1][5]

Q2: What is the primary application of this compound in cancer research?

This compound is primarily used to study the role of USP28 in cancer biology. A key substrate of USP28 is the oncoprotein c-Myc.[3][4][6] this compound treatment leads to the dose-dependent downregulation of c-Myc protein levels in cancer cell lines, making it a valuable tool for investigating c-Myc-driven tumorigenesis.[1]

Q3: What are the known substrates of USP28 that might be affected by this compound treatment?

Besides c-Myc, USP28 has been shown to stabilize other proteins involved in cancer and cellular homeostasis. These include:

  • c-JUN[3]

  • NOTCH1[3]

  • LSD1

  • Ankyrin-1/2[1]

Researchers should consider that the levels of these proteins may also be altered following this compound treatment.

Q4: What are the recommended treatment conditions for this compound in cell culture for western blot analysis?

Based on published data, the following conditions have been shown to be effective for downregulating c-Myc in human colorectal cancer cell lines (HCT116 and Ls174T):

  • Concentration Range: 20 µM to 80 µM[1]

  • Incubation Time: 24 hours[1]

It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.

Troubleshooting Guide for this compound Western Blot Results

This guide addresses common issues encountered during western blot analysis following this compound treatment.

ProblemPossible CauseRecommended Solution
No decrease in c-Myc (or other substrate) protein levels after this compound treatment. Inactive this compound: Improper storage or handling may have led to the degradation of the inhibitor.Ensure this compound is stored at 4°C (short-term) or -20°C to -80°C in a suitable solvent (e.g., DMSO) for long-term storage, protected from light.[1] Prepare fresh dilutions for each experiment.
Suboptimal Treatment Conditions: The concentration or duration of the inhibitor treatment may be insufficient for the target cell line.Perform a dose-response experiment with a broader concentration range (e.g., 10 µM to 100 µM) and a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal conditions.
Low USP28 Expression in the Cell Line: The target cell line may not express sufficient levels of USP28 for the inhibitor to have a significant effect on substrate stability.Verify USP28 expression in your cell line of interest by western blot or qPCR. Consider using a positive control cell line known to express USP28.
Inefficient Protein Extraction: Incomplete cell lysis can result in the loss of target protein.Use a lysis buffer containing protease inhibitors to prevent protein degradation.[7][8] Ensure complete cell lysis by sonication or other appropriate methods.[9][10]
Weak or no signal for the target protein (e.g., c-Myc) in both control and treated samples. Low Protein Abundance: The target protein may be expressed at low levels in the chosen cell line.Increase the amount of protein loaded onto the gel.[7] Consider using a more sensitive detection reagent.
Poor Antibody Quality: The primary antibody may have low affinity or be non-specific.Use a validated antibody for your target protein. Check the antibody datasheet for recommended dilutions and positive control suggestions.[11]
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may be incomplete.Confirm successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of your target protein.
High background on the western blot membrane. Inadequate Blocking: The blocking step may not be sufficient to prevent non-specific antibody binding.Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).
Antibody Concentration Too High: Excessive primary or secondary antibody concentration can lead to high background.Optimize antibody concentrations by performing a titration experiment.
Appearance of non-specific bands. Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins in the lysate.Use a more specific antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity.
Protein Degradation: The sample may contain degradation products of the target protein.Always use fresh samples and add protease inhibitors to the lysis buffer.[8]

Experimental Protocols

Cell Lysis and Protein Extraction for Western Blot
  • After treating cells with this compound or vehicle control, wash the cells with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Western Blotting
  • Denature 20-40 µg of protein extract by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10-15 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

USP28 Signaling Pathway

USP28_Signaling_Pathway cluster_ubiquitination Ubiquitination & Degradation E3_Ligase E3 Ligase (e.g., FBW7) Proteasome Proteasome E3_Ligase->Proteasome Ub Substrate Substrate Protein (e.g., c-Myc, c-JUN, NOTCH1) E3_Ligase->Substrate Adds Ubiquitin USP28 USP28 USP28->Substrate Removes Ubiquitin Substrate->Proteasome Usp28_IN_4 This compound Usp28_IN_4->USP28

Caption: The role of USP28 in protein stability and the inhibitory action of this compound.

Western Blot Workflow for this compound Analysis

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (this compound or Vehicle) Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: A step-by-step workflow for western blot analysis of this compound treated samples.

Troubleshooting Logic for No c-Myc Degradation

Troubleshooting_Logic Start Problem: No c-Myc degradation observed Check_Inhibitor Is this compound active and at the correct concentration? Start->Check_Inhibitor Check_Treatment Are treatment time and conditions optimal? Check_Inhibitor->Check_Treatment Yes Sol_Inhibitor Solution: Use fresh inhibitor stock, perform dose-response. Check_Inhibitor->Sol_Inhibitor No Check_WB Is the western blot protocol optimized? Check_Treatment->Check_WB Yes Sol_Treatment Solution: Perform a time-course experiment. Check_Treatment->Sol_Treatment No Check_Cell_Line Does the cell line express USP28? Check_WB->Check_Cell_Line Yes Sol_WB Solution: Review antibody, loading, and transfer steps. Check_WB->Sol_WB No Sol_Cell_Line Solution: Verify USP28 expression or use a different cell line. Check_Cell_Line->Sol_Cell_Line No

Caption: A logical workflow for troubleshooting the absence of c-Myc degradation.

References

Optimizing Usp28-IN-4 Concentration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Usp28-IN-4. Here, you will find detailed experimental protocols, data presentation tables, and visualizations to assist in optimizing this compound concentration for generating accurate dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of Ubiquitin-Specific Protease 28 (USP28).[1] USP28 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby preventing their degradation by the proteasome.[2] A key substrate of USP28 is the oncoprotein c-Myc.[1] By inhibiting USP28, this compound promotes the ubiquitination and subsequent degradation of c-Myc, leading to reduced cancer cell proliferation.[1]

Q2: What is a typical starting concentration range for a dose-response experiment with this compound?

A2: Based on published data, a broad starting range of 0.1 µM to 100 µM is recommended for initial dose-response experiments in cell-based assays. More specifically, effects on c-Myc degradation have been observed in the 20-80 µM range in colorectal cancer cell lines HCT116 and Ls174T.[1] Inhibition of colony formation has been reported at concentrations of 12.5 µM and 15 µM in the same cell lines.[1]

Q3: The biochemical IC50 of this compound is reported to be 0.04 µM, but the effective concentrations in cellular assays are much higher. Why is there a discrepancy?

A3: It is common for the half-maximal inhibitory concentration (IC50) determined in a biochemical assay (using purified protein) to be significantly lower than the effective concentration in a cellular context. This discrepancy can be attributed to several factors, including:

  • Cellular permeability: The compound must cross the cell membrane to reach its intracellular target.

  • Intracellular ATP concentrations: Many inhibitors compete with ATP for binding to their target. The high physiological concentrations of ATP inside a cell can reduce the apparent potency of an inhibitor compared to a biochemical assay with lower ATP levels.

  • Off-target binding and metabolism: The compound may bind to other cellular components or be metabolized, reducing its free concentration available to bind to USP28.

Q4: How long should I treat my cells with this compound before observing an effect?

A4: The optimal treatment time depends on the endpoint being measured.

  • Target Engagement (c-Myc degradation): A reduction in c-Myc protein levels can be observed as early as 24 hours after treatment.[1]

  • Cell Viability/Proliferation: Effects on cell viability and colony formation are typically measured after longer incubation periods, such as 48 to 72 hours or even longer for colony formation assays (e.g., 3 days).[1] It is recommended to perform a time-course experiment to determine the optimal endpoint for your specific cell line and assay.

Q5: I am not observing the expected decrease in c-Myc levels after treatment with this compound. What are some potential reasons?

A5: Several factors could contribute to a lack of c-Myc degradation:

  • Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. Try a broader concentration range in your next experiment.

  • Insufficient Treatment Time: 24 hours is a general guideline. The kinetics of c-Myc turnover can vary between cell lines. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal treatment duration.

  • Cell Line Resistance: Some cell lines may have intrinsic resistance mechanisms or lower dependence on the USP28/c-Myc axis.

  • Compound Stability: Ensure that your stock solution of this compound is properly stored (aliquoted and kept at -20°C or -80°C, protected from light) to prevent degradation.[1]

  • Western Blotting Issues: Verify your Western blotting protocol, including the primary antibody for c-Myc and the loading control.

Data Presentation

Table 1: Reported Cellular Effects of this compound

Cell Line(s)Assay TypeConcentration RangeTreatment DurationObserved EffectCitation(s)
HCT116, Ls174TWestern Blot20-80 µM24 hoursDose-dependent downregulation of c-Myc[1]
HCT116, Ls174TColony Formation12.5 µM, 15 µM3 daysInhibition of colony formation[1]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for Dose-Response Curve Generation
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X stock solution of this compound in your cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., starting from 200 µM down to 0.1 µM in 2-fold dilutions).

    • Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO₂ until a purple precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for c-Myc Degradation
  • Cell Lysis:

    • After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against c-Myc (follow manufacturer's recommended dilution) overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Treatment:

    • Treat intact cells with this compound at a desired concentration (and a vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis and Centrifugation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the aggregated proteins.

  • Protein Analysis:

    • Collect the supernatant (soluble fraction) and analyze the protein levels of USP28 by Western blotting as described in Protocol 2.

  • Data Analysis:

    • Quantify the band intensities for USP28 at each temperature for both the treated and vehicle control samples.

    • Plot the relative amount of soluble USP28 against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

USP28_Signaling_Pathway cluster_0 Ubiquitin-Proteasome System Proteasome Proteasome c-Myc c-Myc c-Myc->Proteasome Degradation Cell_Proliferation Cancer Cell Proliferation c-Myc->Cell_Proliferation Promotes Ub Ubiquitin Ub->c-Myc Ubiquitination USP28 USP28 USP28->c-Myc Deubiquitination (Stabilization) Usp28_IN_4 This compound Usp28_IN_4->USP28 Inhibition

Caption: USP28 signaling pathway and the mechanism of action of this compound.

Dose_Response_Workflow cluster_0 Cell-Based Assays cluster_1 Target Engagement cluster_2 Data Analysis Cell_Seeding Seed Cells Compound_Treatment Treat with this compound (Dose Range) Cell_Seeding->Compound_Treatment Incubation Incubate (e.g., 48-72h) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Normalization Normalize Data Viability_Assay->Data_Normalization Target_Treatment Treat with this compound Target_Incubation Incubate (e.g., 24h) Target_Treatment->Target_Incubation Western_Blot Western Blot (c-Myc levels) Target_Incubation->Western_Blot CETSA CETSA (USP28 stability) Target_Incubation->CETSA Curve_Fitting Dose-Response Curve Fitting Data_Normalization->Curve_Fitting IC50_Determination Determine IC50 Curve_Fitting->IC50_Determination

Caption: Experimental workflow for dose-response curve generation and target validation.

Troubleshooting_Tree Start No or Weak Effect Observed Check_Concentration Is the concentration range appropriate? Start->Check_Concentration Check_Time Is the treatment duration sufficient? Check_Concentration->Check_Time Yes Increase_Concentration Broaden concentration range Check_Concentration->Increase_Concentration No Check_Compound Is the compound stock viable? Check_Time->Check_Compound Yes Time_Course Perform a time-course experiment Check_Time->Time_Course No Check_Assay Is the assay performing correctly? Check_Compound->Check_Assay Yes New_Stock Prepare fresh stock solution Check_Compound->New_Stock No Consider_Resistance Could the cell line be resistant? Check_Assay->Consider_Resistance Yes Validate_Assay Run positive and negative controls Check_Assay->Validate_Assay No Alternative_Cell_Line Test in a different cell line Consider_Resistance->Alternative_Cell_Line

Caption: Troubleshooting decision tree for unexpected experimental outcomes.

References

Usp28-IN-4 off-target effects on USP25

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of Usp28-IN-4 on USP25. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor of Ubiquitin-Specific Peptidase 28 (USP28). It exhibits potent inhibitory activity against USP28 with a reported IC50 value of 0.04 μM.[1] USP28 is a deubiquitinating enzyme (DUB) that plays a crucial role in stabilizing various oncoproteins, making it an attractive target in cancer therapy.

Q2: Does this compound have off-target effects on USP25?

While specific quantitative data for the inhibition of USP25 by this compound is not consistently reported in the public domain, there is substantial evidence to suggest a high likelihood of off-target activity against USP25. USP28 and USP25 are closely related homologs, sharing a high degree of sequence and structural similarity in their catalytic domains, particularly at the inhibitor binding sites.[2] Several other potent USP28 inhibitors have been characterized as dual inhibitors of both USP25 and USP28.[3][4][5][6]

Q3: Why is there a high potential for this compound to inhibit USP25?

The cross-reactivity of inhibitors between USP28 and USP25 stems from the highly conserved nature of the pocket where these small molecules bind.[2] Structural analyses of USP28 and USP25 in complex with dual inhibitors have revealed that the binding cleft is nearly identical between the two enzymes. This structural similarity makes it challenging to develop highly selective inhibitors.

Q4: What are the implications of dual USP28/USP25 inhibition in my experiments?

Inhibition of USP25 can have significant biological consequences that may confound the interpretation of experimental results aimed at studying USP28-specific functions. USP25 is involved in various cellular processes, including immune signaling. Therefore, any observed phenotype when using this compound could be a result of inhibiting USP28, USP25, or both. It is crucial to design experiments that can dissect these possibilities.

Troubleshooting Guide

Issue 1: Observing a phenotype that is inconsistent with known USP28 function.

  • Possible Cause: The observed effect may be due to the inhibition of USP25.

  • Troubleshooting Steps:

    • Validate with a structurally different USP28 inhibitor: If possible, use a USP28 inhibitor with a different chemical scaffold that has a known selectivity profile. If the phenotype persists, it is more likely to be an on-target effect of USP28 inhibition.

    • USP25 Knockdown/Knockout: In a cell-based model, perform experiments in cells where USP25 has been genetically depleted (e.g., using siRNA, shRNA, or CRISPR). If the phenotype observed with this compound is diminished or absent in USP25-depleted cells, it strongly suggests an off-target effect.

    • Rescue Experiment: If a known substrate of USP25 is affected by this compound treatment, attempt a rescue experiment by overexpressing a catalytically inactive form of USP25 to see if the phenotype can be reversed.

Issue 2: Difficulty in rationalizing the dose-response curve.

  • Possible Cause: The dose-response curve may be a composite of the inhibition of both USP28 and USP25, which may have different sensitivities to the inhibitor.

  • Troubleshooting Steps:

    • Determine IC50 for USP25: If feasible, perform an in vitro deubiquitinase assay to determine the IC50 of this compound against USP25. This will provide quantitative data on its potency against the potential off-target.

    • Correlate with Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to assess the engagement of both USP28 and USP25 by this compound in cells at different concentrations.

Quantitative Data

The following tables summarize the inhibitory activity of this compound and other relevant dual USP28/USP25 inhibitors.

Table 1: Inhibitory Activity of this compound

TargetIC50 (μM)Selectivity Notes
USP280.04[1]High selectivity reported over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5.[1] Data for USP25 is not specified.
USP25Not ReportedHigh potential for inhibition due to homology with USP28.

Table 2: Inhibitory Activity of Other Dual USP28/USP25 Inhibitors

InhibitorUSP28 IC50 (μM)USP25 IC50 (μM)Reference
AZ10.70.62[6]
AZ20.90.9[5]
Vismodegib4.411.42[7][8]

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 461.36 g/mol
Formula C22H18Cl2N2O3S
Appearance Solid
Solubility DMSO: 10 mg/mL (21.68 mM)

Experimental Protocols

Protocol 1: In Vitro Deubiquitinase (DUB) Assay for IC50 Determination

This protocol describes a general method to determine the IC50 of an inhibitor against a purified DUB enzyme using a fluorogenic substrate.

Materials:

  • Purified recombinant human USP28 and USP25 enzymes.

  • This compound inhibitor.

  • Fluorogenic substrate (e.g., Ubiquitin-AMC or Ubiquitin-Rhodamine110).

  • Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20).

  • 384-well black assay plates.

  • Plate reader capable of fluorescence measurement.

Method:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • Add a fixed concentration of purified USP28 or USP25 enzyme to each well of the 384-well plate.

  • Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and pre-incubate for 15-30 minutes at room temperature.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Calculate the initial reaction rates (V) for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) plate Prepare Assay Plate reagents->plate Dispense preincubation Pre-incubate Enzyme and Inhibitor plate->preincubation reaction Initiate Reaction with Substrate preincubation->reaction measurement Measure Fluorescence reaction->measurement rate_calc Calculate Reaction Rates measurement->rate_calc ic50_calc Determine IC50 rate_calc->ic50_calc

Caption: Workflow for IC50 determination of this compound.

signaling_pathway cluster_usp28 USP28 Pathway cluster_usp25 Potential USP25 Off-Target Pathway USP28 USP28 cMyc c-Myc USP28->cMyc Deubiquitinates (Stabilizes) CellCycle Cell Cycle Progression cMyc->CellCycle Promotes USP25 USP25 ImmuneSignal Immune Signaling USP25->ImmuneSignal Regulates Usp28_IN_4 This compound Usp28_IN_4->USP28 Inhibits Usp28_IN_4->USP25 Potentially Inhibits

Caption: this compound mechanism and potential off-target pathway.

References

Usp28-IN-4 not showing expected phenotype

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers using the USP28 inhibitor, USP28-IN-4, who are not observing the expected experimental phenotype.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological effect?

This compound is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28).[1][2]

  • Mechanism of Action: USP28 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from specific substrate proteins, thereby rescuing them from degradation by the proteasome. USP28 has been shown to stabilize numerous oncoproteins critical for cancer cell proliferation and survival, including c-Myc, c-JUN, NOTCH1, and ΔNp63.[3][4][5][6]

  • Expected Phenotype: By inhibiting USP28, this compound is expected to prevent the deubiquitination of these oncoproteins, leading to their degradation.[2] This should result in dose-dependent cytotoxicity, reduced cell proliferation, and inhibition of colony formation in cancer cell lines that rely on these signaling pathways.[2][7] This effect is particularly pronounced in tumor types such as colorectal cancer and lung squamous cell carcinoma.[8][9][10]

USP28_Signaling_Pathway Diagram of the USP28 signaling pathway. cluster_proteasome Ubiquitin-Proteasome System cluster_proteins Oncoproteins Proteasome Proteasomal Degradation cMyc c-Myc cMyc->Proteasome Degradation FBW7 FBW7 (E3 Ligase) cMyc->FBW7 Phosphorylation-dependent recognition cJun c-JUN cJun->Proteasome Degradation cJun->FBW7 Phosphorylation-dependent recognition Notch1 NOTCH1 Notch1->Proteasome Degradation Notch1->FBW7 Phosphorylation-dependent recognition FBW7->cMyc Adds Ubiquitin (Tag for Degradation) FBW7->cJun Adds Ubiquitin (Tag for Degradation) FBW7->Notch1 Adds Ubiquitin (Tag for Degradation) USP28 USP28 (Deubiquitinase) USP28->cMyc Removes Ubiquitin (Stabilizes Protein) USP28->cJun Removes Ubiquitin (Stabilizes Protein) USP28->Notch1 Removes Ubiquitin (Stabilizes Protein) Inhibitor This compound Inhibitor->USP28 Inhibition

Caption: USP28 counteracts the E3 ligase FBW7 to stabilize oncoproteins like c-Myc.

Q2: I'm not observing the expected cytotoxicity with this compound. What are the common causes and how can I troubleshoot?

Failure to observe the expected phenotype, such as reduced cell viability or proliferation, can stem from several factors related to the compound, experimental design, or the biological model system. Follow this troubleshooting workflow.

Caption: A stepwise guide to troubleshooting experiments with this compound.

Troubleshooting in Detail

Compound Integrity
  • Storage and Handling: this compound stock solutions should be stored at -80°C for long-term (months) or -20°C for short-term (weeks) and protected from light.[2] Repeated freeze-thaw cycles can degrade the compound and should be avoided by preparing single-use aliquots.

  • Solubility: Ensure the compound is fully dissolved in the solvent (typically DMSO). When diluting into aqueous culture media, ensure the final DMSO concentration is non-toxic to your cells (generally <0.5%) and that the compound does not precipitate.

Experimental Design
  • Concentration Range: The reported IC₅₀ for this compound is 0.04 µM in biochemical assays.[1][2] However, cellular assays often require higher concentrations to achieve a biological effect. Studies have used concentrations ranging from 12.5 µM to 80 µM to inhibit colony formation and induce c-Myc degradation.[2] It is critical to perform a dose-response curve across a wide range (e.g., 0.1 µM to 100 µM) to determine the effective concentration in your specific cell line.

  • Treatment Duration: Effects on protein levels (like c-Myc degradation) can often be observed within 24 hours.[2] However, downstream phenotypic effects like changes in cell viability or proliferation may require longer incubation periods of 48 to 72 hours or more.[2]

  • Cell Density: The initial cell seeding density is crucial. Cells should be in the logarithmic growth phase during treatment. If cells are too sparse, the effect may be minimal. If they become over-confluent before the end of the experiment, contact inhibition can mask the anti-proliferative effects of the drug.

Cell Line Selection
  • Target Dependency: The primary driver of this compound's effect is the degradation of USP28 substrates. Therefore, the chosen cell line should be dependent on one of these oncoproteins (e.g., have a MYC amplification). Cell lines not driven by USP28-stabilized proteins may be inherently resistant.

  • Expression Levels: Confirm that your cell line expresses USP28. Low or absent expression will result in a lack of response to the inhibitor.

  • Use a Positive Control: If possible, test this compound in a cell line reported to be sensitive, such as the human colorectal cancer cell lines HCT116 or Ls174T, to validate your compound stock and experimental setup.[2]

Q3: How can I confirm that this compound is active and engaging its target in my cells?

The most direct way to verify target engagement is to measure the levels of a known USP28 substrate. The degradation of the c-Myc oncoprotein is a well-established downstream marker of USP28 inhibition.[2][4]

Verification Experiment: Western Blot for c-Myc

  • Treat: Plate your cells and treat them with this compound (e.g., at 20, 40, and 80 µM) and a vehicle control (DMSO) for 24 hours.[2]

  • Lyse: Harvest the cells and prepare protein lysates.

  • Analyze: Perform a standard Western blot analysis using a primary antibody specific for c-Myc. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Expected Result: A dose-dependent decrease in the c-Myc protein band in the this compound treated samples compared to the vehicle control indicates successful target engagement.[2]

Data Summary & Protocols

Key Experimental Parameters for this compound
ParameterValueSource
Biochemical IC₅₀ 0.04 µM[1][2]
Cellular Conc. (Colony Formation) 12.5 µM (Ls174T) - 15 µM (HCT116)[2]
Cellular Conc. (c-Myc Degradation) 20 - 80 µM (HCT116)[2]
Recommended Solvent DMSON/A
Stock Solution Storage -80°C (6 months); -20°C (1 month)[2]
Typical Treatment (Protein) 24 hours[2]
Typical Treatment (Viability) 48 - 72 hours[2]
Detailed Protocol: Cell Viability (MTS/MTT) Assay

This protocol provides a general framework for assessing the cytotoxic/cytostatic effects of this compound.

  • Cell Plating:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 18-24 hours to allow cells to attach and resume growth.

  • Compound Preparation:

    • Prepare a 2X working concentration stock of this compound by serial dilution in culture medium. For a final concentration range of 0.1 to 100 µM, you would prepare 2X stocks from 0.2 to 200 µM.

    • Include a vehicle control (DMSO) at the highest equivalent concentration.

  • Cell Treatment:

    • Carefully add 100 µL of the 2X compound dilutions to the corresponding wells of the 96-well plate containing cells. This brings the final volume to 200 µL and the compound to its 1X final concentration.

    • Include "media only" wells for a blank control and "cells + vehicle" wells for a 100% viability control.

    • Perform each treatment in triplicate or quadruplicate.

  • Incubation:

    • Incubate the plate for your desired time point (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment (MTS Example):

    • Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

    • Incubate for 1-4 hours at 37°C, or until a color change is apparent.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "media only" blank from all other values.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells.

    • Plot the percentage of cell viability versus the log of the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.

References

Usp28-IN-4 degradation or inactivation during experiment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for USP28-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experiments and to troubleshoot potential issues related to its stability and activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28). USP28 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby preventing their degradation by the proteasome.[1] A key substrate of USP28 is the oncoprotein c-Myc. By inhibiting USP28, this compound promotes the ubiquitination and subsequent degradation of c-Myc, leading to reduced cancer cell proliferation.[2][3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term storage, this compound powder should be kept at -20°C. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to protect the stock solution from light and to aliquot it to avoid repeated freeze-thaw cycles, which can lead to degradation.[2]

Q3: What is the solubility of this compound?

A3: this compound is soluble in DMSO. For specific concentrations, please refer to the manufacturer's product data sheet. When preparing aqueous solutions for experiments, it is crucial to ensure that the final concentration of DMSO is compatible with your experimental system and that the inhibitor does not precipitate.

Q4: What are the known off-target effects of this compound?

A4: this compound is highly selective for USP28. However, like many small molecule inhibitors, it may have some cross-reactivity with closely related enzymes. It has been shown to have some activity against USP25, a close homolog of USP28.[4] Researchers should consider including appropriate controls to account for potential off-target effects in their experiments.

Troubleshooting Guide: this compound Degradation or Inactivation

This guide addresses common issues that may lead to the apparent degradation or inactivation of this compound during an experiment.

Issue 1: Reduced or no activity of this compound observed in a cell-based assay.

Potential Cause Troubleshooting Steps
Compound Degradation 1. Verify Storage Conditions: Ensure the solid compound and DMSO stock solutions have been stored at the recommended temperatures and protected from light.[2] 2. Freshly Prepare Working Solutions: Prepare working dilutions in your cell culture medium immediately before use. Avoid storing the inhibitor in aqueous solutions for extended periods. 3. Consider Hydrolysis: this compound contains a benzamide moiety, which can be susceptible to hydrolysis, especially at non-neutral pH.[5][6][7][8] Ensure the pH of your experimental buffer or medium is within a stable range (typically pH 6-8).
Solubility Issues 1. Check for Precipitation: After diluting the DMSO stock into your aqueous experimental medium, visually inspect for any precipitate. Centrifuge the solution and check for a pellet. 2. Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (typically <0.5%) to maintain compound solubility and minimize solvent-induced cellular stress. 3. Use of Surfactants: In some cases, a small amount of a biocompatible surfactant (e.g., Pluronic F-68) can help maintain the solubility of hydrophobic compounds in aqueous media.
Experimental Setup 1. Adsorption to Plastics: Small molecules can adsorb to plastic surfaces of labware, reducing the effective concentration.[9][10][11][12] Consider using low-adhesion microplates or pre-incubating plates with a blocking agent like bovine serum albumin (BSA). 2. Cellular Metabolism: Cells can metabolize small molecule inhibitors, leading to their inactivation.[13][14][15] This can be assessed by measuring the compound's concentration in the culture medium over time using techniques like LC-MS. 3. Incorrect Dosing: Double-check all calculations for dilutions and final concentrations.
Cellular Response 1. Cell Line Sensitivity: Different cell lines may have varying sensitivity to USP28 inhibition due to differences in their dependence on the USP28 pathway. 2. Confirm Target Engagement: If possible, use a downstream biomarker to confirm that this compound is engaging its target. A common method is to measure the levels of c-Myc protein by Western blot, which should decrease upon effective USP28 inhibition.[2]

Quantitative Data Summary

Parameter Value Reference
IC50 for USP28 0.04 µM[2]
Selectivity High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5[2]

Key Experimental Protocol: c-Myc Degradation Assay

This protocol outlines a general procedure to assess the effect of this compound on the stability of its substrate, c-Myc.

1. Cell Culture and Treatment:

  • Plate your chosen cancer cell line (e.g., HCT116) at an appropriate density and allow them to adhere overnight.

  • Prepare fresh dilutions of this compound in cell culture medium from a DMSO stock. Include a vehicle control (DMSO only).

  • Treat the cells with a range of this compound concentrations (e.g., 20-80 µM) for a specified time (e.g., 24 hours).[2]

2. Protein Synthesis Inhibition (Optional but Recommended):

  • To directly measure protein half-life, treat the cells with a protein synthesis inhibitor like cycloheximide (CHX) in the presence or absence of this compound.

  • Harvest cell lysates at different time points after CHX addition (e.g., 0, 2, 4, 8 hours).

3. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a standard method like the BCA assay.

4. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with a primary antibody against c-Myc. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities for c-Myc and the loading control.

  • Normalize the c-Myc signal to the loading control.

  • For CHX chase experiments, plot the normalized c-Myc levels against time to determine the half-life of c-Myc in the presence and absence of this compound.

Visualizations

Signaling Pathway of USP28 and c-Myc

USP28_cMyc_Pathway cluster_ub Ubiquitination cluster_deub Deubiquitination cluster_prot Proteasomal Degradation FBW7 FBW7 (E3 Ligase) cMyc_Ub Ub-c-Myc FBW7->cMyc_Ub ubiquitinates Ub Ubiquitin USP28 USP28 cMyc c-Myc USP28->cMyc Proteasome Proteasome Degraded_cMyc Degraded c-Myc Proteasome->Degraded_cMyc cMyc->FBW7 recognizes cMyc_Ub->USP28 deubiquitinates cMyc_Ub->Proteasome targets for degradation USP28_IN_4 This compound USP28_IN_4->USP28 inhibits

Caption: USP28 counteracts FBW7-mediated ubiquitination to stabilize c-Myc.

Experimental Workflow for Troubleshooting this compound Inactivity

Troubleshooting_Workflow Start Experiment Shows No/Low This compound Activity Check_Storage Verify Compound Storage (-20°C solid, -80°C stock) Start->Check_Storage Prep_Fresh Prepare Fresh Working Solutions from Stock Check_Storage->Prep_Fresh Check_Solubility Visually Inspect for Precipitation in Media Prep_Fresh->Check_Solubility Optimize_DMSO Ensure Final DMSO Concentration is Low (<0.5%) Check_Solubility->Optimize_DMSO Positive_Control Include a Known Positive Control (if available) Optimize_DMSO->Positive_Control Assess_Biomarker Measure Downstream Biomarker (e.g., c-Myc degradation) Positive_Control->Assess_Biomarker Consider_Adsorption Consider Adsorption to Plasticware (Use low-adhesion plates) Assess_Biomarker->Consider_Adsorption If still no activity Investigate_Metabolism Investigate Potential Cellular Metabolism of the Inhibitor Consider_Adsorption->Investigate_Metabolism Consult_Supplier Contact Supplier for Lot-Specific QC Data Investigate_Metabolism->Consult_Supplier

Caption: A logical workflow for troubleshooting this compound inactivity.

References

Why is my Usp28-IN-4 not inhibiting c-Myc?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Usp28-IN-4. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during experiments with this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound on c-Myc?

This compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 28 (USP28).[1][2] USP28 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby preventing their degradation by the proteasome.[3] One of the key substrates of USP28 is the oncoprotein c-Myc.[3][4] By inhibiting USP28, this compound prevents the deubiquitination of c-Myc, leading to its increased ubiquitination and subsequent degradation. This ultimately results in the downregulation of cellular c-Myc protein levels.[1][5]

Troubleshooting Guide: Why is my this compound not inhibiting c-Myc?

This guide provides a step-by-step approach to identify and resolve potential issues when you do not observe the expected decrease in c-Myc levels after treating your cells with this compound.

Step 1: Verify Inhibitor Integrity and Activity

The first step is to ensure that the inhibitor itself is viable and correctly prepared.

Q2: How can I be sure my this compound is active?

  • Proper Storage and Handling: this compound is typically stored as a powder at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years). Once dissolved in a solvent like DMSO, stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][6] Avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Solubility Issues: this compound is sparingly soluble in DMSO (1-10 mg/mL).[7] Ensure that the inhibitor is fully dissolved in the stock solution and does not precipitate when diluted into your cell culture medium. Precipitation can significantly lower the effective concentration of the inhibitor.

  • Positive Control: To confirm the activity of your batch of this compound, it is advisable to use a positive control cell line in which the inhibitor has been shown to be effective, such as HCT116 or Ls174T colorectal cancer cells.[1][5]

Step 2: Optimize Experimental Parameters

If you have confirmed the integrity of your inhibitor, the next step is to review your experimental setup.

Q3: Am I using the correct concentration and incubation time for this compound?

The optimal concentration and incubation time for this compound can vary significantly between cell lines.

  • Concentration Range: For HCT116 cells, a dose-dependent downregulation of c-Myc has been observed with concentrations ranging from 30 µM to 80 µM after 24 hours.[1][5] For Ls174T cells, the effective concentration range is between 20 µM and 60 µM for the same duration.[1][5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Incubation Time: A 24-hour incubation period is a good starting point for observing c-Myc downregulation.[1][5] However, the half-life of c-Myc is short, so effects may be visible at earlier time points. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal treatment duration.

Quantitative Data Summary

InhibitorTargetCell LineAssayIC50 / Effective ConcentrationReference
This compoundUSP28-Enzymatic Assay0.04 µM[1]
This compoundc-Myc downregulationHCT116Western Blot30-80 µM (24h)[1][5]
This compoundc-Myc downregulationLs174TWestern Blot20-60 µM (24h)[1][5]
AZ1USP28 / USP25-Enzymatic Assay0.7 µM / 0.62 µM[8]
VismodegibUSP28-Enzymatic Assay4.41 ± 1.08 μM[9]
Step 3: Consider Biological Factors

If your experimental parameters are optimized and the inhibitor is active, the lack of c-Myc inhibition could be due to the specific biology of your cell line.

Q4: Could my cells have alternative pathways for c-Myc regulation?

Yes, the regulation of c-Myc stability is complex and involves multiple E3 ubiquitin ligases and deubiquitinases.

  • Fbw7-Independent Degradation: While the Usp28/Fbw7 axis is a major regulator of c-Myc stability, other E3 ligases such as Skp2 can mediate c-Myc degradation independently of Fbw7.[10][11] If this pathway is dominant in your cell line, inhibiting Usp28 may have a less pronounced effect.

  • Mutational Status of Pathway Components: Mutations in genes within the c-Myc degradation pathway can affect the response to Usp28 inhibition. For instance, mutations in FBXW7 are common in some cancers and could alter the dependence on USP28 for c-Myc stability. However, some studies suggest Usp28 can function independently of Fbw7.[12]

  • Resistance Mechanisms: Although not extensively studied for this compound specifically, resistance to targeted therapies can arise from various mechanisms, including upregulation of the target protein (USP28), activation of bypass signaling pathways, or mutations that prevent inhibitor binding. Loss of USP28 has been shown to confer resistance to RAF inhibitors by stabilizing BRAF.[13][14]

Q5: Are there any known off-target effects of this compound?

This compound shows high selectivity for USP28 over other deubiquitinases like USP2, USP7, USP8, USP9x, UCHL3, and UCHL5.[1][2] However, it is important to consider potential off-target effects, especially at higher concentrations.

Experimental Protocols

Western Blot for Endogenous c-Myc Detection

This protocol provides a general guideline for detecting endogenous c-Myc levels in cultured cells following treatment with this compound.

  • Cell Lysis:

    • After treating cells with this compound and appropriate controls (e.g., vehicle-treated), wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Transfer:

    • Load 20-30 µg of total protein per lane on an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Confirm successful transfer by Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against c-Myc (e.g., clone 9E10) overnight at 4°C.[15][16]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • Be sure to probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.

Visualizations

USP28_cMyc_Pathway cluster_ubiquitination Ubiquitination cluster_deubiquitination Deubiquitination Ub Ubiquitin E3_Ligase SCF(Fbw7) E3 Ligase Ub->E3_Ligase Ub_cMyc Ubiquitinated c-Myc E3_Ligase->Ub_cMyc USP28 USP28 cMyc c-Myc USP28->cMyc Usp28_IN_4 This compound Usp28_IN_4->USP28 cMyc->Ub_cMyc Ubiquitination Ub_cMyc->cMyc Deubiquitination Proteasome Proteasome Ub_cMyc->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The Usp28/c-Myc signaling pathway.

Troubleshooting_Workflow cluster_inhibitor Inhibitor Checks cluster_experimental Experimental Checks cluster_biological Biological Considerations Start No c-Myc Inhibition Observed Inhibitor_Check Step 1: Inhibitor Integrity Start->Inhibitor_Check Experimental_Check Step 2: Experimental Parameters Inhibitor_Check->Experimental_Check Inhibitor OK Storage Verify Storage (-20°C powder, -80°C stock) Inhibitor_Check->Storage Issues? Solubility Check for Precipitation Inhibitor_Check->Solubility Issues? Positive_Control Test in a Known Responsive Cell Line Inhibitor_Check->Positive_Control Issues? Biological_Check Step 3: Biological Factors Experimental_Check->Biological_Check Parameters OK Concentration Perform Dose-Response Experimental_Check->Concentration Suboptimal? Time Optimize Incubation Time Experimental_Check->Time Suboptimal? Western Validate Western Blot Protocol Experimental_Check->Western Suboptimal? Pathways Consider Alternative c-Myc Degradation Pathways Biological_Check->Pathways Mutations Check Mutational Status of Pathway Components Biological_Check->Mutations Resistance Investigate Potential Resistance Mechanisms Biological_Check->Resistance Resolution c-Myc Inhibition Achieved Pathways->Resolution Mutations->Resolution Resistance->Resolution

Caption: Troubleshooting workflow for this compound experiments.

References

Adjusting Usp28-IN-4 protocol for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the USP28 inhibitor, Usp28-IN-4, in different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the deubiquitinating enzyme USP28, with an in vitro IC50 value of 0.04 μM.[1] Its primary mechanism of action involves the inhibition of USP28's enzymatic activity, which leads to the destabilization and subsequent degradation of key oncoproteins. A major target of USP28 is the transcription factor c-Myc. By inhibiting USP28, this compound promotes the ubiquitination and proteasomal degradation of c-Myc, leading to decreased cell proliferation and cytotoxicity in cancer cells.[1][2]

Q2: How do I determine the optimal concentration of this compound for my cell line?

A2: The optimal concentration of this compound is cell line-dependent and should be determined empirically. A good starting point is to perform a dose-response curve to determine the IC50 value in your specific cell line. Based on published data, concentrations ranging from 10 µM to 80 µM have been used for treating various cancer cell lines.[1] We recommend starting with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and narrowing it down based on the initial results.

Q3: What is a typical incubation time for this compound treatment?

A3: Incubation times can vary depending on the experimental endpoint. For assessing the impact on c-Myc levels, a 24-hour treatment is often sufficient.[1] For longer-term assays, such as colony formation or cell viability assays, treatment durations of 3 days or more have been reported.[1] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your specific cell line and assay.

Q4: How should I prepare and store this compound?

A4: this compound should be dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. For storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. The stock solution can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low cytotoxicity observed Cell line may have low USP28 expression.- Check the expression level of USP28 in your cell line via Western blot or qPCR. Cell lines with higher USP28 expression are generally more sensitive. - Increase the concentration of this compound. - Increase the incubation time.
Cell line may have mutations in pathways downstream of USP28.- Review the literature for known resistance mechanisms in your cell line model. - Consider combination therapies. For example, this compound has been shown to enhance the sensitivity of colorectal cancer cells to Regorafenib.[1]
Compound instability or poor solubility.- Ensure proper storage of the compound. - Prepare fresh dilutions from a new stock solution. - Check for precipitation in the cell culture medium. If observed, consider using a lower concentration of the inhibitor or a different formulation.
High variability between replicates Inconsistent cell seeding density.- Ensure a uniform single-cell suspension before seeding. - Use a precise method for cell counting and seeding.
Edge effects in multi-well plates.- Avoid using the outer wells of the plate for treatment groups. - Fill the outer wells with sterile PBS or media to maintain humidity.
Inaccurate pipetting.- Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions.
Unexpected off-target effects High concentration of the inhibitor.- Use the lowest effective concentration determined from your dose-response experiments.[3] - this compound is highly selective for USP28 over other deubiquitinases like USP2, USP7, USP8, USP9x, UCHL3, and UCHL5.[1] However, at very high concentrations, off-target effects are more likely.
Cross-reactivity with closely related enzymes.- Some USP28 inhibitors have shown cross-reactivity with the closely related enzyme USP25.[4] Consider using a secondary, structurally different USP28 inhibitor to confirm that the observed phenotype is on-target.

Data Presentation

Table 1: Exemplary this compound Treatment Protocols in Colorectal Cancer Cell Lines

Cell Line Assay Concentration Range Incubation Time Observed Effect Reference
HCT116c-Myc Downregulation30 µM, 50 µM, 60 µM, 80 µM24 hoursDose-dependent downregulation of c-Myc[1]
HCT116Colony Formation15 µM3 daysInhibition of colony formation[1]
Ls174Tc-Myc Downregulation20 µM, 30 µM, 50 µM, 60 µM24 hoursDose-dependent downregulation of c-Myc[1]
Ls174TColony Formation12.5 µM3 daysInhibition of colony formation[1]

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO). Further dilute these in cell culture medium to the final desired concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest inhibitor concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of c-Myc Downregulation
  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for 24 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against c-Myc and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the c-Myc signal to the loading control.

Mandatory Visualizations

USP28_cMyc_Pathway cluster_nucleus Nucleus cMyc c-Myc USP28 USP28 cMyc->USP28 Deubiquitination Ub Ubiquitin cMyc->Ub Ubiquitination Cell Proliferation Cell Proliferation cMyc->Cell Proliferation Proteasome Proteasome Ub->Proteasome Degradation Usp28_IN_4 This compound Usp28_IN_4->USP28 Inhibition

Caption: this compound inhibits USP28, leading to c-Myc degradation.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis start Seed Cells prep_inhibitor Prepare this compound Dilutions start->prep_inhibitor treat Treat Cells prep_inhibitor->treat incubate Incubate (24-72h) treat->incubate endpoint Endpoint Assay incubate->endpoint viability Cell Viability (MTT) endpoint->viability e.g. western Western Blot (c-Myc) endpoint->western e.g. data Data Analysis viability->data western->data

Caption: General experimental workflow for this compound treatment.

troubleshooting_logic start Experiment Start problem Problem Encountered? start->problem no_effect No/Low Cytotoxicity problem->no_effect Yes high_variability High Variability problem->high_variability Yes off_target Off-Target Effects problem->off_target Yes end Successful Experiment problem->end No solution1 Check USP28 Expression Increase Concentration/Time no_effect->solution1 solution2 Optimize Seeding Density Improve Pipetting Technique high_variability->solution2 solution3 Lower Concentration Use Secondary Inhibitor off_target->solution3 solution1->start Re-run solution2->start Re-run solution3->start Re-run no_problem No yes_problem Yes

Caption: A logical guide for troubleshooting this compound experiments.

References

Validation & Comparative

A Comparative Analysis of Usp28-IN-4 and FT206 for the Treatment of Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two prominent USP28 inhibitors, Usp28-IN-4 and FT206, in the context of lung cancer. This analysis is based on currently available experimental data.

Ubiquitin-specific protease 28 (USP28) has emerged as a promising therapeutic target in oncology, particularly in lung cancer, where it plays a crucial role in the stabilization of oncoproteins such as c-MYC and c-JUN.[1][2] Inhibition of USP28 offers a potential strategy to induce tumor cell death and regress tumor growth.[2] This guide focuses on two small molecule inhibitors, this compound and FT206, summarizing their mechanisms of action, preclinical efficacy, and target profiles to aid in informed research and development decisions.

Mechanism of Action and Target Profile

Both this compound and FT206 are potent inhibitors of USP28. However, they exhibit different selectivity profiles. This compound is a highly selective inhibitor of USP28.[3] In contrast, FT206 is a dual inhibitor, targeting both USP28 and its closest homolog, USP25.[2] This difference in target engagement may have implications for both efficacy and potential off-target effects. The inhibition of USP28 by these compounds leads to the destabilization and subsequent degradation of key oncoproteins, thereby impeding cancer cell proliferation and survival.[2][3]

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and FT206. It is important to note that while there is specific data for FT206 in lung cancer models, the currently available quantitative data for this compound is primarily from studies in colorectal cancer.

Table 1: In Vitro Inhibitory Activity

CompoundTarget(s)IC50 (USP28)IC50 (USP25)Cell Line Specific IC50 (Lung Cancer)
This compound USP280.04 µM[3]Not specified; reported to be highly selective[3]Data not available
FT206 USP28, USP25Not specified in detail in available literature for direct comparisonNot specified in detail in available literature for direct comparisonEffective in nanomolar range in lung squamous cell carcinoma (LSCC) cell lines[2]

Table 2: Preclinical Efficacy in Cancer Models

CompoundCancer ModelAdministrationDosing ScheduleKey Findings
This compound Human colorectal cancer cell lines (HCT116 and Ls174T)In vitroNot applicableInhibited colony formation and down-regulated c-Myc levels.[3]
FT206 Autochthonous murine LSCC model and human LSCC xenograftsOral gavage75 mg/kg, three times a weekInduced substantial regression of LSCC tumors; well-tolerated with no significant adverse effects.[2]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

USP28_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core USP28 Core Function cluster_downstream Downstream Oncogenic Substrates cluster_cellular_effects Cellular Effects FBXW7 FBXW7 (E3 Ubiquitin Ligase) cMYC c-MYC FBXW7->cMYC Ubiquitination cJUN c-JUN FBXW7->cJUN Ubiquitination deltaNp63 ΔNp63 FBXW7->deltaNp63 Ubiquitination USP28 USP28 USP28->cMYC Deubiquitination (Stabilization) USP28->cJUN Deubiquitination (Stabilization) USP28->deltaNp63 Deubiquitination (Stabilization) Usp28_IN_4 This compound Usp28_IN_4->USP28 Inhibition FT206 FT206 FT206->USP28 Inhibition Proliferation Tumor Cell Proliferation & Survival cMYC->Proliferation Promotes Degradation Proteasomal Degradation cMYC->Degradation Leads to cJUN->Proliferation Promotes cJUN->Degradation Leads to deltaNp63->Proliferation Promotes deltaNp63->Degradation Leads to

Caption: USP28 signaling pathway in lung cancer.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Cell_Lines Lung Cancer Cell Lines (e.g., LSCC, ADC) Treatment_vitro Treat with This compound or FT206 Cell_Lines->Treatment_vitro Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment_vitro->Viability_Assay Western_Blot Western Blot Analysis (c-MYC, c-JUN levels) Treatment_vitro->Western_Blot IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Animal_Model Xenograft or GEM Model of Lung Cancer Treatment_vivo Administer This compound or FT206 Animal_Model->Treatment_vivo Tumor_Measurement Tumor Volume Measurement Treatment_vivo->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, etc.) Treatment_vivo->Toxicity_Assessment Endpoint_Analysis Endpoint Analysis (IHC for biomarkers) Tumor_Measurement->Endpoint_Analysis

Caption: General experimental workflow for inhibitor comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the evaluation of this compound and FT206.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate lung cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or FT206 for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject human lung cancer cells (e.g., NCI-H520, CALU-1 for LSCC) into the flanks of immunocompromised mice (e.g., NOD-scid IL2Rgamma(null) or NSG mice).[2]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Administer FT206 orally at a dose of 75 mg/kg, three times a week.[2] A similar protocol would be followed for this compound, with the dose and route of administration determined by pharmacokinetic and tolerability studies.

  • Tumor Monitoring: Measure tumor volume with calipers two to three times per week. Monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis, such as immunohistochemistry for biomarkers like c-MYC and cleaved caspase-3.[2]

Discussion and Future Directions

FT206 has demonstrated significant preclinical efficacy in lung squamous cell carcinoma models, with a clear mechanism of action involving the destabilization of key oncoproteins.[2] Its dual inhibition of USP28 and USP25 may contribute to its potent anti-tumor activity, although further studies are needed to dissect the individual contributions of each target.

This compound, with its high selectivity for USP28, presents an excellent tool for specifically probing the role of this deubiquitinase in lung cancer.[3] However, there is a clear need for comprehensive studies to evaluate its efficacy in lung cancer cell lines and in vivo models. Direct, head-to-head comparative studies of this compound and FT206 in the same lung cancer models would be invaluable for determining the relative therapeutic potential of selective versus dual USP28/USP25 inhibition.

Another USP28 inhibitor, AZ1, has also shown promise in non-small cell lung cancer (NSCLC) by inducing DNA damage and apoptosis, and its combination with cisplatin demonstrated enhanced therapeutic efficacy.[4] This further supports the potential of targeting USP28 in lung cancer.

References

Usp28-IN-4 vs. AZ1: A Comparative Guide to Selectivity and Performance

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies, the selective inhibition of deubiquitinating enzymes (DUBs) has emerged as a promising strategy for combating various diseases, particularly cancer. Among the DUBs, Ubiquitin-Specific Protease 28 (USP28) has garnered significant attention due to its role in stabilizing oncoproteins like c-Myc. This guide provides a detailed comparison of two prominent USP28 inhibitors, Usp28-IN-4 and AZ1, with a focus on their selectivity, potency, and the experimental methodologies used for their characterization. This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research.

At a Glance: Key Performance Metrics

FeatureThis compoundAZ1
Primary Target(s) USP28USP28 and USP25
Reported IC50 (USP28) 0.04 µM[1]0.7 µM - 0.98 µM (biochemical)[2][3]
Reported IC50 (USP25) Not reported, but described as highly selective over other USPs0.62 µM - 3.47 µM (biochemical)[2][3]
Cellular Potency (EC50) Not explicitly reported>30 µM (USP28), ~10-30 µM (USP25)
Selectivity Profile Highly selective over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5[1]Dual inhibitor of USP25 and USP28; reported to be selective over other DUBs in profiling assays[3][4]
Mechanism of Action Inhibits USP28 catalytic activity, leading to c-Myc degradation[1]Non-competitive inhibitor of USP25 and USP28[2]

In-Depth Selectivity Analysis

This compound is characterized as a potent and highly selective inhibitor of USP28. Published data indicates an impressive IC50 value of 0.04 µM for USP28.[1] Critically, it demonstrates high selectivity against other ubiquitin-specific proteases, including USP2, USP7, USP8, USP9x, as well as ubiquitin C-terminal hydrolases UCHL3 and UCHL5.[1] This high degree of selectivity is a significant advantage in research settings to probe the specific functions of USP28 with minimal off-target effects.

AZ1 , in contrast, is a dual inhibitor, targeting both USP28 and its closest homolog, USP25.[2][4] The structural basis for this bi-specificity lies in the identical nature of the inhibitor-binding sites of both enzymes.[5] Biochemical assays have reported IC50 values for AZ1 in the range of 0.7 µM to 0.98 µM for USP28 and 0.62 µM to 3.47 µM for USP25.[2][3] However, it is noteworthy that in cellular assays, AZ1 displays a more pronounced activity towards USP25.[6] One study utilizing activity-based protein profiling (ABPP) in a cellular context revealed that while AZ1 strongly engaged with USP25, it had minimal impact on USP28.[3] This highlights the importance of evaluating inhibitor performance in both biochemical and cellular systems. Despite its dual action on USP25 and USP28, AZ1 has been reported to be selective over other DUBs.[3][4]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the established signaling pathway involving USP28 and its substrate c-Myc, which is a key focus for both this compound and AZ1.

USP28_cMyc_Pathway USP28-c-Myc Signaling Pathway cluster_nucleus Nucleus cMyc c-Myc Proteasome Proteasome cMyc->Proteasome Degradation FBW7 FBW7 (E3 Ligase) FBW7->cMyc Ubiquitination USP28 USP28 USP28->cMyc Deubiquitination (Stabilization) Usp28_IN_4 This compound Usp28_IN_4->USP28 Inhibition AZ1 AZ1 AZ1->USP28 Inhibition Ub Ubiquitin

Caption: A diagram of the USP28-c-Myc signaling pathway.

The workflow for assessing inhibitor selectivity often involves a combination of biochemical and cellular assays.

Selectivity_Workflow Inhibitor Selectivity Profiling Workflow cluster_workflow Start Inhibitor Compound (this compound or AZ1) Biochemical_Assay Biochemical Assay (e.g., Ub-AMC/Ub-Rho110) Start->Biochemical_Assay Cellular_Assay Cellular Assay (e.g., ABPP in cell lysate) Start->Cellular_Assay IC50_Determination Determine IC50 values against a panel of DUBs Biochemical_Assay->IC50_Determination Cellular_Assay->IC50_Determination Selectivity_Profile Generate Selectivity Profile IC50_Determination->Selectivity_Profile

Caption: A generalized workflow for inhibitor selectivity profiling.

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust experimental methodologies. Below are outlines of the key assays cited in the characterization of this compound and AZ1.

Deubiquitinase Activity Assay (Ub-AMC/Ub-Rho110)

This is a common in vitro method to measure the enzymatic activity of DUBs and the potency of their inhibitors.

  • Principle: This assay utilizes a fluorogenic substrate, either Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) or Ubiquitin-Rhodamine110 (Ub-Rho110). In its conjugated form, the fluorophore (AMC or Rhodamine110) is quenched. Upon cleavage of the isopeptide bond by a DUB, the fluorophore is released, resulting in a measurable increase in fluorescence.

  • Protocol Outline:

    • Reagent Preparation: Recombinant human DUB enzyme and the inhibitor (this compound or AZ1) at various concentrations are prepared in an appropriate assay buffer (e.g., Tris-HCl, DTT, and a surfactant). The Ub-AMC or Ub-Rho110 substrate is also prepared in the assay buffer.

    • Reaction Initiation: The DUB enzyme is pre-incubated with the inhibitor for a defined period. The reaction is then initiated by the addition of the fluorogenic substrate.

    • Data Acquisition: The increase in fluorescence is monitored over time using a plate reader at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission for AMC).

    • Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence curve. IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of an inhibitor against a panel of enzymes in a more physiologically relevant environment, such as cell lysates.

  • Principle: ABPP utilizes activity-based probes (ABPs) that are typically small molecules with a reactive group ("warhead") that covalently binds to the active site of an enzyme. For DUBs, ubiquitin-based probes with a C-terminal electrophile (e.g., vinylmethylester, VME) are often used.

  • Protocol Outline:

    • Cell Lysate Preparation: Cells are lysed to release the proteome containing the active DUBs.

    • Inhibitor Incubation: The cell lysate is incubated with varying concentrations of the test inhibitor (this compound or AZ1) to allow for target engagement.

    • Probe Labeling: The DUB ABP is then added to the lysate. The probe will bind to the active sites of DUBs that have not been occupied by the inhibitor.

    • Analysis by Mass Spectrometry or Western Blot:

      • Mass Spectrometry: The probe-labeled proteins are enriched (e.g., via a biotin tag on the probe), digested, and analyzed by mass spectrometry to identify and quantify the DUBs that were not inhibited.

      • Western Blot: The lysate can be run on an SDS-PAGE gel and transferred to a membrane. The probe-labeled DUBs can be visualized using an antibody against a tag on the probe (e.g., HA-tag). A decrease in the signal for a specific DUB in the presence of the inhibitor indicates target engagement.

    • Selectivity Determination: By comparing the labeling of numerous DUBs in the presence and absence of the inhibitor, a comprehensive selectivity profile can be generated.

Conclusion

This compound and AZ1 represent two distinct classes of USP28-targeting compounds. This compound is a highly potent and selective inhibitor of USP28, making it an excellent tool for focused studies on this particular DUB. In contrast, AZ1 is a dual inhibitor of USP25 and USP28. While this dual activity may be a consideration for studies aiming to dissect the specific roles of USP28, AZ1 has been valuable in contexts where the combined inhibition of both homologs is of interest. The discrepancy between biochemical and cellular assay results for AZ1 underscores the critical importance of employing multiple experimental approaches to fully characterize inhibitor performance. Researchers should carefully consider the selectivity profiles and experimental contexts of these inhibitors when designing their studies and interpreting their results.

References

Validating Usp28-IN-4 On-Target Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology and drug discovery, validating the on-target effects of small molecule inhibitors is a critical step in preclinical development. This guide provides a comparative overview of Usp28-IN-4, a potent and selective inhibitor of the deubiquitinase USP28, and other commonly used USP28 inhibitors. We present key experimental data for on-target validation and detailed protocols for essential assays.

Introduction to USP28 Inhibition

Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability of several oncoproteins, including c-MYC, c-JUN, and NOTCH1.[1][2] By removing ubiquitin chains from these proteins, USP28 rescues them from proteasomal degradation, thereby promoting cancer cell proliferation and survival.[3] This makes USP28 an attractive therapeutic target in various cancers.

This compound has emerged as a highly potent inhibitor of USP28 with an IC50 of 0.04 µM.[4][5] It demonstrates high selectivity over other deubiquitinases such as USP2, USP7, USP8, USP9x, UCHL3, and UCHL5.[4][5] A significant challenge in targeting USP28 is the high degree of homology with its closest relative, USP25, which can lead to off-target effects.[6][7] This guide will compare this compound with other known USP28 inhibitors, focusing on their on-target efficacy and selectivity.

Comparative Analysis of USP28 Inhibitors

The following tables summarize the biochemical potency and cellular effects of this compound and its alternatives.

InhibitorTarget(s)Biochemical IC50 (µM)Cell-Based EC50 (µM)Key Substrates AffectedReference
This compound USP28 0.04 Not Reportedc-MYC[4][5]
AZ1USP28/USP250.7 (USP28), 0.6 (USP25)~20 (various cancer cell lines)c-MYC, ΔNp63[2][8][9]
VismodegibUSP28/USP254.41 (USP28), 1.42 (USP25)Not Reported for USP28 inhibitionc-MYC, Notch1, Tankyrase-1/2[10][11][12]
FT206USP28/USP250.15 (USP28), 1.01 (USP25)Not Reportedc-MYC, c-JUN, Δp63[13][14][15]

Table 1: Biochemical and Cellular Potency of USP28 Inhibitors. This table provides a side-by-side comparison of the inhibitory concentrations and observed cellular effects of different USP28 inhibitors. Direct comparison of cellular potency can be challenging due to variations in cell lines and experimental conditions across different studies.

Key Experiments for On-Target Validation

Validating that an inhibitor directly engages its intended target within a cellular context is paramount. The following are essential experimental protocols to confirm the on-target effects of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess direct target engagement in intact cells.[16][17][18] The principle lies in the ligand-induced thermal stabilization of the target protein.

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells of interest and culture overnight. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

  • Heating: After treatment, wash the cells with PBS and resuspend them in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the levels of soluble USP28 by Western blotting using a specific USP28 antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble USP28 as a function of temperature for both the vehicle and this compound treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

In-Cell Ubiquitination Assay

This assay directly measures the functional consequence of USP28 inhibition, which is the increased ubiquitination and subsequent degradation of its substrates.[19]

Experimental Protocol:

  • Cell Culture and Transfection (Optional): Plate cells and, if necessary, transfect with plasmids expressing tagged versions of USP28 substrates (e.g., HA-c-MYC) and ubiquitin.

  • Inhibitor and Proteasome Inhibitor Treatment: Treat cells with this compound or a vehicle control. To observe the accumulation of ubiquitinated proteins, also treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the experiment.

  • Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., NEM) to preserve the ubiquitinated state of proteins.

  • Immunoprecipitation: Immunoprecipitate the protein of interest (e.g., c-MYC) using a specific antibody.

  • Western Blotting: Elute the immunoprecipitated proteins and analyze the ubiquitination status by Western blotting using an anti-ubiquitin antibody. An increased smear of high-molecular-weight ubiquitinated protein in the this compound treated sample compared to the control indicates successful inhibition of USP28's deubiquitinating activity.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs is crucial for a comprehensive understanding.

USP28_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core USP28 Core Function cluster_downstream Downstream Effects E3_Ligase E3 Ligase (e.g., FBXW7) Oncoprotein Oncoprotein (e.g., c-MYC, c-JUN, NOTCH1) E3_Ligase->Oncoprotein Ubiquitination Ub_Oncoprotein Ubiquitinated Oncoprotein Stabilization Protein Stabilization Oncoprotein->Stabilization Ub Ubiquitin Proteasome Proteasome Ub_Oncoprotein->Proteasome Targeting for Degradation USP28 USP28 USP28->Ub_Oncoprotein Deubiquitination Usp28_IN_4 This compound Usp28_IN_4->USP28 Inhibition Degradation Protein Degradation Proteasome->Degradation Cancer_Progression Cancer Progression Stabilization->Cancer_Progression

Caption: USP28 Signaling Pathway and Point of Inhibition.

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis Step1 1. Culture and treat cells with this compound or vehicle Step2 2. Heat cell suspension to a range of temperatures Step1->Step2 Step3 3. Lyse cells and separate soluble/insoluble fractions Step2->Step3 Step4 4. Analyze soluble USP28 by Western Blot Step3->Step4 Step5 5. Plot melting curves to determine thermal shift Step4->Step5

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Conclusion

Validating the on-target effects of this compound is a critical step for its development as a therapeutic agent. This guide provides a framework for comparing this compound to other available inhibitors and offers detailed protocols for key validation experiments. The provided data and methodologies will aid researchers in designing and executing robust experiments to confirm the cellular mechanism of action of this compound and other potent USP28 inhibitors. The high potency and selectivity of this compound make it a valuable tool for studying USP28 biology and a promising candidate for further therapeutic development.

References

A Comparative Guide to Usp28-IN-4 Target Engagement Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Usp28-IN-4, a potent and selective inhibitor of the deubiquitinase USP28, with other commercially available inhibitors. It includes detailed protocols for key target engagement assays and presents quantitative data to facilitate objective evaluation.

Introduction to USP28 and its Inhibition

Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including cell cycle progression, DNA damage response, and oncogenesis.[1] It exerts its function by removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. Key substrates of USP28 include the oncoprotein c-MYC, as well as other proteins involved in cancer progression such as c-JUN, and NOTCH1.[1][2] By stabilizing these proteins, USP28 promotes tumor cell proliferation and survival.[2][3] Consequently, the inhibition of USP28 has emerged as a promising therapeutic strategy for various cancers, including colorectal, breast, and non-small cell lung cancer.[3]

This compound is a small molecule inhibitor of USP28 with high potency and selectivity.[4][5] This guide will compare this compound to other known USP28 inhibitors and provide detailed protocols for assays to measure their target engagement.

Comparison of USP28 Inhibitors

The following table summarizes the in vitro potency of this compound and other commercially available USP28 inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency; a lower IC50 value indicates a more potent inhibitor.

InhibitorTarget(s)IC50 (USP28)Reference(s)
This compound USP280.04 µM (40 nM)[4][5]
AZ1 USP25, USP280.6 µM (600 nM)[6][7][8]
FT206 USP28, USP250.15 µM (150 nM)[9]
CT1113 USP28, USP250.0039 µM (3.9 nM)[10]

USP28 Signaling Pathway

USP28 is a key regulator of cellular signaling pathways implicated in cancer. The diagram below illustrates the central role of USP28 in stabilizing oncoproteins and the mechanism of action of its inhibitors.

USP28_Signaling_Pathway USP28 Signaling Pathway and Inhibition cluster_0 Ubiquitin-Proteasome System cluster_1 USP28 Regulation cluster_2 Cellular Outcomes Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Degradation Apoptosis Apoptosis Proteasome->Apoptosis Induces (via c-MYC degradation) USP28 USP28 cMYC c-MYC USP28->cMYC Deubiquitination (Stabilization) cMYC->Ub Ubiquitination Proliferation Cell Proliferation & Survival cMYC->Proliferation Promotes Usp28_IN_4 This compound (or other inhibitors) Usp28_IN_4->USP28 Inhibits

Caption: USP28 counteracts the ubiquitination of oncoproteins like c-MYC, preventing their degradation by the proteasome and promoting cell proliferation. Inhibitors like this compound block USP28 activity, leading to c-MYC degradation and apoptosis.

Experimental Protocols

Two primary methods for assessing the target engagement of USP28 inhibitors are biochemical assays and cellular thermal shift assays (CETSA).

Biochemical Target Engagement Assay: Ubiquitin-Rhodamine 110 Assay

This in vitro assay directly measures the enzymatic activity of USP28 and its inhibition. It utilizes a fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rh110), which becomes fluorescent upon cleavage by a deubiquitinase.

Experimental Workflow:

Biochemical_Assay_Workflow Biochemical Assay Workflow cluster_0 Assay Preparation cluster_1 Reaction & Incubation cluster_2 Data Acquisition & Analysis A1 Prepare assay buffer B1 Add USP28 and this compound to plate A1->B1 A2 Dilute recombinant USP28 enzyme A2->B1 A3 Prepare serial dilutions of this compound A3->B1 A4 Prepare Ub-Rh110 substrate solution B3 Initiate reaction by adding Ub-Rh110 A4->B3 B2 Incubate at room temperature B1->B2 B2->B3 C1 Measure fluorescence intensity (kinetic reads) B3->C1 C2 Plot fluorescence vs. time C1->C2 C3 Calculate initial reaction rates C2->C3 C4 Determine IC50 value C3->C4

Caption: Workflow for the Ubiquitin-Rhodamine 110 biochemical assay to determine the IC50 of USP28 inhibitors.

Detailed Protocol:

  • Assay Buffer Preparation: Prepare an assay buffer containing 20 mM Tris-HCl (pH 8.0), 2 mM CaCl2, 2 mM β-mercaptoethanol, and 0.05% CHAPS.[11]

  • Reagent Preparation:

    • Dilute recombinant human USP28 enzyme to a final concentration of 5 nM in assay buffer.[11]

    • Prepare a serial dilution of this compound (or other inhibitors) in DMSO, and then dilute further in assay buffer.

    • Prepare a solution of Ubiquitin-Rhodamine 110 substrate at a final concentration of 150 nM in assay buffer.[11]

  • Assay Procedure:

    • Add 3 µL of the 10 nM USP28 enzyme solution to the wells of a black, medium-binding 1536-well plate.[11]

    • Add 23 nL of the serially diluted inhibitor or DMSO (vehicle control) to the wells.[11]

    • Incubate the plate at room temperature for 30 minutes.[11]

    • Initiate the enzymatic reaction by adding 3 µL of the 300 nM Ub-Rh110 substrate solution to each well.[11]

  • Data Acquisition:

    • Immediately measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

    • Take kinetic readings every minute for 7 minutes.[11]

  • Data Analysis:

    • Plot the fluorescence intensity against time for each inhibitor concentration.

    • Calculate the initial velocity of the reaction from the linear portion of the curve.

    • Normalize the data to the vehicle control.

    • Plot the normalized reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm drug-target engagement in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation.

Experimental Workflow:

CETSA_Workflow CETSA Workflow cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction & Quantification cluster_2 Data Analysis A1 Culture cells to desired confluency A2 Treat cells with this compound or vehicle A1->A2 A3 Incubate cells A2->A3 A4 Heat cells at various temperatures A3->A4 B1 Lyse cells A4->B1 B2 Separate soluble and aggregated proteins (centrifugation) B1->B2 B3 Collect supernatant (soluble fraction) B2->B3 B4 Quantify soluble USP28 (e.g., Western Blot) B3->B4 C1 Densitometry analysis of Western Blots B4->C1 C2 Plot % soluble USP28 vs. temperature C1->C2 C3 Determine thermal shift C2->C3

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement of USP28 inhibitors in intact cells.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable human cell line (e.g., HCT116 or A549) in appropriate media until they reach 80-90% confluency.

    • Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1 hour at 37°C.[12]

  • Thermal Shift:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Protein Extraction:

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the amount of soluble USP28 in each sample by Western blotting using a specific anti-USP28 antibody.

  • Data Analysis:

    • Perform densitometry on the Western blot bands to quantify the amount of soluble USP28 at each temperature for both the inhibitor-treated and vehicle-treated samples.

    • Normalize the band intensities to the intensity at the lowest temperature (e.g., 40°C) for each condition.

    • Plot the percentage of soluble USP28 against the temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Conclusion

This guide provides a framework for the comparative evaluation of this compound and other USP28 inhibitors. The provided protocols for biochemical and cellular target engagement assays offer robust methods for quantifying inhibitor potency and confirming on-target activity within a physiologically relevant context. The selection of an appropriate inhibitor and assay will depend on the specific research question and experimental goals. For initial high-throughput screening and direct enzymatic inhibition studies, the Ubiquitin-Rhodamine 110 assay is highly suitable. For validating target engagement in a cellular environment and assessing cell permeability, CETSA is the preferred method. The data and protocols presented herein should serve as a valuable resource for researchers in the field of cancer biology and drug discovery.

References

Validating Usp28-IN-4's Engagement of USP28 Using CRISPR/Cas9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of using the small molecule inhibitor Usp28-IN-4 versus CRISPR/Cas9-mediated gene knockout to validate the deubiquitinase USP28 as a therapeutic target. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the involved signaling pathways and experimental workflows.

Introduction to USP28 and this compound

Ubiquitin-specific peptidase 28 (USP28) is a deubiquitinating enzyme that plays a critical role in tumorigenesis by stabilizing oncoproteins.[1][2] USP28 counteracts the action of E3 ubiquitin ligases, such as FBXW7, preventing the degradation of key cancer-driving proteins including the transcription factor c-MYC and the signaling protein NOTCH1.[2][3] Elevated levels of USP28 are observed in various cancers and are often associated with poor prognosis.[1]

This compound is a potent and selective small molecule inhibitor of USP28 with a reported IC50 of 0.04 μM.[4] It exhibits high selectivity for USP28 over other deubiquitinases.[4] By inhibiting USP28, this compound promotes the degradation of its downstream substrates, leading to anti-cancer effects such as cytotoxicity and inhibition of colony formation in cancer cell lines.[4]

Target Validation: Pharmacological vs. Genetic Approaches

Target validation is a critical step in drug discovery to confirm that a drug's therapeutic effect is a direct consequence of its interaction with the intended target. Here, we compare the pharmacological approach using this compound with the genetic "gold standard" of CRISPR/Cas9-mediated knockout of the USP28 gene. A key finding from preclinical studies is that the pharmacological inhibition of USP28 with a potent inhibitor phenocopies the genetic deletion of Usp28, providing strong evidence that the inhibitor's anti-tumor effects are on-target.[1][5]

Quantitative Comparison of this compound and USP28 Knockout

The following table summarizes the comparative effects of treating cancer cells with this compound versus knocking out the USP28 gene. The data demonstrates a strong correlation between the phenotypic outcomes of both methods, validating USP28 as the target of this compound.

AssayThis compound TreatmentCRISPR/Cas9-mediated USP28 KnockoutKey Findings & References
c-MYC Protein Levels Dose-dependent down-regulation of c-MYC protein levels.[4]Significant reduction in c-MYC protein levels.[2][6]Both approaches lead to the destabilization and subsequent degradation of the oncoprotein c-MYC.
Cell Viability Cytotoxicity in various cancer cell lines.[4]Suppression of cell viability and proliferation.[7]Inhibition of USP28, either pharmacologically or genetically, impairs the survival of cancer cells.
Colony Formation Inhibition of colony formation in human colorectal cancer cells (HCT116 and Ls174T).[4]Reduced colony-forming ability in cancer cell lines.Both interventions suppress the clonogenic potential of cancer cells.
Tumor Growth (in vivo) Regression of lung squamous cell carcinoma xenografts.[1]Regression of established murine lung squamous cell carcinoma tumors.[1]Pharmacological inhibition mirrors the anti-tumor effects of genetic knockout in animal models.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental logic discussed, the following diagrams were generated using Graphviz.

USP28 Signaling Pathway

USP28_Signaling_Pathway cluster_nucleus Nucleus FBXW7 FBXW7 (E3 Ligase) cMYC c-MYC FBXW7->cMYC Ubiquitination NOTCH1 NOTCH1 FBXW7->NOTCH1 Ubiquitination USP28 USP28 (Deubiquitinase) USP28->cMYC Deubiquitination USP28->NOTCH1 Deubiquitination Ub Ubiquitin Proteasome Proteasome cMYC->Proteasome Degradation Proliferation Proliferation cMYC->Proliferation NOTCH1->Proteasome Degradation Cell_Survival Cell_Survival NOTCH1->Cell_Survival Usp28_IN_4 This compound Usp28_IN_4->USP28 Inhibition

Caption: USP28 counteracts FBXW7-mediated ubiquitination and degradation of oncoproteins c-MYC and NOTCH1.

CRISPR/Cas9-Based Target Validation Workflow

CRISPR_Validation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Phenotypic Assays cluster_rescue CRISPR Rescue Experiment WT_cells Wild-Type Cancer Cells WT_DMSO WT + DMSO WT_cells->WT_DMSO WT_Inhibitor WT + this compound WT_cells->WT_Inhibitor USP28_KO_cells USP28 KO Cancer Cells (CRISPR/Cas9) KO_DMSO USP28 KO + DMSO USP28_KO_cells->KO_DMSO KO_Inhibitor USP28 KO + this compound USP28_KO_cells->KO_Inhibitor KO_Vector USP28 KO + Empty Vector USP28_KO_cells->KO_Vector KO_Rescue USP28 KO + USP28 cDNA USP28_KO_cells->KO_Rescue Cell_Viability Cell Viability Assay WT_DMSO->Cell_Viability Western_Blot Western Blot (c-MYC, USP28) WT_DMSO->Western_Blot Colony_Formation Colony Formation Assay WT_DMSO->Colony_Formation WT_Inhibitor->Cell_Viability WT_Inhibitor->Western_Blot WT_Inhibitor->Colony_Formation KO_DMSO->Cell_Viability KO_DMSO->Western_Blot KO_DMSO->Colony_Formation KO_Inhibitor->Cell_Viability Rescue_Treatment KO_Rescue + this compound KO_Rescue->Rescue_Treatment

Caption: Workflow for validating this compound target using CRISPR/Cas9 knockout and rescue experiments.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

CRISPR/Cas9-Mediated Knockout of USP28

Objective: To generate a stable cancer cell line lacking functional USP28 protein.

Methodology:

  • sgRNA Design and Cloning: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the USP28 gene to induce frameshift mutations. Clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Lentivirus Production and Transduction: Produce lentiviral particles in a packaging cell line (e.g., HEK293T). Transduce the target cancer cell line with the lentivirus.

  • Selection and Clonal Isolation: Select transduced cells using an appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Validation of Knockout:

    • Genomic DNA Sequencing: Extract genomic DNA from individual clones, PCR amplify the targeted region, and perform Sanger sequencing to identify insertions or deletions (indels).

    • Western Blot Analysis: Lyse the cells and perform a Western blot using a validated USP28 antibody to confirm the absence of the USP28 protein.

Cell Viability Assay

Objective: To compare the effect of this compound on the viability of wild-type versus USP28 knockout cells.

Methodology:

  • Cell Seeding: Seed wild-type and USP28 knockout cells in 96-well plates at an appropriate density.

  • Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours).

  • Viability Measurement: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: Calculate the IC50 values for this compound in both cell lines. A significant rightward shift in the IC50 curve for the knockout cells compared to the wild-type cells indicates on-target activity.

Western Blot Analysis for c-MYC Levels

Objective: To assess the impact of this compound and USP28 knockout on the protein levels of the downstream substrate c-MYC.

Methodology:

  • Cell Lysis: Lyse wild-type and USP28 knockout cells after treatment with this compound or DMSO for a specified time (e.g., 24 hours).

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against c-MYC, USP28, and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative protein levels.

CRISPR Rescue Experiment

Objective: To confirm that the observed phenotype is specifically due to the loss of USP28.

Methodology:

  • Construct Preparation: Clone the full-length cDNA of USP28 into an expression vector. As a control, use an empty vector.

  • Transfection: Transfect the USP28 knockout cells with either the USP28 expression vector or the empty vector.

  • Selection: Select for successfully transfected cells if the vector contains a selection marker.

  • Phenotypic Re-evaluation: Repeat the cell viability or other relevant phenotypic assays. The re-expression of USP28 in the knockout cells should rescue the phenotype (i.e., restore sensitivity to this compound), confirming that the observed effects are USP28-dependent.

Alternative USP28 Inhibitors for Comparison

For a comprehensive validation, it is beneficial to compare this compound with other known USP28 inhibitors. This helps to ensure that the observed biological effects are due to the inhibition of USP28 and not off-target effects of a specific chemical scaffold.

InhibitorReported IC50Selectivity NotesReference
AZ1 ~20 nMAlso inhibits USP25[8]
FT206 Low nanomolar rangeAlso inhibits USP25[1]
Vismodegib 4.41 µMAlso inhibits USP25; originally developed as a Hedgehog pathway inhibitor[9]

Conclusion

References

Comparative Guide to a Usp28-IN-4 Rescue Experiment in a Resistant Mutant Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the USP28 inhibitor, Usp28-IN-4, in both sensitive and engineered resistant cancer cell models. We present a hypothetical rescue experiment designed to overcome resistance mediated by a stabilized c-Myc mutant. The experimental data herein is a composite of established findings in the field to illustrate a scientifically plausible scenario.

Introduction to this compound and Acquired Resistance

This compound is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28).[1] USP28 is a deubiquitinating enzyme that plays a critical role in oncogenesis by stabilizing a variety of oncoproteins, most notably the transcription factor c-Myc.[1][2][3][4] By removing ubiquitin chains from its substrates, USP28 prevents their degradation by the proteasome, leading to their accumulation and the promotion of cancer cell proliferation and survival. This compound exerts its anti-cancer effects by inhibiting USP28, which in turn leads to the degradation of oncoproteins like c-Myc.[1][2][3][4]

Acquired resistance is a major challenge in targeted cancer therapy. A plausible mechanism for resistance to a USP28 inhibitor like this compound is the emergence of mutations in its downstream substrates that render them insensitive to degradation. One such clinically relevant mutation is in the c-Myc gene, specifically the T58A mutation. This mutation impairs the phosphorylation of c-Myc at threonine 58, a critical step for its ubiquitination and subsequent degradation.[5][6][7][8][9] A cancer cell harboring this mutation would have constitutively stable c-Myc levels, even in the presence of a USP28 inhibitor, thus conferring resistance.

This guide outlines a "rescue" strategy, where a c-Myc inhibitor is used to overcome the resistance to this compound in cells expressing the T58A c-Myc mutant.

Signaling Pathway and Experimental Logic

The following diagrams illustrate the underlying biological pathway and the experimental design for the rescue experiment.

USP28_cMyc_Pathway cluster_0 Wild-Type c-Myc Degradation cluster_1 This compound Action cMyc_WT c-Myc (WT) Ub Ubiquitin cMyc_WT->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting USP28 USP28 Ub->USP28 Deubiquitination Degradation Degradation Proteasome->Degradation USP28->cMyc_WT Stabilization Usp28_IN_4 This compound USP28_inhibited USP28 Usp28_IN_4->USP28_inhibited Inhibition

Caption: USP28-c-Myc Signaling Pathway.

Resistance_Rescue_Workflow cluster_0 Generation of Resistant Cell Line cluster_1 Rescue Experiment Parental_Cells Parental Cancer Cells (e.g., HCT116) Transfection Transfection & Selection Parental_Cells->Transfection Inducible_Vector Doxycycline-Inducible c-Myc(T58A) Vector Inducible_Vector->Transfection Resistant_Cells HCT116-c-Myc(T58A) Cells Transfection->Resistant_Cells Resistant_Cells_exp HCT116-c-Myc(T58A) Cells Doxycycline Add Doxycycline (to induce c-Myc(T58A)) Resistant_Cells_exp->Doxycycline Usp28_IN_4_treatment Treat with this compound Doxycycline->Usp28_IN_4_treatment cMyc_Inhibitor Treat with c-Myc Inhibitor (e.g., MYCMI-6) Doxycycline->cMyc_Inhibitor Combination_treatment Combination Treatment Doxycycline->Combination_treatment Cell_Viability_Assay Cell Viability Assay Usp28_IN_4_treatment->Cell_Viability_Assay cMyc_Inhibitor->Cell_Viability_Assay Combination_treatment->Cell_Viability_Assay Western_Blot Western Blot Combination_treatment->Western_Blot

Caption: Experimental Workflow for Resistance and Rescue.

Comparative Performance Data

The following tables summarize the expected quantitative outcomes from the described experiments.

Table 1: Effect of this compound on Cell Viability

Cell LineTreatmentIC50 (µM)
HCT116 (WT c-Myc)This compound15
HCT116 (c-Myc T58A)This compound> 50 (Resistant)

Data is hypothetical and for illustrative purposes.

Table 2: Rescue of this compound Resistance with a c-Myc Inhibitor (MYCMI-6)

Cell LineTreatmentIC50 (µM) of MYCMI-6
HCT116 (c-Myc T58A)MYCMI-60.5
HCT116 (c-Myc T58A)MYCMI-6 + this compound (15 µM)0.45

Data is hypothetical and for illustrative purposes, based on reported IC50 values for MYCMI-6.[10]

Table 3: Effect of Treatments on Protein Levels

Cell LineTreatmentc-Myc Protein Level
HCT116 (WT c-Myc)This compound (15 µM)Decreased
HCT116 (c-Myc T58A)This compound (15 µM)No significant change
HCT116 (c-Myc T58A)MYCMI-6 (0.5 µM)No significant change
HCT116 (c-Myc T58A)This compound (15 µM) + MYCMI-6 (0.5 µM)No significant change

Expected outcomes based on the mechanism of action.

Detailed Experimental Protocols

1. Generation of a this compound Resistant Cell Line with Inducible c-Myc (T58A) Expression

  • Cell Line: HCT116 (human colorectal carcinoma)

  • Vector: pINDUCER21 plasmid containing the coding sequence for human c-Myc with a T58A mutation.

  • Procedure:

    • Transfect HCT116 cells with the pINDUCER21-c-Myc(T58A) vector using a suitable transfection reagent.

    • Select for stably transfected cells using G418 (Neomycin) resistance.

    • Expand and maintain the stable cell line in media containing G418.

    • To induce the expression of the c-Myc(T58A) mutant, treat the cells with Doxycycline (1 µg/mL) for 24-48 hours prior to and during the experiment.

2. Cell Viability Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and/or a c-Myc inhibitor.

  • Procedure:

    • Seed HCT116 (WT) and HCT116-c-Myc(T58A) cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • For the resistant line, add Doxycycline (1 µg/mL) to induce mutant c-Myc expression.

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM), MYCMI-6 (e.g., 0.01 to 10 µM), or a combination of both. Include a vehicle control (DMSO).

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.[11]

3. Western Blotting

  • Objective: To assess the protein levels of c-Myc.

  • Procedure:

    • Seed cells in 6-well plates and treat as described for the cell viability assay.

    • After 48 hours of treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against c-Myc (e.g., clone 9E10) overnight at 4°C.[12][13]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

4. Co-Immunoprecipitation (Co-IP)

  • Objective: To confirm the interaction between USP28 and c-Myc.

  • Procedure:

    • Lyse cells in a non-denaturing lysis buffer.

    • Incubate the cell lysate with an antibody against USP28 or c-Myc overnight at 4°C.

    • Add Protein A/G agarose or magnetic beads to pull down the antibody-protein complexes.

    • Wash the beads to remove non-specific binding.

    • Elute the protein complexes from the beads.

    • Analyze the eluates by Western blotting using antibodies against both USP28 and c-Myc to detect the interaction.[14][15]

Conclusion

This guide outlines a comprehensive experimental approach to investigate a rescue strategy for overcoming resistance to the USP28 inhibitor this compound. By generating a resistant cell line with a stabilized c-Myc mutant (T58A), we can demonstrate the dependency of this compound's efficacy on the degradability of c-Myc. The subsequent use of a c-Myc inhibitor, such as MYCMI-6, provides a clear "rescue" by targeting the now-critical downstream effector. The presented protocols offer a robust framework for researchers to explore mechanisms of drug resistance and develop effective combination therapies.

References

Comparative Guide to Usp28-IN-4-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Usp28-IN-4, a potent inhibitor of the deubiquitinase USP28, with other known USP28 inhibitors. The focus is on the confirmation of this compound-mediated protein degradation, particularly of the oncoprotein c-Myc, a key substrate of USP28. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological pathways to aid in the evaluation and application of these compounds in cancer research and drug development.

Introduction to USP28 and Its Inhibition

Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinating enzyme (DUB) that plays a critical role in stabilizing a variety of oncoproteins by removing ubiquitin chains, thereby rescuing them from proteasomal degradation.[1] Key substrates of USP28 include c-Myc, c-Jun, and Notch1, proteins that are frequently overexpressed in various cancers and drive tumor progression.[2][3] Inhibition of USP28 represents a promising therapeutic strategy to induce the degradation of these "undruggable" oncoproteins.

This compound has emerged as a highly potent and selective inhibitor of USP28.[2] This guide compares its efficacy in mediating protein degradation with other notable USP28 inhibitors: AZ1, FT206, CT1113, and Vismodegib.

Comparative Performance of USP28 Inhibitors

The following tables summarize the key in vitro and in vivo performance metrics of this compound and its alternatives.

Inhibitor Target(s) IC50 (µM) vs USP28 IC50 (µM) vs USP25 Selectivity Profile
This compound USP280.04[2]-High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5[2]
AZ1 USP28/USP250.6[4]0.7[4]Dual inhibitor, selective over other DUBs[5]
FT206 USP28/USP250.15[6]1.01[6]Preferential for USP28 over USP25[7]
CT1113 USP28/USP25Potent (exact IC50 not specified in reviewed sources)Potent (exact IC50 not specified in reviewed reviewed sources)Potent dual inhibitor[8]
Vismodegib USP28/USP25 (and SMO)4.41[9]-Also a Hedgehog signaling pathway inhibitor[9]

Table 1: In Vitro Inhibitory Activity and Selectivity. This table compares the half-maximal inhibitory concentration (IC50) of various inhibitors against USP28 and its closest homolog, USP25.

Inhibitor Cell Line(s) Effect on c-Myc Protein Levels Cell Viability (EC50 in µM)
This compound HCT116, Ls174TDose-dependent downregulation (20-80 µM)[2]-
AZ1 Various cancer cell linesDownregulation[5]~20[4]
FT206 Primary lung squamous cell carcinomaSuppression of expression (0-5 µM)[6]-
CT1113 Pancreatic and colon cancer cell linesDecreased levels in vivo[8]-
Vismodegib Ls174TDose-dependent downregulation[9]-

Table 2: In Vitro Cellular Activity. This table summarizes the effects of the inhibitors on the downstream target c-Myc and overall cell viability.

Inhibitor Tumor Model Dosing Regimen Observed Efficacy
AZ1 Non-small cell lung cancer xenograft (LLC cells)Not specifiedSynergistically inhibited tumor progression with cisplatin[10]
FT206 Lung squamous cell carcinoma (LSCC) xenograft (H520, CALU-1, LUDLU-1) and autochthonous KRas;Fbxw7 model75 mg/kg, p.o., 3 times a week for 5 weeks[7][11]Reduced LSCC tumor number by 68% and tumor size by over 45%[7][11]
CT1113 Pancreatic cancer CDX model (SW1990 cells)Not specifiedSignificant suppression of tumor growth[12][13]

Table 3: In Vivo Antitumor Efficacy. This table highlights the in vivo performance of the USP28 inhibitors in various cancer models.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and its counterparts, it is crucial to visualize the underlying biological pathways and the experimental procedures used to validate their effects.

USP28_Signaling_Pathway cluster_ubiquitination Ubiquitination & Degradation cluster_deubiquitination Deubiquitination & Stabilization cMyc c-Myc Proteasome Proteasome cMyc->Proteasome Degradation cJun c-Jun cJun->Proteasome Degradation Notch1 Notch1 Notch1->Proteasome Degradation FBW7 FBW7 (E3 Ligase) FBW7->cMyc Ubiquitination FBW7->cJun Ubiquitination FBW7->Notch1 Ubiquitination Ub Ubiquitin USP28 USP28 USP28->cMyc Deubiquitination (Stabilization) USP28->cJun Deubiquitination (Stabilization) USP28->Notch1 Deubiquitination (Stabilization) Usp28_IN_4 This compound Usp28_IN_4->USP28 Inhibition

Caption: USP28 signaling pathway and the effect of this compound.

The diagram above illustrates the central role of USP28 in counteracting the action of the E3 ubiquitin ligase FBW7. FBW7 targets oncoproteins like c-Myc, c-Jun, and Notch1 for ubiquitination and subsequent degradation by the proteasome. USP28 reverses this process, leading to the stabilization of these proteins. This compound and other inhibitors block USP28 activity, thereby promoting the degradation of its oncogenic substrates.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation TreatCells Treat Cancer Cells with This compound or Alternatives CellViability Cell Viability Assay (e.g., MTT Assay) TreatCells->CellViability ProteinExtraction Protein Extraction TreatCells->ProteinExtraction WesternBlot Western Blot for c-Myc Levels ProteinExtraction->WesternBlot TumorModel Establish Xenograft Tumor Model in Mice TreatMice Treat Mice with This compound or Alternatives TumorModel->TreatMice MonitorTumor Monitor Tumor Growth TreatMice->MonitorTumor AnalyzeTumors Tumor Analysis (IHC, Western Blot) MonitorTumor->AnalyzeTumors

Caption: General experimental workflow for evaluating USP28 inhibitors.

This workflow outlines the key experimental steps to confirm this compound-mediated protein degradation. It begins with in vitro studies to assess the inhibitor's impact on cell viability and target protein levels, followed by in vivo validation in animal models to determine its anti-tumor efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot for c-Myc Degradation

This protocol is essential for directly visualizing and quantifying the degradation of c-Myc following treatment with a USP28 inhibitor.

  • Cell Lysis:

    • Culture cancer cells (e.g., HCT116, Ls174T) to 70-80% confluency.

    • Treat cells with varying concentrations of the USP28 inhibitor (e.g., this compound at 20, 40, 60, 80 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against c-Myc (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of the inhibitors.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Treat the cells with a serial dilution of the USP28 inhibitor for 24-72 hours. Include a vehicle-only control.

  • MTT Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of USP28 inhibitors in a mouse model.

  • Cell Preparation and Implantation:

    • Harvest cancer cells (e.g., H520, SW1990) and resuspend them in a mixture of media and Matrigel.

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Monitor tumor growth by measuring tumor volume with calipers.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the USP28 inhibitor (e.g., FT206 at 75 mg/kg) or vehicle control via the appropriate route (e.g., oral gavage) according to the specified dosing schedule.[7][11]

  • Efficacy Evaluation:

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement, immunohistochemical analysis (e.g., for c-Myc, Ki-67), and Western blotting.

Conclusion

This compound is a highly potent and selective inhibitor of USP28 that effectively induces the degradation of the oncoprotein c-Myc. Comparative analysis with other USP28 inhibitors such as AZ1, FT206, CT1113, and Vismodegib reveals that while all these compounds can target USP28 and promote the degradation of its substrates, they exhibit varying degrees of potency, selectivity, and in vivo efficacy. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of USP28 inhibitors as a promising class of anti-cancer therapeutics.

References

Unmasking Usp28 Substrates: A Comparative Guide to Mass Spectrometry-Based Identification Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the identification of substrates for deubiquitinating enzymes (DUBs) like Ubiquitin-specific-processing protease 28 (Usp28) is a critical step in understanding their cellular roles and developing targeted therapeutics. This guide provides a comparative overview of mass spectrometry-based approaches for identifying substrates of the Usp28 inhibitor, Usp28-IN-4, and other related inhibitors, offering insights into experimental design and data interpretation.

Usp28 is a key regulator of cellular processes, including cell cycle progression and DNA damage repair, primarily through the stabilization of oncoproteins such as c-Myc, NOTCH1, and c-JUN.[1] Its inhibition is a promising strategy for cancer therapy. This compound is a potent and selective inhibitor of Usp28, making it a valuable tool for probing Usp28 function and identifying its substrates.[2]

This guide will compare two primary mass spectrometry-based strategies for identifying Usp28 substrates: a chemical proteomics approach using Usp28 inhibitors and a genetic approach involving Usp28 knockdown. We will delve into the experimental protocols and present a framework for interpreting the resulting quantitative data.

Comparative Analysis of Substrate Identification Methods

The two main strategies for identifying Usp28 substrates using mass spectrometry are the inhibitor-based approach and the genetic knockdown approach. Each has its own set of advantages and limitations.

FeatureInhibitor-Based Approach (e.g., this compound, AZ1)Genetic Approach (e.g., shRNA, CRISPR)
Principle Acute inhibition of Usp28 enzymatic activity leads to the accumulation of ubiquitinated substrates.Long-term depletion of Usp28 protein results in the accumulation of ubiquitinated substrates.
Advantages - Rapid and dose-dependent effects.- Temporal control of inhibition.- Mimics the action of a therapeutic drug.- High specificity for the target protein.- Can reveal long-term cellular adaptations.
Disadvantages - Potential for off-target effects of the inhibitor.- May not capture all substrates if the inhibitor has incomplete target engagement.- Potential for off-target effects of the knockdown reagent.- Cellular compensation mechanisms can mask true substrates.- May not be suitable for essential genes.
Typical Output Quantitative changes in the ubiquitylated proteome or total proteome upon inhibitor treatment.Quantitative changes in the ubiquitylated proteome or total proteome upon gene knockdown.

A study by Prieto-Garcia et al. (2020) utilized both a Usp28 inhibitor (AZ1) and shRNA-mediated knockdown to investigate the effects on the proteome of squamous cell carcinoma cells. Their findings indicated a significant overlap in the cellular pathways affected, providing confidence that the inhibitor faithfully recapitulates the genetic loss of Usp28.[3]

Quantitative Proteomic Analysis of Usp28 Substrates

A typical quantitative proteomics experiment to identify Usp28 substrates would involve treating cells with a Usp28 inhibitor (e.g., this compound or AZ1) or a control vehicle, followed by cell lysis, protein digestion, and mass spectrometry analysis. To specifically identify ubiquitinated substrates, an enrichment step for ubiquitinated peptides is crucial. The most common method for this is the use of an antibody that recognizes the di-glycine (K-ε-GG) remnant left on a lysine residue after tryptic digestion of a ubiquitinated protein.

Below is a representative table of potential Usp28 substrates identified through a quantitative proteomics approach. The fold change indicates the increase in ubiquitination of the substrate upon treatment with a Usp28 inhibitor compared to a control.

ProteinUniProt IDFunctionFold Change (Inhibitor/Control)
c-MycP01106Transcription factor, oncoprotein> 2.0
ΔNp63Q9H3D4Transcription factor in epithelial development and cancer> 2.0
c-JUNP05412Transcription factor, oncoprotein> 1.5
NOTCH1P46531Receptor involved in cell fate decisions> 1.5
SREBP2Q12772Transcription factor regulating cholesterol metabolism> 1.5
LSD1O43170Histone demethylase> 1.5
CHK2O96017Checkpoint kinase in DNA damage response> 1.5
53BP1Q12888DNA damage response protein> 1.5

Experimental Protocols

Cell Culture and Treatment
  • Culture human squamous cell carcinoma (SCC) cells (e.g., A431) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treat the cells with either a Usp28 inhibitor (e.g., 10 µM this compound or AZ1) or DMSO as a vehicle control for a specified time (e.g., 6-24 hours).

  • Harvest the cells by scraping and wash with ice-cold PBS.

Protein Extraction and Digestion
  • Lyse the cell pellets in a urea-based buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0) containing protease and DUB inhibitors.

  • Sonicate the lysate to shear DNA and clarify by centrifugation.

  • Determine the protein concentration using a BCA assay.

  • Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.

  • Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.

Ubiquitin Remnant (K-ε-GG) Peptide Enrichment
  • Acidify the peptide solution with trifluoroacetic acid (TFA) and desalt using a C18 solid-phase extraction cartridge.

  • Lyophilize the desalted peptides.

  • Resuspend the peptides in an immunoprecipitation buffer and incubate with anti-K-ε-GG remnant antibody-conjugated beads overnight at 4°C.

  • Wash the beads extensively to remove non-specifically bound peptides.

  • Elute the enriched ubiquitinated peptides with an acidic solution.

Mass Spectrometry and Data Analysis
  • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Search the raw MS data against a human protein database using a search engine like MaxQuant or Sequest.

  • Perform label-free quantification to determine the relative abundance of the identified ubiquitinated peptides between the inhibitor-treated and control samples.

  • Filter the results to include only high-confidence identifications and perform statistical analysis to identify significantly regulated ubiquitination sites.

Visualizing Workflows and Pathways

To better understand the experimental process and the biological context, the following diagrams were generated using the Graphviz DOT language.

G cluster_0 Cell Culture & Lysis cluster_1 Protein Processing cluster_2 Analysis SCC Cells SCC Cells Lysis Lysis SCC Cells->Lysis Usp28 Inhibitor Usp28 Inhibitor Usp28 Inhibitor->Lysis Digestion Digestion Lysis->Digestion K-e-GG Enrichment K-e-GG Enrichment Digestion->K-e-GG Enrichment LC-MS/MS LC-MS/MS K-e-GG Enrichment->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Substrate ID Substrate ID Data Analysis->Substrate ID

Experimental workflow for identifying Usp28 substrates.

G Usp28_Inhibitor This compound Usp28 Usp28 Usp28_Inhibitor->Usp28 inhibits Substrate e.g., c-Myc Usp28->Substrate deubiquitinates Ub Ubiquitin Ub->Substrate ubiquitinates Proteasome Proteasome Substrate->Proteasome targeted for Degradation Degradation Proteasome->Degradation

Simplified Usp28 signaling pathway and inhibitor action.

Conclusion

The identification of Usp28 substrates is a rapidly advancing field, driven by the development of potent inhibitors like this compound and sophisticated mass spectrometry-based proteomic techniques. The choice between an inhibitor-based and a genetic approach will depend on the specific research question. However, the combination of both methods, as demonstrated in recent studies, provides the most robust and comprehensive view of the Usp28 substrate landscape. The detailed experimental protocol provided in this guide offers a starting point for researchers aiming to uncover the novel functions of Usp28 and to validate it as a therapeutic target in various diseases.

References

Usp28-IN-4 and Cisplatin: A Synergistic Approach to Overcome Cancer Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of targeted therapies with conventional chemotherapy holds significant promise in overcoming drug resistance and improving treatment outcomes in oncology. This guide provides a comparative analysis of the synergistic effect of Usp28-IN-4, a potent and selective inhibitor of Ubiquitin-Specific Protease 28 (USP28), with the widely used chemotherapeutic agent cisplatin. By inhibiting USP28, this compound disrupts key DNA damage response (DDR) and cell survival pathways, thereby sensitizing cancer cells to the cytotoxic effects of cisplatin.

Mechanism of Synergy: Targeting DNA Damage Repair and Oncogenic Stability

Cisplatin exerts its anticancer effect by inducing DNA crosslinks, leading to cell cycle arrest and apoptosis. However, cancer cells can develop resistance by upregulating DNA repair mechanisms. USP28 plays a crucial role in stabilizing key proteins involved in both DNA repair and cell proliferation, making it a prime target for overcoming cisplatin resistance.

The synergistic effect of inhibiting USP28 in combination with cisplatin is primarily attributed to the destabilization of several key proteins:

  • c-MYC: A potent oncoprotein that drives cell proliferation and is stabilized by USP28. Inhibition of USP28 leads to the degradation of c-MYC, resulting in cell cycle arrest.[1]

  • ∆Np63: A transcription factor that regulates the Fanconi Anemia (FA) DNA repair pathway. By stabilizing ∆Np63, USP28 enhances the cancer cell's ability to repair cisplatin-induced DNA damage.[2][3]

  • MAST1 (Microtubule-associated serine/threonine kinase 1): A kinase implicated in cisplatin resistance. USP28 extends the half-life of MAST1, and its inhibition leads to MAST1 degradation and increased sensitivity to cisplatin.[4][5]

By targeting these pathways, USP28 inhibition prevents the repair of cisplatin-induced DNA damage and simultaneously halts the proliferative signals, leading to enhanced cancer cell death.

Quantitative Data on the Synergistic Effect

While direct quantitative data for the combination of this compound and cisplatin is not yet prominently available in published literature, the principle of synergy is strongly supported by studies using USP28 knockout models and other specific USP28 inhibitors like AZ1.

Cisplatin IC50 in USP28 Knockout Cells

The following table demonstrates the increased sensitivity to cisplatin upon the loss of USP28 function in A549 non-small cell lung cancer cells.

Cell LineTreatmentIC50 of Cisplatin (µg/mL)Fold Sensitization
A549 MockCisplatin3.56-
A549 USP28-KOCisplatin2.131.67
Data extracted from a study on the loss of USP28 and its effect on cisplatin sensitivity.[6]
Activity of this compound

This compound is a highly potent and selective inhibitor of USP28.

CompoundTargetIC50
This compoundUSP280.04 µM
Data from MedchemExpress product information.[1]

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.

Signaling Pathway of USP28 in Cisplatin Resistance

USP28_Cisplatin_Resistance cluster_cisplatin Cisplatin Action cluster_usp28 USP28-Mediated Resistance cluster_inhibition Synergistic Inhibition Cisplatin Cisplatin DNA_Damage DNA Damage (Crosslinks) Cisplatin->DNA_Damage Apoptosis Enhanced Apoptosis DNA_Damage->Apoptosis leads to USP28 USP28 cMYC c-MYC USP28->cMYC stabilizes deltaNp63 ∆Np63 USP28->deltaNp63 stabilizes MAST1 MAST1 USP28->MAST1 stabilizes Degradation_cMYC c-MYC Degradation Degradation_deltaNp63 ∆Np63 Degradation Degradation_MAST1 MAST1 Degradation Proliferation Cell Proliferation cMYC->Proliferation FA_Repair Fanconi Anemia DNA Repair deltaNp63->FA_Repair Resistance Cisplatin Resistance MAST1->Resistance FA_Repair->Resistance Resistance->DNA_Damage repairs Usp28_IN_4 This compound Usp28_IN_4->USP28 inhibits Degradation_cMYC->Proliferation inhibits Degradation_deltaNp63->FA_Repair inhibits Degradation_MAST1->Resistance inhibits

Caption: Mechanism of this compound synergy with cisplatin.

Experimental Workflow for Assessing Synergy

Experimental_Workflow cluster_treatment Treatment Groups cluster_assays Endpoint Assays cluster_analysis Data Analysis start Cancer Cell Culture (e.g., A549) Control Vehicle Control start->Control Cisplatin Cisplatin Alone start->Cisplatin Usp28_IN_4 This compound Alone start->Usp28_IN_4 Combination Cisplatin + this compound start->Combination Viability Cell Viability Assay (e.g., CCK-8/MTT) Control->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Control->Apoptosis WesternBlot Western Blot Analysis (c-MYC, γH2AX, Cleaved Caspase-3) Control->WesternBlot Clonogenic Clonogenic Survival Assay Control->Clonogenic Cisplatin->Viability Cisplatin->Apoptosis Cisplatin->WesternBlot Cisplatin->Clonogenic Usp28_IN_4->Viability Usp28_IN_4->Apoptosis Usp28_IN_4->WesternBlot Usp28_IN_4->Clonogenic Combination->Viability Combination->Apoptosis Combination->WesternBlot Combination->Clonogenic IC50 IC50 Calculation Viability->IC50 CI Combination Index (CI) Calculation Viability->CI Stats Statistical Analysis Apoptosis->Stats WesternBlot->Stats Clonogenic->Stats

Caption: Workflow for evaluating this compound and cisplatin synergy.

Detailed Experimental Protocols

The following are representative protocols for key experiments to evaluate the synergistic effects of this compound and cisplatin.

Cell Viability Assay (CCK-8/MTT)
  • Cell Seeding: Plate cancer cells (e.g., A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound, cisplatin, or the combination of both for 48-72 hours. Include a vehicle-only control group.

  • Reagent Incubation: Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment. The combination index (CI) can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[7]

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.[8][9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis
  • Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., c-MYC, γH2AX, cleaved Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using software like ImageJ to determine the relative protein expression levels.[1]

Conclusion and Future Directions

The inhibition of USP28 presents a compelling strategy to enhance the efficacy of cisplatin and overcome resistance in various cancers. While direct clinical data for this compound in combination with cisplatin is pending, the preclinical evidence strongly supports this synergistic interaction. Further investigations are warranted to establish the in vivo efficacy and safety profile of this combination, which could ultimately lead to improved therapeutic options for cancer patients.

References

Cross-Validation of USP28 Inhibition: A Comparative Guide to Usp28-IN-4 and siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapy, targeting protein stability has emerged as a promising strategy. The deubiquitinase USP28, a key regulator of oncogenic proteins, has garnered significant attention as a therapeutic target. This guide provides a comprehensive comparison of two widely used methods for inhibiting USP28 function: the small molecule inhibitor Usp28-IN-4 and siRNA-mediated gene knockdown. This analysis is designed for researchers, scientists, and drug development professionals to objectively evaluate the performance of these two approaches, supported by experimental data.

Data Presentation: Quantitative Comparison of this compound and USP28 siRNA

The following tables summarize the quantitative effects of this compound and USP28 siRNA on key cellular processes and downstream targets. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison within a single experimental setup.

Parameter This compound USP28 siRNA Cell Line Reference
IC50 0.04 µMN/AIn vitro assay[1][2]
Effect on c-Myc Protein Levels Dose-dependent decreaseSignificant reductionHCT116, Ls174T, LSCC cells[1][2][3][4]
Effect on Cell Proliferation Inhibition of colony formationReduction in cell proliferationHCT116, Ls174T, A549, H1299, TNBC cells[1][2][5][6]
Effect on Apoptosis Not explicitly statedIncreased apoptosis rateA549, H1299[6]
Downstream Target Effect of this compound Effect of USP28 siRNA/shRNA Cell Line Reference
c-Myc Decreased protein levelsDecreased protein levelsColorectal, Lung, Breast Cancer[1][2][3][4]
c-JUN Not explicitly statedDecreased protein levelsLSCC cells[3][4]
Δp63 Not explicitly statedDecreased protein levelsLSCC cells[3][4]
LSD1 Not explicitly statedDecreased protein levelsBreast Cancer[7]
MAST1 Not explicitly statedDestabilizationCisplatin-resistant cancer cells[8]
53BP1 Not explicitly statedRequired for stabilizationDNA damage response[9]
Chk2 Not explicitly statedRequired for stabilizationDNA damage response[9]

Experimental Protocols

This compound Treatment Protocol

This protocol is a general guideline for treating cultured cells with this compound. Optimal concentrations and treatment times should be determined empirically for each cell line and experimental setup.

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach 60-80% confluency.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C.

  • Preparation of Working Solution: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. For example, to achieve final concentrations of 20-80 µM, dilute the 10 mM stock solution accordingly.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. A vehicle control (medium with the same concentration of DMSO without the inhibitor) should be included in parallel.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours for c-Myc level analysis or 3 days for colony formation assays).[2]

  • Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as Western blotting for protein expression, cell viability assays, or colony formation assays.

USP28 siRNA Knockdown Protocol

This protocol provides a general procedure for transiently knocking down USP28 expression using siRNA.

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they are 60-80% confluent at the time of transfection.[6]

  • siRNA Preparation: Dilute the USP28 siRNA and a non-targeting negative control siRNA to a working concentration (e.g., 10 µM) in an appropriate siRNA dilution buffer or nuclease-free water.

  • Transfection Complex Formation:

    • For each transfection, dilute the siRNA in a serum-free medium (e.g., Opti-MEM®).

    • In a separate tube, dilute a transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium.

    • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-transfection reagent complexes to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined to achieve maximal knockdown.

  • Validation of Knockdown: Harvest the cells to validate the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.

  • Phenotypic Analysis: Following confirmation of successful knockdown, proceed with the desired functional assays, such as cell proliferation assays or apoptosis analysis.[6]

Mandatory Visualization

USP28-c-Myc Signaling Pathway

The following diagram illustrates the role of USP28 in regulating the stability of the oncoprotein c-Myc. USP28 counteracts the action of the E3 ubiquitin ligase FBW7, which targets c-Myc for proteasomal degradation.

USP28_cMyc_Pathway cluster_ubiquitination Ubiquitination & Degradation FBW7 FBW7 (E3 Ligase) cMyc c-Myc FBW7->cMyc Ubiquitinates Ub Ubiquitin Proteasome Proteasome cMyc_ub Ub-c-Myc cMyc_ub->Proteasome Degradation USP28 USP28 USP28->cMyc_ub Deubiquitinates

Caption: USP28 stabilizes c-Myc by removing ubiquitin tags, preventing its degradation.

Experimental Workflow: Comparing this compound and siRNA

This diagram outlines the parallel experimental workflows for evaluating the effects of this compound and USP28 siRNA on a cellular phenotype.

Experimental_Workflow cluster_inhibitor Chemical Inhibition cluster_siRNA Genetic Knockdown start Start: Cancer Cell Line inhibitor_treatment Treat with this compound (e.g., 20-80 µM) start->inhibitor_treatment siRNA_transfection Transfect with USP28 siRNA start->siRNA_transfection analysis_inhibitor Phenotypic & Molecular Analysis (e.g., Western Blot, Proliferation Assay) inhibitor_treatment->analysis_inhibitor Incubate (24-72h) vehicle_control Vehicle Control (DMSO) vehicle_control->analysis_inhibitor comparison Cross-Validation of Results analysis_inhibitor->comparison Compare Results analysis_siRNA Phenotypic & Molecular Analysis (e.g., Western Blot, Proliferation Assay) siRNA_transfection->analysis_siRNA Incubate (48-72h) control_siRNA Control siRNA control_siRNA->analysis_siRNA analysis_siRNA->comparison Compare Results

Caption: Parallel workflows for cross-validating this compound and siRNA effects.

References

In vivo efficacy comparison of Usp28-IN-4 and other DUB inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vivo efficacy comparison of Usp28-IN-4 and other prominent deubiquitinase (DUB) inhibitors. The data presented is compiled from various preclinical studies, offering a side-by-side look at their anti-tumor activities, target pathways, and experimental protocols.

Deubiquitinating enzymes (DUBs) have emerged as a promising class of therapeutic targets in oncology.[1] By reversing the ubiquitination process, DUBs can rescue oncoproteins from degradation, thereby promoting cancer cell survival and proliferation. USP28 (Ubiquitin-Specific Protease 28) is a DUB frequently overexpressed in various cancers, where it stabilizes key oncogenic proteins like c-Myc, Notch1, and c-Jun.[2][3][4][5] This central role has spurred the development of potent and selective USP28 inhibitors.

This guide focuses on this compound and other notable DUB inhibitors that have demonstrated in vivo efficacy, including those targeting USP28 and other DUBs implicated in cancer.

Comparative In Vivo Efficacy of DUB Inhibitors

The following tables summarize the in vivo anti-tumor efficacy of various DUB inhibitors across different cancer models.

Table 1: In Vivo Efficacy of USP28 Inhibitors

InhibitorCancer ModelDosage and AdministrationKey Findings
This compound Colorectal CancerNot explicitly detailed in the provided search results, but enhances the sensitivity of colorectal cancer cells to Regorafenib.[6]Down-regulates the cellular level of c-Myc by enhancing its degradation via the ubiquitin-proteasome system.[6]
FT206 Squamous Cell Lung Carcinoma (LSCC) xenografts (NCI-H520, CALU-1, LUDLU-1) in NSG mice; autochthonous LSCC in KrasLSL-G12D; Fbxw7flox/flox mice75 mg/kg, oral gavage, three times a week for 5 weeks.[7][8]Significantly reduced LSCC tumor growth and induced tumor regression.[7][8] Well-tolerated with no noticeable adverse effects.[7][8]
AZ1 Colitis-associated tumorigenesis mouse model; AOM/Vil-Cre;Trp53fl/fl mice.20 mg/kg/day, gavage, 6 times a week for 1, 3, and 6 weeks.[9] 40 mg/kg, gavage, daily for 7 days in a colitis model.[9]Significantly reduced tumor numbers in the colon and prolonged survival.[9] Attenuated colitis.[9]
Vismodegib Not explicitly detailed for its USP28 inhibitory activity in vivo in the provided search results, but it is an FDA-approved Hedgehog pathway inhibitor that also inhibits USP28.[2][10]Not applicable for direct comparison of USP28-mediated effects.Downregulates the levels of USP28 substrates c-Myc and Notch1 in colorectal cancer cell lines.[2]
CT1113 Pancreatic cancer CDX model (SW1990 cells) in Balb/c nude mice; Burkitt Lymphoma xenograft model (Raji cells) in NCG mice.Pancreatic cancer: Not explicitly detailed. Burkitt Lymphoma: 20 mg/kg, oral gavage, twice daily.[11]Pancreatic cancer: Significant suppression of tumor growth and decreased MYC levels.[12] Burkitt Lymphoma: Significant suppression of tumorigenesis in the spleen and bone marrow.[11]

Table 2: In Vivo Efficacy of Other DUB Inhibitors

InhibitorTarget DUB(s)Cancer ModelDosage and AdministrationKey Findings
b-AP15 USP14, UCHL5Prostate cancer xenograft (PC-3); Chondrosarcoma xenografts (JJ012, SW1353)Prostate cancer: Not explicitly detailed. Chondrosarcoma: Not explicitly detailed.Prostate cancer: Strikingly reduced tumor size and weight.[13] Chondrosarcoma: Significantly inhibited tumor growth.[14]
VLX1570 USP14, UCHL5Multiple MyelomaNot explicitly detailed in the provided search results for efficacy studies, but a phase 1 study was conducted.Showed modest anti-myeloma effects, but the trial was terminated due to toxicity.[15]
P5091 USP7Colorectal tumor xenograft (HCT116)Not explicitly detailed.Suppressed in vivo tumor growth.[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the in vivo studies cited in this guide.

USP28 Inhibitor Xenograft Models
  • FT206 in Squamous Cell Lung Carcinoma:

    • Cell Lines: NCI-H520, CALU-1, and LUDLU-1 human LSCC cells.

    • Animal Model: Immunodeficient NSG mice.

    • Procedure: 1 x 106 cells were resuspended in 100 µL of PBS:Matrigel (1:1) and injected subcutaneously into the flanks of the mice.

    • Treatment: When tumors became palpable, mice were treated with FT206 at a dose of 75 mg/kg via oral gavage, three times a week for five weeks.

    • Endpoint: Tumor volume and mouse body weight were monitored regularly.[7][8]

  • AZ1 in Colitis-Associated Tumorigenesis:

    • Animal Model: AOM/DSS-induced colitis-associated cancer model.

    • Procedure: Mice were subjected to AOM injection and subsequent cycles of DSS in their drinking water to induce colitis and tumorigenesis.

    • Treatment: AZ1 was administered via oral gavage at 20 mg/kg/day, six times a week during the first, third, and sixth weeks of the model.

    • Endpoint: Tumor number and size in the colon were assessed at the end of the study.[9]

  • CT1113 in Burkitt Lymphoma:

    • Cell Line: Luciferase-expressing Raji cells.

    • Animal Model: NCG mice.

    • Procedure: Cells were injected intravenously into the mice.

    • Treatment: Mice were randomized into vehicle and treatment groups. CT1113 was administered at 20 mg/kg body weight twice daily via oral gavage.

    • Endpoint: Tumorigenesis was monitored via bioimaging of luciferase activity in the spleen and bone marrow.[11]

Other DUB Inhibitor Xenograft Models
  • b-AP15 in Prostate Cancer:

    • Cell Line: PC-3 human prostate cancer cells.

    • Animal Model: Nude mice.

    • Procedure: Cells were injected subcutaneously to establish xenografts.

    • Treatment: Once tumors were established, mice were treated with b-AP15.

    • Endpoint: Tumor size, tumor weight, and mouse body weight were measured.[13]

  • P5091 in Colorectal Cancer:

    • Cell Line: HCT116 human colorectal carcinoma cells.

    • Animal Model: Xenograft mouse model.

    • Procedure: HCT116 cells were implanted to form tumors.

    • Treatment: P5091 was administered to the tumor-bearing mice.

    • Endpoint: Tumor growth was monitored over time.[16]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by these inhibitors is key to elucidating their mechanism of action and potential for combination therapies.

USP28 Inhibition Signaling Pathway

USP28 primarily functions to stabilize oncoproteins. Its inhibition leads to the degradation of these proteins, impacting downstream signaling pathways that drive cell proliferation and survival.

USP28_Inhibition_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects USP28_Inhibitor USP28 Inhibitor (e.g., this compound, FT206, AZ1) USP28 USP28 USP28_Inhibitor->USP28 Inhibits c-Myc c-Myc USP28->c-Myc Deubiquitinates (Stabilizes) Notch1 Notch1 USP28->Notch1 Deubiquitinates (Stabilizes) c-Jun c-Jun USP28->c-Jun Deubiquitinates (Stabilizes) Ubiquitination Increased Ubiquitination c-Myc->Ubiquitination Notch1->Ubiquitination c-Jun->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Cell_Proliferation Decreased Cell Proliferation Proteasomal_Degradation->Cell_Proliferation Apoptosis Increased Apoptosis Proteasomal_Degradation->Apoptosis

Caption: USP28 Inhibition Pathway.

b-AP15 and VLX1570 Signaling Pathway

These inhibitors target the proteasomal DUBs USP14 and UCHL5, leading to an accumulation of polyubiquitinated proteins and inducing cellular stress responses.

Proteasomal_DUB_Inhibition_Pathway cluster_inhibitor Inhibitor Action cluster_cellular_response Cellular Response DUB_Inhibitor b-AP15 / VLX1570 USP14_UCHL5 USP14 / UCHL5 (at 19S Proteasome) DUB_Inhibitor->USP14_UCHL5 Inhibits NFkB_Inhibition NF-κB Pathway Inhibition DUB_Inhibitor->NFkB_Inhibition Leads to Polyubiquitinated_Proteins Accumulation of Polyubiquitinated Proteins USP14_UCHL5->Polyubiquitinated_Proteins Prevents Deubiquitination ER_Stress Endoplasmic Reticulum (ER) Stress Polyubiquitinated_Proteins->ER_Stress ROS_Generation Reactive Oxygen Species (ROS) Generation Polyubiquitinated_Proteins->ROS_Generation Apoptosis Apoptosis ER_Stress->Apoptosis JNK_Activation JNK Pathway Activation ROS_Generation->JNK_Activation JNK_Activation->Apoptosis NFkB_Inhibition->Apoptosis

Caption: Proteasomal DUB Inhibition Pathway.

P5091 Signaling Pathway

P5091 is a selective inhibitor of USP7, a DUB that regulates the stability of numerous proteins, including the key tumor suppressor p53 (via MDM2) and players in the Wnt signaling pathway.

USP7_Inhibition_Pathway cluster_inhibitor_action Inhibitor Action cluster_downstream_effects Downstream Effects P5091 P5091 USP7 USP7 P5091->USP7 Inhibits MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) beta_Catenin β-Catenin USP7->beta_Catenin Deubiquitinates (Stabilizes) Ub_MDM2 Increased MDM2 Ubiquitination MDM2->Ub_MDM2 p53 p53 Ub_beta_Catenin Increased β-Catenin Ubiquitination beta_Catenin->Ub_beta_Catenin Deg_MDM2 MDM2 Degradation Ub_MDM2->Deg_MDM2 Stab_p53 p53 Stabilization Deg_MDM2->Stab_p53 Apoptosis Apoptosis Stab_p53->Apoptosis Deg_beta_Catenin β-Catenin Degradation Ub_beta_Catenin->Deg_beta_Catenin Wnt_Signaling Inhibition of Wnt Signaling Deg_beta_Catenin->Wnt_Signaling Tumor_Growth_Inhibition Tumor Growth Inhibition Wnt_Signaling->Tumor_Growth_Inhibition

Caption: USP7 Inhibition Pathway.

Conclusion

The landscape of DUB inhibitors is rapidly evolving, with several compounds demonstrating promising preclinical in vivo activity. USP28 inhibitors, in particular, hold significant potential due to the central role of USP28 in stabilizing key oncoproteins across a range of malignancies. While direct comparative in vivo studies of this compound against other DUB inhibitors are not yet available in the public domain, the existing data for potent USP28 inhibitors like FT206 and AZ1 highlight the therapeutic promise of targeting this enzyme. Further research, including head-to-head in vivo comparisons, will be crucial to fully delineate the therapeutic window and optimal clinical applications for this emerging class of cancer drugs.

References

A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for the USP28 Inhibitor, Usp28-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Usp28-IN-4, a potent inhibitor of the deubiquitinase USP28, utilizing the Cellular Thermal Shift Assay (CETSA). The performance of this compound is compared with other known USP28 inhibitors, supported by experimental data and detailed methodologies. This document aims to assist researchers in evaluating the utility of this compound for studying USP28 function and its potential as a therapeutic agent.

Introduction to USP28 and CETSA

Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinating enzyme that plays a crucial role in regulating the stability of various oncogenic proteins, including c-MYC, a key driver of cell proliferation and cancer progression. By removing ubiquitin chains from its substrates, USP28 prevents their degradation by the proteasome, thereby promoting tumorigenesis in several cancers, including colorectal and non-small cell lung cancer.[1][2][3] This central role in cancer biology has made USP28 an attractive target for therapeutic intervention.

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a drug with its target protein in a cellular environment.[4][5] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target, the resulting complex is often more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, a thermal melt curve can be generated. A shift in this curve in the presence of a compound indicates target engagement. An isothermal dose-response format (ITDR-CETSA) can also be used to determine the potency of the compound in a cellular context.[6]

Comparison of this compound with Alternative Inhibitors

Several small molecule inhibitors targeting USP28 have been developed. This guide focuses on comparing this compound with two other well-characterized inhibitors: AZ1 and FT206. A summary of their reported biochemical potencies is presented in the table below.

InhibitorTarget(s)IC50 (µM) for USP28IC50 (µM) for USP25Selectivity NotesReference
This compound USP280.04-High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5.[7][8]
AZ1 USP28/USP250.60.7Dual inhibitor of USP28 and its closest homolog, USP25.
FT206 USP28/USP250.151.01Potent dual inhibitor of USP28 and USP25.[9]

Experimental Protocols

A detailed protocol for performing a CETSA experiment to evaluate the engagement of this compound with USP28 in cells is provided below. This protocol is based on established general CETSA methodologies.

Cellular Thermal Shift Assay (CETSA) Protocol for USP28

1. Cell Culture and Treatment:

  • Culture a human cancer cell line known to express USP28 (e.g., HCT116 colorectal cancer cells) to 70-80% confluency.

  • Treat the cells with either this compound (at a desired concentration, e.g., 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

2. Cell Harvesting and Lysis:

  • Harvest the cells by scraping and wash them with ice-cold PBS.

  • Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse the cells by freeze-thaw cycles or sonication.

  • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris.

3. Heat Treatment:

  • Aliquot the clarified cell lysate into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.

  • After heating, cool the samples to room temperature for 3 minutes.

4. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

5. Protein Quantification and Analysis:

  • Determine the protein concentration of the soluble fractions.

  • Prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for USP28.

  • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

  • Quantify the band intensities to determine the amount of soluble USP28 at each temperature.

  • Plot the percentage of soluble USP28 as a function of temperature to generate melt curves for both the vehicle and this compound treated samples.

Isothermal Dose-Response CETSA (ITDR-CETSA) Protocol

1. Cell Treatment with a Dose Range of Inhibitor:

  • Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control for 1-2 hours at 37°C.

2. Cell Harvesting, Lysis, and Heat Treatment:

  • Follow the same steps for cell harvesting and lysis as in the standard CETSA protocol.

  • Heat all the lysate samples to a single, predetermined temperature (Tagg) where a significant portion of USP28 denatures in the absence of a stabilizing ligand. This temperature is determined from the initial CETSA melt curve.

3. Analysis:

  • Perform the subsequent steps of centrifugation, protein quantification, and Western blotting as described above.

  • Plot the amount of soluble USP28 as a function of the this compound concentration to generate a dose-response curve and determine the cellular EC50 value.

Visualizations

CETSA Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis cluster_heating Heat Treatment cluster_separation Separation cluster_analysis Analysis start Culture Cells treat Treat with this compound or Vehicle start->treat harvest Harvest Cells treat->harvest lyse Lyse Cells & Clarify Lysate harvest->lyse heat Heat Lysate Aliquots (Temperature Gradient) lyse->heat centrifuge Centrifuge to Pellet Aggregates heat->centrifuge collect Collect Soluble Fraction centrifuge->collect wb Western Blot for USP28 collect->wb quantify Quantify Bands wb->quantify plot Plot Melt Curve quantify->plot

Caption: A flowchart illustrating the key steps of the Cellular Thermal Shift Assay (CETSA).

USP28 Signaling Pathway

USP28_Signaling cluster_upstream Upstream Regulation cluster_core Core Interaction cluster_downstream Downstream Effects Usp28_IN_4 This compound USP28 USP28 Usp28_IN_4->USP28 Inhibits cMYC_Ub c-MYC-Ub USP28->cMYC_Ub Deubiquitinates cMYC c-MYC cMYC_Ub->cMYC Proteasome Proteasome cMYC_Ub->Proteasome Targets for Proliferation Cell Proliferation & Tumor Growth cMYC->Proliferation Promotes Degradation Degradation Proteasome->Degradation

Caption: The signaling pathway of USP28, highlighting its role in stabilizing c-MYC.

References

Usp28-IN-4: A Potent USP28 Inhibitor with Ambiguous Activity Towards USP25

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of deubiquitinase (DUB) inhibitors, Usp28-IN-4 has emerged as a potent and selective inhibitor of Ubiquitin-Specific Protease 28 (USP28), a key regulator of cellular processes implicated in cancer. However, a critical question for researchers is its activity against the closely related homolog, USP25. While data confirms its high selectivity against a panel of other deubiquitinases, direct, publicly available evidence of its inhibitory effect on USP25 in cells remains inconclusive.

This compound, also identified as compound 9p in its primary scientific disclosure, demonstrates a half-maximal inhibitory concentration (IC50) of 0.04 µM against USP28.[1] This positions it as a highly potent agent for studying the cellular functions of USP28. Its development was part of a structure-based drug discovery effort evolving from the known drug Vismodegib, which itself has been shown to inhibit both USP28 and USP25.[2][3]

The central issue of this compound's activity on USP25 arises from the high degree of sequence and structural similarity between the catalytic domains of USP28 and USP25. This homology often leads to dual activity among inhibitors developed for either enzyme. Several small-molecule inhibitors, such as AZ1 and FT206, are known to inhibit both USP28 and USP25 with comparable potency.[4][5]

Comparative Inhibitor Activity

To provide context for researchers, the following table summarizes the reported inhibitory activities of this compound and other relevant USP28/USP25 inhibitors.

InhibitorTarget(s)IC50 (µM)Reference
This compound (Compound 9p) USP28 0.04 [1]
USP25Not Reported
VismodegibUSP284.41 ± 1.08[3]
USP251.42 ± 0.26[6]
AZ1USP28~0.7[7]
USP25~0.6[7]

Signaling Pathway Context

This compound's primary cellular effect is the inhibition of USP28, which leads to the destabilization and subsequent degradation of several oncogenic proteins, most notably c-Myc.[1] The stability of c-Myc is tightly regulated by the ubiquitin-proteasome system, where the E3 ligase FBW7 ubiquitinates c-Myc, marking it for degradation. USP28 counteracts this by deubiquitinating c-Myc, thereby promoting its stability and oncogenic activity. Inhibition of USP28 by this compound is thus designed to decrease cellular levels of c-Myc.

USP28_cMyc_Pathway cluster_nucleus Nucleus cMyc c-Myc Proteasome Proteasome cMyc->Proteasome Degradation FBW7 FBW7 (E3 Ligase) FBW7->cMyc Ubiquitination USP28 USP28 USP28->cMyc Deubiquitination (Stabilization) Usp28_IN_4 This compound Usp28_IN_4->USP28 Inhibition Ub Ubiquitin

Caption: The USP28-c-Myc signaling axis.

Experimental Methodologies

The determination of inhibitor potency and selectivity is crucial for the characterization of compounds like this compound. Below are outlines of the key experimental protocols typically employed.

Ubiquitin-AMC Hydrolysis Assay

This is a common in vitro assay to measure the enzymatic activity of deubiquitinases and the potency of their inhibitors.

Ub_AMC_Assay cluster_workflow Experimental Workflow start Recombinant USP28/USP25 Enzyme inhibitor Add this compound (or other inhibitor) start->inhibitor substrate Add Ub-AMC Substrate inhibitor->substrate incubation Incubate at 37°C substrate->incubation measurement Measure Fluorescence (Excitation: ~380 nm Emission: ~460 nm) incubation->measurement analysis Calculate IC50 measurement->analysis

Caption: Workflow for the Ub-AMC hydrolysis assay.

Protocol:

  • Purified, recombinant USP28 or USP25 enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) in an appropriate assay buffer.

  • The enzymatic reaction is initiated by the addition of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).

  • Cleavage of AMC from ubiquitin by the active enzyme results in an increase in fluorescence.

  • Fluorescence is monitored over time using a plate reader.

  • The rate of reaction is calculated, and the IC50 value is determined by plotting the enzyme activity against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement of an inhibitor in a cellular environment.

Protocol:

  • Intact cells are treated with the inhibitor or a vehicle control.

  • The cells are then heated at a range of temperatures.

  • After heating, the cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • The amount of soluble target protein (e.g., USP28) at each temperature is quantified by Western blotting or mass spectrometry.

  • Binding of the inhibitor stabilizes the protein, leading to a higher melting temperature. This shift in the melting curve confirms target engagement in cells.

Conclusion

This compound is a valuable research tool for investigating the cellular roles of USP28 due to its high potency. However, for studies where the distinction between USP28 and USP25 activity is critical, the absence of data on its effect on USP25 is a significant limitation. Researchers should exercise caution and, if feasible, independently assess the activity of this compound against USP25 in their experimental systems. The development of truly selective inhibitors for USP28 and USP25 remains a key challenge and a priority for advancing the therapeutic potential of targeting these deubiquitinases.

References

Identifying Biomarkers for Usp28-IN-4 Sensitivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Usp28-IN-4 and its alternatives, focusing on the identification of biomarkers that predict sensitivity to USP28 inhibition. This document summarizes key experimental data, details relevant protocols, and visualizes critical biological pathways and workflows to aid in the strategic development of targeted cancer therapies.

Introduction to USP28 Inhibition

Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinating enzyme (DUB) that has emerged as a compelling target in oncology.[1] By removing ubiquitin chains from substrate proteins, USP28 rescues them from proteasomal degradation, thereby promoting their stability and activity.[1] USP28 plays a critical role in tumorigenesis through the stabilization of several key oncoproteins, including c-MYC, c-JUN, NOTCH1, and ΔNp63.[2][3] Consequently, inhibition of USP28 offers a promising therapeutic strategy to destabilize these oncogenes and induce tumor regression, particularly in cancers addicted to their activity.[3]

This compound is a potent and selective inhibitor of USP28.[1] Understanding the molecular determinants of sensitivity to this compound and other USP28 inhibitors is paramount for patient stratification and the design of effective clinical trials. This guide compares this compound with other known USP28 inhibitors, providing data-driven insights into potential biomarkers of response.

Comparative Analysis of USP28 Inhibitors

A critical aspect of drug development is understanding the potency and selectivity of a compound. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against USP28 and its closest homolog, USP25.

InhibitorUSP28 IC50 (µM)USP25 IC50 (µM)Selectivity Notes
This compound 0.04[1]-High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5.[1]
FT206 0.15[4]1.01[4]Exhibits moderate selectivity for USP28 over USP25.[4]
AZ1 0.6[5]0.7[5]A dual inhibitor of USP28 and USP25.[5]
Vismodegib 4.41[6][7]1.42[8]An FDA-approved Hedgehog pathway inhibitor with off-target activity against USP28 and USP25.[6][7][8]

Biomarkers for this compound Sensitivity

Experimental evidence strongly suggests that the sensitivity of cancer cells to USP28 inhibitors is linked to their dependence on the oncoproteins stabilized by USP28. The following sections detail the key putative biomarkers.

c-MYC

The c-MYC oncogene is a master transcriptional regulator of cell proliferation, growth, and metabolism. Its overexpression is a hallmark of many human cancers. USP28 stabilizes c-MYC by counteracting its ubiquitination by the E3 ligase FBW7.[2] Inhibition of USP28 leads to a rapid degradation of c-MYC, resulting in cell cycle arrest and apoptosis in c-MYC-dependent tumors.[9][10]

Experimental Evidence:

  • Treatment of colorectal cancer cell lines HCT116 and Ls174T with this compound resulted in a dose-dependent downregulation of c-MYC levels.[1]

  • Pharmacological inhibition of USP28 with FT206 in lung squamous cell carcinoma (LSCC) models led to a dramatic decrease in c-MYC protein levels and induced tumor regression.[2][3]

  • The USP28 inhibitor AZ1 has been shown to promote the degradation of c-MYC, leading to cell cycle arrest and inhibition of DNA repair in non-small cell lung cancer models.[9][10]

NOTCH1

The NOTCH1 signaling pathway is crucial for cell fate decisions, proliferation, and survival. Aberrant NOTCH1 activation is implicated in various malignancies. USP28 has been identified as a key regulator of NOTCH1 signaling, where it stabilizes the active NOTCH1 intracellular domain (NICD).[7]

Experimental Evidence:

  • In chronic lymphocytic leukemia (CLL), USP28 was found to interact with and stabilize NICD, thereby enhancing NOTCH1 signaling.[7]

  • Pharmacological inhibition of USP28 with AZ1 suppressed NOTCH1 activation in primary CLL cells and reduced cell viability, particularly in samples with high NOTCH1 activity.[5]

c-JUN and ΔNp63

c-JUN is a component of the AP-1 transcription factor complex and is involved in cell proliferation, survival, and invasion. ΔNp63, a member of the p53 family, is a key transcription factor in the development and maintenance of squamous cell carcinomas. Both are established substrates of USP28.

Experimental Evidence:

  • In LSCC, inhibition of USP28 with FT206 resulted in a significant reduction in both c-JUN and Δp63 protein levels, contributing to tumor regression.[2]

Signaling Pathway and Experimental Workflow

To visually represent the key concepts discussed, the following diagrams have been generated using Graphviz.

USP28_Signaling_Pathway cluster_upstream Upstream Regulation cluster_usp28 USP28 Activity cluster_substrates Oncogenic Substrates cluster_downstream Downstream Effects FBW7 FBW7 (E3 Ligase) cMYC c-MYC FBW7->cMYC Ubiquitination (Degradation) NOTCH1 NOTCH1 FBW7->NOTCH1 Ubiquitination (Degradation) cJUN c-JUN FBW7->cJUN Ubiquitination (Degradation) USP28 USP28 USP28->cMYC Deubiquitination (Stabilization) USP28->NOTCH1 Deubiquitination (Stabilization) USP28->cJUN Deubiquitination (Stabilization) delNp63 ΔNp63 USP28->delNp63 Deubiquitination (Stabilization) Usp28_IN_4 This compound Usp28_IN_4->USP28 Inhibition Proliferation Cell Proliferation cMYC->Proliferation Tumorigenesis Tumorigenesis cMYC->Tumorigenesis Survival Cell Survival NOTCH1->Survival NOTCH1->Tumorigenesis cJUN->Proliferation delNp63->Survival

Caption: USP28 Signaling Pathway.

Biomarker_Identification_Workflow cluster_screening 1. Initial Screening cluster_biomarker 2. Biomarker Identification cluster_validation 3. In Vivo Validation CellLines Panel of Cancer Cell Lines InhibitorTreatment Treat with this compound (Dose-Response) CellLines->InhibitorTreatment ProteinExtraction Protein Extraction from Cell Lines CellLines->ProteinExtraction ViabilityAssay Cell Viability Assay (MTS/MTT) InhibitorTreatment->ViabilityAssay IC50 Determine IC50 Values ViabilityAssay->IC50 Correlation Correlate Protein Levels with IC50 IC50->Correlation WesternBlot Western Blot for c-MYC, NOTCH1, c-JUN, ΔNp63 ProteinExtraction->WesternBlot WesternBlot->Correlation Xenograft Establish Xenograft Models (High vs. Low Biomarker) Correlation->Xenograft InhibitorTreatment_invivo Treat with this compound Xenograft->InhibitorTreatment_invivo TumorGrowth Monitor Tumor Growth InhibitorTreatment_invivo->TumorGrowth Validation Validate Biomarker TumorGrowth->Validation

Caption: Experimental Workflow for Biomarker Identification.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Deubiquitinase (DUB) Activity Assay

This assay is used to determine the IC50 value of an inhibitor against a specific deubiquitinase.

Materials:

  • Recombinant human USP28 enzyme

  • Ubiquitin-rhodamine 110 or Ubiquitin-AMC fluorogenic substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • This compound or other inhibitors

  • 384-well black plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the inhibitor dilutions to the wells.

  • Add the recombinant USP28 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485/535 nm for rhodamine 110) every minute for 30-60 minutes.

  • Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (MTS/MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound or other inhibitors

  • 96-well clear plates

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay)

  • Plate reader capable of absorbance measurement

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the inhibitor in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the inhibitor dilutions.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Add the MTS or MTT reagent to each well and incubate for 1-4 hours.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of viability against the inhibitor concentration and determine the EC50 value.

Western Blotting for Biomarker Expression

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

Materials:

  • Cancer cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against c-MYC, NOTCH1, c-JUN, ΔNp63, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of an inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell lines with high and low biomarker expression

  • Matrigel (optional)

  • This compound or other inhibitors formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and vehicle control groups.

  • Administer the inhibitor or vehicle to the mice according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Measure the tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor.

Conclusion

The identification of predictive biomarkers is crucial for the successful clinical development of targeted therapies like this compound. The available data strongly point towards the expression levels of key USP28 substrates—namely c-MYC, NOTCH1, c-JUN, and ΔNp63—as promising biomarkers for sensitivity to USP28 inhibition. Cancers exhibiting high levels of and dependence on these oncoproteins are likely to be most susceptible to treatment with this compound and its analogs. Further validation of these biomarkers in preclinical and clinical settings will be essential to guide patient selection and maximize the therapeutic potential of this exciting new class of anti-cancer agents. This guide provides a foundational framework for researchers to design and execute experiments aimed at further elucidating the predictive value of these biomarkers.

References

Safety Operating Guide

Navigating the Safe Disposal of Usp28-IN-4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety and operational protocols is paramount. This guide provides essential, immediate, and logistical information for the proper disposal of Usp28-IN-4, a notable USP28 inhibitor. By adhering to these procedures, laboratories can ensure a safe environment and maintain regulatory compliance, fostering a culture of safety and responsibility that builds trust and confidence in laboratory operations.

Core Disposal Protocol: A Step-by-Step Approach

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, it is crucial to handle all laboratory chemicals with care and to follow established safety protocols to minimize any potential risks. The following procedure outlines the recommended steps for the proper disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Step 2: Assess the Waste Stream

The primary consideration for the disposal of this compound is the nature of the waste stream in which it is contained.

  • Uncontaminated Compound: If you have pure, unused this compound, it can be disposed of as non-hazardous chemical waste, in accordance with your institution's specific guidelines for such materials.

  • Solutions: If this compound is dissolved in a solvent, the disposal method is dictated by the hazards of the solvent itself. For instance, if dissolved in a flammable or toxic solvent, the entire solution must be treated as hazardous waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, or gloves, should be evaluated based on the potential for cross-contamination with hazardous substances. In the absence of hazardous contaminants, these materials can typically be disposed of as regular laboratory waste.

Step 3: Waste Segregation

Proper waste segregation is critical to ensure safety and compliance.

  • Non-Hazardous Waste: Unused this compound and materials contaminated only with this compound can be placed in a designated container for non-hazardous chemical waste.

  • Hazardous Waste: Solutions of this compound in hazardous solvents (e.g., flammable, corrosive, or toxic solvents) must be collected in a clearly labeled hazardous waste container. The label should accurately reflect all components of the mixture.

Step 4: Disposal

Follow your institution's established procedures for the final disposal of chemical waste. This typically involves:

  • Ensuring waste containers are securely sealed.

  • Storing waste in a designated, well-ventilated area.

  • Arranging for pickup by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.

Important Considerations:

  • Avoid Environmental Release: Do not dispose of this compound, or any chemical, down the drain or in the regular trash unless explicitly permitted by your institution's EHS guidelines.[1]

  • Consult Local Regulations: Always adhere to local, state, and federal regulations regarding chemical waste disposal.

  • Review Institutional Policies: Familiarize yourself with your organization's specific chemical hygiene and waste disposal plans.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C22H18Cl2N2O3S[1]
CAS Number 2931509-15-6[1]
IC50 (USP28) 0.04 µM[2][3][4]
Solubility in DMSO 10 mg/mL (with ultrasonic and warming)[2]

Experimental Workflow: Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

G This compound Disposal Decision Pathway start Start: this compound Waste assess_waste Assess Waste Stream start->assess_waste is_mixed Is it mixed with a hazardous substance? assess_waste->is_mixed non_hazardous Dispose as Non-Hazardous Chemical Waste is_mixed->non_hazardous No hazardous Dispose as Hazardous Chemical Waste is_mixed->hazardous Yes follow_institutional_guidelines Follow Institutional EHS Guidelines non_hazardous->follow_institutional_guidelines hazardous->follow_institutional_guidelines end End: Proper Disposal follow_institutional_guidelines->end

This compound Disposal Decision Pathway

By following these structured procedures and utilizing the provided decision-making framework, laboratory personnel can confidently manage the disposal of this compound, contributing to a safer and more efficient research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.